molecular formula C10H13IN2O B1389768 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine CAS No. 1228666-06-5

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1389768
CAS No.: 1228666-06-5
M. Wt: 304.13 g/mol
InChI Key: VVYWZZZAYVLBCW-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This multifunctional heteroaromatic compound integrates a reactive iodine atom, an electron-donating methoxy group, and a pyrrolidine moiety, making it a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, where the iodine atom serves as an excellent leaving group for introducing pyridine scaffolds into larger systems. The pyrrolidin-1-yl substituent at the 6-position enhances the electron density of the pyridine ring and can serve as a key pharmacophore, suggesting potential in the development of bioactive molecules targeting the central nervous system or as ligands for various receptors and enzymes. Researchers utilize this compound as a core precursor in the synthesis of potential pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics. Furthermore, its structure is of significant interest in materials science for the creation of nitrogen-containing heterocycles with tailored electronic properties. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-iodo-2-methoxy-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWZZZAYVLBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673605
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-06-5
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1228666-06-5), a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, elucidates its value by proposing a robust synthetic pathway, outlining a thorough characterization strategy, and exploring its potential applications based on the well-established reactivity of its constituent moieties. The guide serves as a forward-looking prospectus for researchers aiming to leverage this unique scaffold in the development of novel therapeutics.

Introduction: A Molecule Designed for Discovery

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing pyridine and pyrrolidine rings, are privileged scaffolds in this endeavor, appearing in a multitude of FDA-approved drugs.[1] The title compound, this compound, is a prime example of a molecule designed for purpose, integrating three key functional groups that offer a powerful combination of features for the medicinal chemist:

  • The 2,3,6-Trisubstituted Pyridine Core: This arrangement provides a defined three-dimensional vector for substituent placement, crucial for optimizing interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.[2]

  • The 3-Iodo Group: This is the molecule's primary reactive handle. The carbon-iodine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities. This "late-stage functionalization" capability is invaluable for building structure-activity relationships (SAR) in a drug discovery program.[3]

  • The 2-Methoxy Group: The methoxy group exerts a significant electronic influence on the pyridine ring, modulating its reactivity and basicity. It can also participate in hydrogen bonding or occupy hydrophobic pockets within a target protein.

  • The 6-Pyrrolidinyl Group: The saturated pyrrolidine ring is a common feature in many biologically active compounds.[1] Its inclusion can enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for stereochemical diversity.[2]

This guide will provide a detailed, scientifically-grounded framework for the synthesis, characterization, and strategic utilization of this promising, yet underexplored, chemical entity.

Physicochemical Properties

While experimental data is limited, the following properties can be calculated for this compound.

PropertyValueSource
CAS Number 1228666-06-5[4][5]
Molecular Formula C₁₀H₁₃IN₂O[4]
Molecular Weight 304.13 g/mol [4]
Appearance (Predicted) Off-white to light yellow solidGeneral observation for similar compounds
Purity >95% (as commercially available)[6]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available materials. The following proposed pathway is based on established and reliable transformations in heterocyclic chemistry.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B  HNO₃ / H₂SO₄   C 2-Chloro-6-methoxy-3-nitropyridine B->C  NaOMe / MeOH   D 6-Methoxy-3-nitro-2-(pyrrolidin-1-yl)pyridine C->D  Pyrrolidine, Base   E 6-Methoxy-2-(pyrrolidin-1-yl)pyridin-3-amine D->E  Reduction (e.g., Fe/HCl or H₂, Pd/C)   F This compound (Target Compound) E->F  Sandmeyer Reaction (NaNO₂, KI)   Medicinal_Chemistry_Applications cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling center_node 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine suzuki_node Aryl / Heteroaryl Boronic Acids/Esters center_node->suzuki_node Pd catalyst, Base sonogashira_node Terminal Alkynes center_node->sonogashira_node Pd/Cu catalyst, Base buchwald_node Amines / Amides center_node->buchwald_node Pd catalyst, Base heck_node Alkenes center_node->heck_node Pd catalyst, Base

Sources

A Technical Guide to the Synthesis, Properties, and Reactivity of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its chemical reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with practical insights, this guide serves as an essential resource for scientists leveraging substituted pyridines in the design and synthesis of novel molecular entities.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable template for drug design. This compound is a trifunctionalized building block that offers a strategic combination of features for molecular elaboration:

  • The Pyridine Core: Provides a stable aromatic platform with a defined geometric arrangement of substituents.

  • The Pyrrolidine Moiety: An N-heterocyclic group frequently found in FDA-approved drugs, it can enhance solubility and modulate pharmacokinetic properties.[1]

  • The Methoxy Group: An electron-donating group that influences the electronic character of the pyridine ring and can serve as a metabolic blocker or a point for further functionalization.

  • The Iodo Group: The key reactive handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it exceptionally reactive and ideally suited for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[2]

This guide elucidates the chemical nature of this compound, enabling its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Properties

Precise characterization is fundamental to the successful application of any chemical reagent. The key identifying properties of this compound are summarized below.

Core Data Summary
PropertyValueSource
CAS Number 1228666-06-5[3][4][5]
Molecular Formula C₁₀H₁₃IN₂O[3][4]
Molecular Weight 304.13 g/mol [3][4]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes.General chemical principles

Note: Experimental data such as melting point and boiling point are not widely published for this specific research chemical and should be determined empirically upon first use.

Spectroscopic Signature

While specific spectra are proprietary to suppliers, the expected spectroscopic data based on the molecule's structure provides a reliable means of identity confirmation.[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrrolidine Protons: Expect two multiplets in the range of δ 1.8-2.1 ppm (4H) and δ 3.4-3.6 ppm (4H).

    • Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm (3H).

    • Pyridine Protons: Two doublets corresponding to the two coupled aromatic protons. Based on the electronic effects of the substituents, one doublet is expected around δ 6.0-6.2 ppm and the other further downfield around δ 7.4-7.6 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expect signals for the 10 unique carbons, including the pyrrolidine carbons (~δ 25 ppm, ~δ 47 ppm), the methoxy carbon (~δ 53 ppm), and the five distinct pyridine ring carbons, one of which (the C-I carbon) will be significantly shifted and have a lower intensity.

  • Mass Spectrometry (EI or ESI):

    • The primary molecular ion peak (M⁺) should be observed at m/z ≈ 304. A characteristic isotopic pattern for iodine will be absent as it is monoisotopic.

Synthesis and Purification

A definitive, peer-reviewed synthesis for this exact compound is not publicly available. However, a logical and robust synthetic route can be designed based on well-established transformations in pyridine chemistry. The following proposed pathway leverages common starting materials and high-yielding reactions.

Retrosynthetic Analysis

The proposed synthesis disconnects the target molecule to commercially available 2,6-dichloropyridine. The key transformations are sequential nucleophilic aromatic substitutions (SNAr) followed by a regioselective iodination.

G Target This compound Intermediate2 2-Methoxy-6-(pyrrolidin-1-yl)pyridine Target->Intermediate2 Electrophilic Iodination Intermediate1 2-Chloro-6-(pyrrolidin-1-yl)pyridine Intermediate2->Intermediate1 Nucleophilic Substitution (MeO⁻) Start 2,6-Dichloropyridine Intermediate1->Start Nucleophilic Substitution (Pyrrolidine)

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

Rationale: This multi-step synthesis is designed for regiochemical control. The first SNAr with pyrrolidine is generally facile. The subsequent substitution with sodium methoxide requires more forcing conditions due to the deactivating effect of the pyrrolidine group. The final iodination step is directed by the powerful ortho-directing methoxy and pyrrolidine groups to the C3 position.

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine

  • Reagents & Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in N-methyl-2-pyrrolidone (NMP) (approx. 0.5 M), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

  • Reagents & Setup: In a sealed tube, dissolve 2-Chloro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.4 M). Add sodium methoxide (NaOMe) (3.0 eq).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C for 24-48 hours. The higher temperature is necessary to displace the chloride adjacent to the electron-donating pyrrolidine group.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired methoxy-pyridine intermediate.

Step 3: Synthesis of this compound

  • Reagents & Setup: Dissolve 2-Methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in dichloromethane (DCM) or acetonitrile (CH₃CN) (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The electron-rich nature of the ring facilitates this electrophilic iodination.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by flash chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this molecule lies in the reactivity of its C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-donating nature of both the methoxy and pyrrolidine substituents increases the electron density on the pyridine ring, which can facilitate the oxidative addition of the C-I bond to a Pd(0) catalyst—often the rate-determining step in these cycles.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an ideal partner for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkynyl, and amino functionalities at the C3 position.

G cluster_0 General Cross-Coupling Workflow Start 3-Iodo-2-methoxy- 6-(pyrrolidin-1-yl)pyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand + Base Start->Catalyst Oxidative Addition Reagent Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Reagent->Catalyst Transmetalation or Binding Product 3-Functionalized Pyridine Product Catalyst->Product Reductive Elimination

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

  • Reaction: Coupling with an aryl or heteroaryl boronic acid/ester.

  • Typical Conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, an aqueous base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or DME.[7][8]

  • Application: Enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

B. Sonogashira Coupling (C-C Bond Formation)

  • Reaction: Coupling with a terminal alkyne.

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base such as triethylamine (TEA) or diisopropylamine (DIPA), in a solvent like THF or DMF.

  • Application: Provides a direct route to aryl-alkynes, which are versatile intermediates for synthesizing more complex heterocyclic systems or conjugated materials.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

  • Reaction: Coupling with a primary or secondary amine.

  • Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS.

  • Application: A powerful method for constructing substituted aniline and heteroarylamine derivatives, crucial for tuning the pharmacological properties of lead compounds.

Applications in Drug Discovery

The structural motif of this compound makes it a high-value intermediate in drug discovery programs. Its derivatives have potential applications across various therapeutic areas:

  • CNS Disorders: Substituted pyridines and pyrrolidines are known to act as ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for cognitive enhancers and neurological disorder treatments.[9]

  • Inflammation and Oncology: The pyridine scaffold is a cornerstone in the development of kinase inhibitors. The ability to rapidly diversify the C3 position allows for the generation of libraries to screen against targets like p38α MAPK for anti-inflammatory agents.[10]

  • Pain Management: Novel substituted pyridin-2(1H)-ones, which can be accessed from intermediates like the title compound, have shown potent anti-allodynic effects in models of inflammatory pain.[11]

By using this building block, research organizations can accelerate the discovery of new chemical entities by efficiently exploring the structure-activity relationship (SAR) around a proven heterocyclic core.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Class: Irritant.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from light and strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a strategically designed chemical building block with significant potential for synthetic chemistry and drug discovery. Its well-defined reactive site, combined with the beneficial structural features of the methoxy and pyrrolidine groups, provides a reliable and versatile platform for constructing complex molecular architectures. A clear understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully exploit its capabilities in the pursuit of novel scientific discoveries.

References

  • BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ChemWhat. (n.d.). This compound CAS#: 1228666-06-5. Retrieved from [Link].

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • Chefer, S. I., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9.
  • Kumar, A., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.
  • PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link].

  • Gultyai, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667.
  • Anichem. (n.d.). 2-Methoxy-6-pyrrolidin-3-yl-pyridine. Retrieved from [Link].

  • BenchChem. (n.d.). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions.
  • European Journal of Medicinal Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a valuable substituted pyridine derivative for researchers, medicinal chemists, and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and materials science.[1] The incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, aqueous solubility, and metabolic stability.[2] The target molecule, this compound, is a trifunctionalized pyridine bearing a methoxy group, a pyrrolidine ring, and an iodine atom. This specific combination of functional groups makes it a versatile building block in drug discovery, offering multiple points for further chemical modification and diversification. The pyrrolidine moiety, in particular, is a common feature in many FDA-approved drugs.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic strategy. The primary disconnection is at the C-I bond, indicating a late-stage iodination of a pre-functionalized pyridine core. The second key disconnection is at the C-N bond of the pyrrolidine moiety, suggesting a nucleophilic aromatic substitution (SNAr) to introduce the pyrrolidine ring. This leads to a commercially available and cost-effective starting material, 2,6-dichloropyridine.

The forward synthesis, therefore, will proceed via two main steps:

  • Synthesis of the Precursor: Formation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine via a sequential nucleophilic aromatic substitution.

  • Regioselective Iodination: Introduction of the iodine atom at the C3 position of the pyridine ring.

G Target Molecule This compound Precursor 2-methoxy-6-(pyrrolidin-1-yl)pyridine Target Molecule->Precursor Iodination Intermediate 2-Chloro-6-methoxypyridine Precursor->Intermediate Nucleophilic Aromatic Substitution (Pyrrolidine) Starting Material 2,6-Dichloropyridine Intermediate->Starting Material Nucleophilic Aromatic Substitution (Methoxide)

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The synthesis of the key precursor is achieved through a two-step nucleophilic aromatic substitution sequence starting from 2,6-dichloropyridine. The rationale for this stepwise approach is to selectively introduce the methoxy and pyrrolidine groups.

Step 1a: Synthesis of 2-Chloro-6-methoxypyridine

The first step involves the monosubstitution of 2,6-dichloropyridine with sodium methoxide. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack, and by carefully controlling the stoichiometry of the reagents, a high yield of the desired monosubstituted product can be achieved.

Reaction Mechanism: The reaction proceeds via a classic SNAr mechanism. The methoxide ion, a strong nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This addition disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion, yielding the product.

G Start 2,6-Dichloropyridine + NaOMe Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product 2-Chloro-6-methoxypyridine + NaCl Intermediate->Product Chloride Elimination

Caption: Reaction workflow for the synthesis of 2-Chloro-6-methoxypyridine.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

  • Reaction Setup: To this solution, add 2,6-dichloropyridine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-6-methoxypyridine.

ReagentMolar Eq.Molecular Weight ( g/mol )
2,6-Dichloropyridine1.0147.99
Sodium Methoxide1.054.02
Step 1b: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The second step involves the reaction of 2-chloro-6-methoxypyridine with pyrrolidine. The remaining chlorine atom is displaced by the secondary amine in another SNAr reaction.

Reaction Mechanism: Similar to the first step, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier. A base is often added to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methoxypyridine (1.0 equivalent), pyrrolidine (1.2-1.5 equivalents), and a suitable base such as potassium carbonate or triethylamine (1.5 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

ReagentMolar Eq.Molecular Weight ( g/mol )
2-Chloro-6-methoxypyridine1.0143.57
Pyrrolidine1.2-1.571.12
Potassium Carbonate1.5138.21

Part 2: Regioselective Iodination of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The final step is the electrophilic iodination of the electron-rich pyridine ring. The methoxy and pyrrolidinyl groups are both electron-donating, activating the pyridine ring towards electrophilic substitution. The directing effects of these substituents favor substitution at the C3 and C5 positions. Due to the steric hindrance from the adjacent methoxy group and the strong activating effect of the amino group, iodination is expected to occur preferentially at the C3 position.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated in situ, is attacked by the electron-rich pyridine ring. This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Deprotonation of this intermediate restores the aromaticity of the ring and yields the final iodinated product.

G Start 2-methoxy-6-(pyrrolidin-1-yl)pyridine + Electrophilic Iodine Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Iodination workflow for the final product synthesis.

Experimental Protocol:

  • Reagent Selection: A variety of iodinating reagents can be used, such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of iodine and an oxidizing agent. NIS is often a good choice due to its ease of handling and milder reaction conditions.

  • Reaction Setup: Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile in a round-bottom flask protected from light.

  • Reaction Conditions: Cool the solution to 0 °C and add N-iodosuccinimide (1.0-1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

ReagentMolar Eq.Molecular Weight ( g/mol )
2-methoxy-6-(pyrrolidin-1-yl)pyridine1.0178.23
N-Iodosuccinimide (NIS)1.0-1.1224.98

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodine substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving two sequential nucleophilic aromatic substitutions followed by a regioselective iodination. This guide provides a detailed and logical framework for the synthesis, emphasizing the rationale behind the chosen synthetic strategy and providing practical experimental protocols. The successful synthesis of this versatile building block will enable further exploration of its potential in various fields of chemical research and development.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. (2021). Retrieved from [Link]

  • Nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed. (2015). Retrieved from [Link]

  • 2-Chloro-6-methoxypyridine | C6H6ClNO - PubChem. (n.d.). Retrieved from [Link]

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3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Abstract

This compound is a substituted aminopyridine derivative, a chemical scaffold of significant interest in contemporary drug discovery. While public domain literature on the specific biological activity of this molecule is sparse, its structural motifs are prevalent in a variety of bioactive compounds. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action of this and structurally related compounds. We will proceed from broad, hypothesis-generating screening to detailed, target-specific validation and pathway analysis. This document serves as a strategic and methodological roadmap, grounded in established principles of chemical biology and pharmacology.

Introduction: Deconstructing the Molecule to Predict Biological Function

The chemical architecture of this compound offers several clues to its potential biological activities. The aminopyridine core is a well-established pharmacophore known to interact with a range of biological targets, most notably protein kinases.[1][2] The pyrrolidine moiety can influence solubility, cell permeability, and binding interactions. The methoxy and iodo substituents on the pyridine ring provide opportunities for specific hydrogen bonding and halogen bonding interactions within a protein binding pocket, respectively.

Given this structural composition, several initial hypotheses for the mechanism of action can be formulated:

  • Protein Kinase Inhibition: The aminopyridine scaffold is a common feature in ATP-competitive kinase inhibitors.[1][2] Potential targets could include cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), mitogen-activated protein kinases (MAPKs), or receptor tyrosine kinases like EGFR and HER2.[3][4][5]

  • Enzyme Inhibition: Other enzyme classes, such as NADPH oxidase 2 (NOX2) and lysyl oxidase-like 2 (LOXL2), have been shown to be inhibited by pyridine derivatives.[6][7][8][9]

  • Ion Channel Modulation: Substituted pyridines have also been explored as modulators of ion channels, for instance, the TRPC6 channel.[10]

  • Other Targets: The antifungal categorization by some chemical suppliers, though unsubstantiated in the provided search results, suggests potential activity against fungal-specific enzymes or pathways.[11]

This guide will now detail a systematic approach to test these hypotheses and elucidate the precise molecular mechanism.

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase of investigation should aim to identify the general biological effect of the compound without a preconceived target bias.

Cellular Viability and Proliferation Assays

A logical first step is to assess the compound's effect on cell viability across a panel of diverse human cancer cell lines. This provides a broad indication of cytotoxic or cytostatic activity and can help prioritize cell lines for further study.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Plating: Seed cells from a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for a standard period (e.g., 72 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Cellular Activity Profile

Cell LineHistotypeIC50 (µM)
A549Lung CarcinomaData
MCF7Breast AdenocarcinomaData
HCT116Colon CarcinomaData
U87-MGGlioblastomaData
K562Chronic Myeloid LeukemiaData
Kinase Panel Screening

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a broad kinase panel screen is a cost-effective and high-throughput method to identify potential kinase targets.[1][2]

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for identifying potential kinase targets.

Phase 2: Target Identification and Validation

Once initial hits are identified from broad screening, the next phase focuses on confirming the direct interaction between the compound and its putative target.

In Vitro Enzymatic Assays

For putative enzyme targets (e.g., a specific kinase), direct enzymatic assays are essential to confirm inhibitory activity and determine the mode of inhibition.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical hit, Kinase X)

  • Reaction Setup: In a 96-well plate, combine Kinase X, its specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a defined time at the optimal temperature.

  • Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of substrate phosphorylation or ATP consumption.

  • Data Analysis: Determine the IC50 value. To elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive), perform the assay with varying concentrations of both the compound and ATP and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target within a cellular context is a critical validation step.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Treat a responsive cell line with varying concentrations of the compound for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of a known downstream substrate of the target kinase and the total protein of that substrate.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation, indicating target engagement.

Data Presentation: Cellular Target Engagement

Compound Concentration (µM)p-Substrate / Total Substrate Ratio
0 (Vehicle)1.00
0.1Data
1Data
10Data

Phase 3: Elucidation of Downstream Signaling Pathways

With a validated target, the final phase involves mapping the downstream consequences of target inhibition.

Pathway Analysis

Experimental Workflow: Investigating Downstream Signaling

G A Treat Cells with Compound B Validated Target Inhibition A->B C Phospho-Proteomic Analysis B->C D RNA Sequencing B->D E Identify Dysregulated Pathways C->E D->E F Confirm Pathway Modulation via Western Blot E->F

Caption: Workflow for downstream signaling pathway analysis.

Phospho-proteomic and transcriptomic (RNA-Seq) analyses provide an unbiased view of the global cellular changes induced by the compound. These powerful techniques can reveal the broader signaling network affected by the inhibition of the primary target.

Cell Cycle and Apoptosis Analysis

If the compound exhibits anti-proliferative effects, it is crucial to determine if this is due to cell cycle arrest or the induction of apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a multi-faceted process that requires a systematic and hypothesis-driven approach. By progressing from broad phenotypic screening to specific target validation and detailed pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The aminopyridine scaffold suggests a high probability of interaction with protein kinases, but a rigorous, unbiased investigation as outlined in this guide is paramount to definitively establish its mechanism of action and unlock its therapeutic potential.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • European Journal of Medicinal Chemistry. UPCommons.
  • This compound. Echemi.
  • This compound CAS#: 1228666-06-5.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • This compound. BLDpharm.
  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mut
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole.
  • Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. RSC Publishing.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, alongside data from analogous structures, to predict and interpret its spectral characteristics. This predictive analysis serves as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related compounds.

Molecular Structure and the Imperative for Spectroscopic Scrutiny

The unique arrangement of a methoxy group, a pyrrolidinyl substituent, and an iodine atom on a pyridine core imparts distinct electronic and steric properties to this compound. These features are critical to its potential biological activity and chemical reactivity. Rigorous structural confirmation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the pyridine ring, the methoxy group, and the pyrrolidinyl moiety. The electron-donating pyrrolidinyl group and the methoxy group will shield the pyridine protons, while the deshielding effect of the iodine atom will also play a significant role.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-47.4 - 7.6d8.0 - 9.0Coupled to H-5. Deshielded by the adjacent iodine atom.
H-56.2 - 6.4d8.0 - 9.0Coupled to H-4. Shielded by the electron-donating pyrrolidinyl group.
OCH₃3.8 - 4.0s-Singlet for the methoxy protons.
Pyrrolidinyl (α-CH₂)3.4 - 3.6t6.0 - 7.0Triplet due to coupling with β-CH₂ protons.
Pyrrolidinyl (β-CH₂)1.9 - 2.1m-Multiplet due to coupling with α-CH₂ protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom. The iodine atom's "heavy atom effect" will significantly influence the chemical shift of the carbon to which it is attached (C-3).

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165Attached to electronegative oxygen and nitrogen.
C-385 - 95Directly bonded to iodine, experiencing a strong upfield shift.
C-4140 - 145Aromatic CH.
C-5105 - 115Aromatic CH, shielded by the pyrrolidinyl group.
C-6155 - 160Attached to the electron-donating pyrrolidinyl group.
OCH₃50 - 55Typical range for a methoxy carbon.
Pyrrolidinyl (α-C)45 - 50Carbon adjacent to the nitrogen atom.
Pyrrolidinyl (β-C)25 - 30Carbon in the pyrrolidine ring.

Diagram 1: Molecular Structure and NMR Numbering Scheme

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound is 304 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. Due to the presence of iodine, a monoisotopic element, the molecular ion peak (M⁺) is expected to be a single, sharp peak at m/z 304.

Predicted Fragmentation Pathways

Electron ionization (EI) or electrospray ionization (ESI) with fragmentation can induce characteristic bond cleavages. The most probable fragmentation pathways are outlined below.

Diagram 2: Predicted Key MS Fragmentation Pathways

G M [M]+. m/z = 304 M_minus_CH3 [M-CH3]+. m/z = 289 M->M_minus_CH3 -CH3• M_minus_OCH3 [M-OCH3]+. m/z = 273 M->M_minus_OCH3 -OCH3• M_minus_pyrrolidine [M-C4H8N]+. m/z = 234 M->M_minus_pyrrolidine -C4H8N• M_minus_I [M-I]+. m/z = 177 M->M_minus_I -I•

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N (pyridine)1550 - 1610Stretching
C=C (pyridine)1450 - 1580Stretching
C-O (methoxy)1000 - 1300Stretching
C-N (pyrrolidinyl)1180 - 1360Stretching
C-I500 - 600Stretching

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI or EI source.

  • Data Acquisition: Acquire data in positive ion mode.

Infrared Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

This in-depth guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for researchers. The provided experimental protocols further equip scientists with the necessary framework to acquire and interpret high-quality data, ensuring the unambiguous identification and characterization of this and similar molecules in their research endeavors.

References

  • SpectraBase. Wiley-VCH. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Predictive Analysis

As a Senior Application Scientist, it is not uncommon to encounter novel chemical entities for which a comprehensive physicochemical profile is not yet publicly documented. The compound this compound (CAS No. 1228666-06-5) is one such molecule. This guide, therefore, takes a first-principles approach. By dissecting its structural components—the pyridine core, the iodo and methoxy substituents, and the pyrrolidine moiety—we can construct a robust theoretical framework to predict its solubility and stability characteristics. This document is designed to be a practical resource, providing not only predictive insights but also detailed, field-proven methodologies for empirical validation. Every protocol herein is presented as a self-validating system, empowering researchers to generate the precise data required for their work.

Molecular Structure and Physicochemical Identity

This compound is a substituted pyridine with the molecular formula C₁₀H₁₃IN₂O and a molecular weight of approximately 304.13 g/mol .[1] Understanding the contribution of each functional group is critical to predicting its behavior in solution.

  • Pyridine Core: The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom introduces basicity (pKa of pyridine's conjugate acid is ~5.2) and acts as a hydrogen bond acceptor.[2][3][4]

  • 2-Methoxy Group (-OCH₃): This electron-donating group can increase the electron density of the pyridine ring. While the oxygen can act as a hydrogen bond acceptor, the methyl group adds some lipophilic character. 2-Methoxypyridine itself is a colorless liquid with limited solubility in water.[5][6][7][8]

  • 3-Iodo Group (-I): The iodine atom is large and polarizable, contributing significantly to the molecular weight and lipophilicity. Halogenation, in general, can decrease aqueous solubility.[9] The carbon-iodine bond can be susceptible to light-induced degradation (photolysis) and reductive dehalogenation.[10]

  • 6-(Pyrrolidin-1-yl) Group: Pyrrolidine is a saturated, cyclic secondary amine, which is basic in nature (pKa of its conjugate acid is ~11.3).[11][12] This group is expected to significantly increase the overall basicity of the molecule and enhance its aqueous solubility, particularly in acidic conditions where it will be protonated.

Predicted Physicochemical Properties:
PropertyPredicted Value/CharacteristicRationale
LogP Moderately LipophilicThe iodo and methoxy groups, along with the carbon framework, contribute to lipophilicity. The basic pyrrolidine and pyridine nitrogens will modulate this based on pH.
pKa Two Basic CentersThe pyrrolidine nitrogen is expected to be the more basic center (pKa ~9-11), with the pyridine nitrogen being less basic (pKa ~3-5).
Aqueous Solubility pH-DependentLow solubility at neutral and high pH. Increased solubility at acidic pH due to the protonation of the basic nitrogen atoms.
Organic Solvent Solubility Generally SolubleExpected to be soluble in a range of polar aprotic (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM), as well as alcohols (e.g., methanol, ethanol).[6]

Solubility Profile: Theoretical and Experimental Determination

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and administration.[13] For this compound, a pH-dependent solubility profile is anticipated.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility.[14]

  • Aqueous Solubility: At physiological pH (~7.4), the compound will be partially protonated, suggesting moderate solubility. As the pH decreases, the protonation of both the pyrrolidine and pyridine nitrogens will lead to the formation of a cationic species, which will be significantly more soluble in water. Conversely, in basic media, the free base form will predominate, likely resulting in lower aqueous solubility.

  • Organic Solubility: The molecule's mixed polarity suggests it will be soluble in a variety of organic solvents. Polar aprotic solvents like DMSO and DMF will be effective due to their ability to engage in dipole-dipole interactions. Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating dissolution. Chlorinated solvents like dichloromethane will solvate the lipophilic portions of the molecule.

Experimental Solubility Determination

To move from theoretical prediction to quantitative data, standardized experimental protocols are essential. Both kinetic and thermodynamic solubility assays are widely used in drug discovery.[15][16][17][18]

This high-throughput method is ideal for early-stage discovery to quickly assess solubility.[15][19][20] It measures the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering signal to that of control wells (buffer with 2% DMSO) to determine the concentration at which precipitation occurs.

This method determines the true equilibrium solubility and is considered the gold standard for pre-formulation studies.[16][18][21]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is present so that undissolved material remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility at that specific pH and temperature.

G cluster_thermo Thermodynamic Solubility Workflow solid Excess Solid Compound shake Shake/Agitate (24-48h at constant T) solid->shake buffer Aqueous Buffer (various pH) buffer->shake filter Filter Supernatant (0.45 µm filter) shake->filter hplc Quantify by HPLC-UV filter->hplc result Equilibrium Solubility Data hplc->result

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile: Degradation Pathways and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[22][23][24]

Predicted Degradation Pathways

Based on its structure, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The methoxy group, being an ether linkage on an electron-rich pyridine ring, could be susceptible to hydrolysis under strong acidic conditions, potentially yielding the corresponding 2-pyridone derivative.

  • Oxidation: The pyridine ring and the pyrrolidine nitrogen can be susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Aromatic iodides are known to be light-sensitive.[10] Exposure to UV light could lead to homolytic cleavage of the C-I bond, resulting in de-iodination and the formation of radical-mediated byproducts.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various decomposition reactions.

G cluster_degradation Potential Degradation Pathways parent 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine hydrolysis Hydrolysis (Acidic) parent->hydrolysis H+ oxidation Oxidation parent->oxidation [O] photolysis Photolysis (UV Light) parent->photolysis prod_pyridone 2-Pyridone Derivative hydrolysis->prod_pyridone prod_noxide N-Oxide oxidation->prod_noxide prod_deiodo De-iodinated Product photolysis->prod_deiodo

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. While direct research on this specific molecule is nascent, its structural motifs—a substituted pyridine core, a pyrrolidine ring, and an iodo-methoxy functionalization pattern—are prevalent in a wide array of biologically active agents. This document deconstructs the molecule to its constituent pharmacophores, reviews the established bioactivities of analogous structures, and extrapolates potential therapeutic applications. Furthermore, we present a structured, in-depth experimental workflow for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising chemical entity.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen, form the structural basis for a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in drugs with applications ranging from antimicrobial to anticancer therapies[1]. The subject of this guide, this compound (CAS No. 1228666-06-5), is a unique pyridine derivative that combines several key features suggesting a high potential for biological activity.

While one supplier has categorized this compound as a potential antifungal, this remains largely unsubstantiated in peer-reviewed literature[2]. This guide, therefore, takes a predictive and systematic approach. By examining the known roles of its structural components, we can formulate well-grounded hypotheses about its potential bioactivities and outline a clear path for its scientific investigation.

Structural Deconstruction and Rationale for Potential Bioactivity

The therapeutic potential of this compound can be inferred by analyzing its three primary structural components: the pyridine core, the pyrrolidine moiety, and the iodo-methoxy substitution pattern.

  • The Pyridine Core: As a fundamental heterocyclic structure, pyridine and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities[1]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets.

  • The Pyrrolidine Moiety: The five-membered, saturated pyrrolidine ring is a highly valuable scaffold in drug discovery. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings. The inclusion of a pyrrolidine ring can enhance binding affinity and selectivity for target proteins. Pyrrolidine derivatives have demonstrated a vast range of biological activities, including antibacterial, anticonvulsant, and anticancer properties[3][4].

  • The Iodo-Methoxy Substitution Pattern: The 3-iodo and 2-methoxy groups on the pyridine ring are critical for modulating the electronic and steric properties of the molecule. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets. Furthermore, the iodine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies[5][6]. The methoxy group can influence the molecule's solubility and metabolic stability, and can also act as a hydrogen bond acceptor. Such iodo-methoxy-pyridine structures are recognized as important intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders and agrochemicals[7][8].

Hypothesized Biological Activities and Therapeutic Areas

Based on the analysis of its structural components, we propose the following potential biological activities for this compound, warranting experimental investigation:

  • Antimicrobial (Antifungal/Antibacterial) Activity: This is the most direct hypothesis, given the preliminary classification by a chemical supplier[2] and the known antimicrobial properties of both pyridine and pyrrolidine derivatives[1][3]. The compound could potentially disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA replication.

  • Anticancer Activity: Pyrrolopyridine derivatives, which share a fused ring system with structural similarities, have shown promise as anticancer agents[9][10]. The subject compound could potentially inhibit kinases, such as p38α MAP kinase, which are often dysregulated in cancer[11], or interfere with other cellular processes critical for tumor growth.

  • Anti-inflammatory Activity: Many pyridine-based compounds are known to modulate inflammatory pathways. For instance, certain trisubstituted pyridine derivatives act as potent inhibitors of IL-1β release, a key mediator in inflammation[12]. The potential for this compound to inhibit key inflammatory mediators should be explored.

  • Central Nervous System (CNS) Activity: Iodo-methoxy-pyridine cores are key intermediates in the synthesis of drugs targeting neurological disorders[5][8]. The pyrrolidine moiety is also present in numerous CNS-active compounds. Therefore, it is plausible that this molecule could exhibit activity as an anticonvulsant, analgesic, or modulator of neurotransmitter receptors.

A Proposed Experimental Workflow for Bioactivity Screening

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended. The following diagram and protocols outline a logical progression from broad-based screening to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Preliminary Mechanism of Action (MoA) A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Cytotoxicity Assay (e.g., MTT on non-cancerous cell line) A->B C Antimicrobial Screening (Panel of bacteria & fungi) B->C D Anticancer Screening (e.g., NCI-60 panel) B->D E Dose-Response & IC50/MIC Determination C->E D->E F Broad-Spectrum Kinase Inhibition Assay E->F G Anti-inflammatory Assay (e.g., LPS-stimulated cytokine release) E->G H Target Deconvolution (e.g., Affinity Chromatography, Thermal Shift Assay) F->H I Cellular Pathway Analysis (e.g., Western Blot for signaling proteins) G->I H->I J In vivo Proof-of-Concept (e.g., mouse xenograft model for cancer) I->J

Caption: A tiered experimental workflow for the systematic evaluation of this compound.

Tier 1: Primary Screening Protocols

4.1.1. Compound Acquisition and Purity Assessment

  • Objective: To ensure the identity and purity of the test compound.

  • Protocol:

    • Acquire this compound from a reputable supplier (e.g., CAS 1228666-06-5).

    • Confirm the molecular weight and identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Verify the structure and assess purity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • A purity of ≥95% is required for biological screening.

4.1.2. Preliminary Cytotoxicity Assay

  • Objective: To determine the general toxicity of the compound in a non-cancerous mammalian cell line.

  • Protocol (MTT Assay):

    • Seed a non-cancerous cell line (e.g., NIH/3T3) in a 96-well plate and allow to adhere overnight.

    • Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

4.1.3. Antimicrobial Screening

  • Objective: To evaluate the antibacterial and antifungal activity of the compound.

  • Protocol (Broth Microdilution):

    • Prepare a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

Tier 2: Secondary Assays and Hit Validation

4.2.1. Dose-Response and IC₅₀/MIC Determination

  • Objective: To quantify the potency of the compound in any "hit" assays from Tier 1.

  • Protocol:

    • For any positive results in the primary screens, perform a more detailed dose-response analysis using a wider range of concentrations (typically 8-12 points).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and anticancer assays, or confirm the MIC for antimicrobial assays.

    • Data should be plotted using a non-linear regression model to ensure accuracy.

4.2.2. Anti-inflammatory Assay

  • Objective: To assess the compound's ability to modulate inflammatory responses.

  • Protocol (Cytokine Release Assay):

    • Culture macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized Activities and Proposed Assays

Hypothesized Activity Rationale Primary Assay Secondary Assay Endpoint
Antimicrobial Pyridine & pyrrolidine motifs are common in antimicrobials[1][3].Broth MicrodilutionN/AMIC (µg/mL)
Anticancer Related pyrrolopyridines show anticancer potential[9][10].NCI-60 Cell Line ScreenDose-Response on Hit LinesIC₅₀ (µM)
Anti-inflammatory Substituted pyridines can inhibit cytokine release[12].LPS-stimulated Cytokine ReleaseWestern Blot for NF-κBIC₅₀ (µM)
CNS Activity Iodo-methoxy-pyridines are CNS drug intermediates[5][8].In vivo behavioral modelsReceptor Binding AssaysBehavioral changes, Ki (nM)

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its composite structure, featuring a pyridine core, a pyrrolidine ring, and a synthetically versatile iodo-methoxy substitution pattern, suggests a high probability of discovering novel biological activities. The systematic, tiered experimental approach outlined in this guide provides a robust framework for elucidating its therapeutic potential. Initial efforts should focus on broad screening for antimicrobial, anticancer, and anti-inflammatory properties. Positive findings should then be pursued through more detailed mechanistic studies to identify the molecular targets and cellular pathways involved. The insights gained from such investigations will be invaluable for the potential development of this compound into a lead for a new class of therapeutic agents.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link][9][10]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link][5][8]

  • Pharmaffiliates. The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. [Link][6]

  • Scuola, S. D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link][3]

  • Al-Qaisi, J. A., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Journal of Taibah University Medical Sciences, 16(2), 171-184. [Link][4]

  • Kumar, A., & Sharma, S. (2018). Importance of Pyridine Derivatives in Biological Activities. World Journal of Pharmaceutical Research, 7(14), 225-235. [Link][1]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • ChemWhat. This compound CAS#: 1228666-06-5. [Link]

  • Barniol-Xicota, M., et al. (2017). Discovery of a novel series of 2,3,5-trisubstituted pyridine derivatives as potent inhibitors of IL-1β release. European Journal of Medicinal Chemistry, 138, 96-105. [Link][12]

  • Tynebor, R. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5518-5522. [Link][11]

Sources

In Silico Target Prediction for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and often challenging step in the drug discovery and development pipeline. For novel or under-characterized small molecules such as 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, computational, or in silico, methods provide a rapid and cost-effective avenue for generating testable hypotheses about their biological function. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for this compound. We will explore a multi-pronged approach, integrating both ligand-based and structure-based methodologies to enhance the robustness of our predictions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and pharmacology.

Introduction: The Rationale for a Computational Approach

Traditional methods for target identification can be resource-intensive and time-consuming. In silico target prediction leverages the vast and ever-growing repositories of biological and chemical data to computationally screen a compound against potential protein targets.[1][2] This approach is not merely a theoretical exercise; it is a hypothesis-generating engine that can prioritize experimental validation, thereby accelerating the entire drug discovery process.[3]

This guide will detail a workflow that begins with the preparation of the small molecule, proceeds through several complementary prediction methods, and culminates in a strategy for prioritizing candidates for experimental validation. We will emphasize the "why" behind each step, providing the scientific reasoning that underpins the chosen methodologies.

Foundational Principles: Ligand-Based vs. Structure-Based Methods

Our predictive strategy rests on two pillars of in silico pharmacology:

  • Ligand-Based Methods: These approaches are predicated on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[9] These methods are particularly useful when the three-dimensional structure of the target protein is unknown.[10]

  • Structure-Based Methods: When the 3D structure of a potential target is available, we can employ methods like reverse docking. This technique computationally "docks" our compound of interest into the binding sites of a large collection of proteins to predict binding affinity and pose.[9][11]

By combining these orthogonal approaches, we can build a more comprehensive and reliable picture of the potential target landscape for this compound.

The In Silico Workflow: A Step-by-Step Guide

The following sections outline a detailed, sequential workflow for predicting the targets of this compound.

Ligand Preparation and Characterization

The first and most critical step is the accurate representation of our query molecule.

Protocol 1: Ligand Preparation

  • Obtain the 2D Structure: The structure of this compound can be obtained from chemical databases such as PubChem or ChemSpider using its CAS number (1228666-06-5).[12]

  • Convert to 3D: Utilize a computational chemistry software package (e.g., Open Babel, ChemDraw) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand's geometry is realistic for subsequent docking and modeling studies.

  • Protonation State and Tautomers: At physiological pH (typically assumed to be 7.4), the molecule may exist in different protonation states or as various tautomers. It is essential to enumerate these possibilities as they can significantly impact binding interactions. Tools like MarvinSketch or the Schrödinger Suite can assist in this process.

Ligand-Based Target Prediction

With a prepared ligand, we can now search for structurally and pharmacophorically similar molecules with known biological activities.

This is the most straightforward ligand-based method. We will use the 3D structure of our compound to search databases of known bioactive molecules.

Protocol 2: Chemical Similarity Searching

  • Database Selection: Choose a comprehensive chemogenomics database such as ChEMBL, PubChem BioAssay, or BindingDB.[13][14] These databases contain vast amounts of information on small molecules and their measured activities against a wide range of biological targets.

  • Similarity Metric: Employ a 3D similarity metric, such as the Tanimoto coefficient calculated on 3D fingerprints (e.g., Morgan fingerprints), to quantify the similarity between our query molecule and the database compounds.

  • Search Execution: Submit the prepared 3D structure of this compound to the chosen database's search interface.

  • Analysis of Results: The output will be a list of molecules ranked by their similarity score. Critically examine the top hits and their associated biological targets. A high concentration of hits against a particular protein or protein family suggests a potential target for our query compound.

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target.[10][15][16]

Protocol 3: Ligand-Based Pharmacophore Modeling

  • Identify an Active Set: If the chemical similarity search reveals a cluster of structurally diverse molecules that all act on the same target, this set can be used to build a pharmacophore model.

  • Pharmacophore Feature Identification: Align the active molecules and identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[17]

  • Model Generation: Use software like Phase, LigandScout, or MOE to generate a 3D pharmacophore model that encapsulates these common features in their correct spatial arrangement.

  • Database Screening: Screen large compound libraries with the generated pharmacophore model to identify novel molecules that fit the model and are therefore likely to be active against the target of interest. While this is more for lead discovery, the process of building the model itself can provide valuable insights into the key interaction features of our query molecule.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse virtual screening, is a powerful technique for identifying potential protein targets for a given small molecule.[9][18] It involves docking our ligand into the binding sites of a large number of proteins and ranking them based on the predicted binding affinity.[11]

Protocol 4: Reverse Docking Workflow

  • Target Database Preparation: Select a curated database of 3D protein structures. The Protein Data Bank (PDB) is the primary repository, but pre-processed and filtered subsets suitable for docking are also available.

  • Binding Site Identification: For each protein in the database, the binding site must be defined. This can be done by identifying known ligand-binding pockets or by using pocket-finding algorithms.

  • Docking Simulation: Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared 3D structure of this compound into the defined binding site of each protein.[19][20]

  • Scoring and Ranking: The docking program will generate a score for each protein-ligand complex, which is an estimate of the binding affinity. Rank the proteins based on these scores.

  • Post-Docking Analysis: The top-ranked proteins are our primary candidates. It is crucial to visually inspect the docking poses to ensure that the predicted interactions are chemically reasonable. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Chemogenomics and Machine Learning Approaches

Chemogenomics approaches analyze the relationships between chemical structures and their biological targets on a large scale.[21][22] Several web servers and standalone tools utilize machine learning models trained on vast chemogenomics datasets to predict targets for a given molecule.[23]

Protocol 5: Chemogenomics and Machine Learning Prediction

  • Tool Selection: Choose a reputable chemogenomics platform such as TargetHunter or the SuperPred web server.

  • Input Query: Submit the 2D or 3D structure of this compound to the server.

  • Prediction and Analysis: The server will return a list of predicted targets, often with an associated confidence score. These predictions are based on various algorithms, including chemical similarity, pharmacophore matching, and machine learning models.[23]

Data Integration and Candidate Prioritization

The various in silico methods will likely produce a list of potential targets. The next critical step is to integrate this data and prioritize the most promising candidates for experimental validation.

Table 1: Hypothetical Integrated Target Prediction Results

Prediction MethodPredicted TargetScore/RankSupporting Evidence
Chemical Similarityp38 MAP KinaseTanimoto: 0.85Several structurally similar pyridine derivatives are known p38 inhibitors.[7]
Reverse DockingCyclin-Dependent Kinase 2 (CDK2)Binding Affinity: -9.5 kcal/molFavorable docking pose with key hydrogen bonds to the hinge region.
ChemogenomicsEphrin type-A receptor 2 (EphA2)Confidence Score: 0.92Model trained on kinase inhibitor bioactivity data.
Pharmacophore Modeling(Hypothetical)Fit Score: 0.88Matches a 3-point pharmacophore for ATP-competitive inhibitors.

Prioritization Strategy:

  • Consensus Scoring: Targets that are predicted by multiple, orthogonal methods should be prioritized. For example, if a target is identified through both reverse docking and chemical similarity, it is a stronger candidate.

  • Biological Relevance: Investigate the known biological roles of the top-ranked targets. Is there a plausible connection between the target and a potential therapeutic area?

  • Druggability: Assess the "druggability" of the predicted binding sites. Are they well-defined pockets that are known to be amenable to small-molecule modulation?[24]

  • Off-Target Prediction: The same methods can be used to predict potential off-targets, which is crucial for assessing potential toxicity.[23]

Experimental Validation: The Crucial Next Step

It is imperative to remember that in silico predictions are hypotheses that must be confirmed through experimental validation.[25][26]

Protocol 6: Initial Experimental Validation

  • In Vitro Binding Assays: For the top-ranked targets, perform direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm a physical interaction between this compound and the protein.

  • Enzymatic or Cellular Assays: If the predicted target is an enzyme or a receptor, conduct functional assays to determine if the compound modulates its activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to establish a structure-activity relationship.[27] This can provide further evidence that the compound is acting through the predicted target.

Conclusion: A Roadmap for Target Discovery

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of biological targets for this compound. By integrating ligand-based and structure-based approaches, we can generate a prioritized list of high-confidence candidates for experimental validation. This multi-faceted computational strategy serves as a powerful and efficient starting point in the journey of elucidating the mechanism of action of novel small molecules and accelerating the drug discovery process.

Diagrams

In_Silico_Target_Prediction_Workflow cluster_ligand_prep Ligand Preparation cluster_ligand_based Ligand-Based Methods cluster_structure_based Structure-Based Methods cluster_chemo Chemogenomics cluster_analysis Analysis & Validation Ligand_Prep Prepare 3D Structure of This compound Chem_Sim Chemical Similarity Searching Ligand_Prep->Chem_Sim Pharm_Mod Pharmacophore Modeling Ligand_Prep->Pharm_Mod Rev_Dock Reverse Docking Ligand_Prep->Rev_Dock Chemo_ML Chemogenomics/ Machine Learning Ligand_Prep->Chemo_ML Data_Int Data Integration & Prioritization Chem_Sim->Data_Int Pharm_Mod->Data_Int Rev_Dock->Data_Int Chemo_ML->Data_Int Exp_Val Experimental Validation Data_Int->Exp_Val

Caption: Overall workflow for in silico target prediction.

Reverse_Docking_Detail cluster_input Inputs cluster_process Process cluster_output Output Ligand Prepared Ligand Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target_DB Protein Target Database (PDB) Target_DB->Docking Scoring Scoring & Ranking Docking->Scoring Ranked_List Ranked List of Potential Targets Scoring->Ranked_List Pose_Analysis Binding Pose Analysis Ranked_List->Pose_Analysis

Caption: Detailed workflow for reverse docking.

References

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
  • Computational/in silico methods in drug target and lead prediction. (2020).
  • Pharmacophore modeling in drug design. (2025). PubMed.
  • What is pharmacophore modeling and its applications?. (2025).
  • Pharmacophore modeling. (n.d.). Slideshare.
  • In Silico Target Prediction. (n.d.).
  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Validation guidelines for drug-target prediction methods. (n.d.).
  • ChEMBL. (n.d.). EMBL-EBI.
  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis.
  • How does AI assist in target identification and validation in drug development?. (2025).
  • MultiDock Screening Tool - Reverse docking demonstr
  • In silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PubMed Central (PMC).
  • Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. (n.d.).
  • Chemogenomics database for Autophagy Research. (n.d.). Computational Chemical Genomics Screening Center.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Protocols.
  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity.
  • Chemogenomics. (n.d.). Wikipedia.
  • Reverse docking: Significance and symbolism. (2024).
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central (PMC).
  • Tutorial redocking – ADFR. (n.d.).
  • This compound CAS#: 1228666-06-5. (n.d.).
  • This compound. (n.d.). Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp1fhX9jI_rL47FKmPAJn1wUMEAnI46PpcxUHD0QKIfDkDhKDP4d5yAZFUeesT7XwKktJnMtbm3Lh7Z5c7dtE83zDN-oSTX_FCB8Nzo-UKZ1btzKFvBGUwpMeehvD_pNDrbOyG660tXgGUr5ObAlqciXNRhheRHQitMvwtnUADHtPvhIh9i3y-GQEIP9UExahfEi5BdJq6]([Link]

Sources

The Strategic Application of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Fragment

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds, particularly for challenging biological targets once deemed "undruggable."[1][2] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," which, despite their typically weak binding affinities, offer highly efficient interactions with protein targets.[3][4] These fragments serve as foundational starting points for rational, structure-guided optimization into potent, drug-like molecules.[4][5]

This guide focuses on 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a heterocyclic fragment embodying key attributes for success in FBDD. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and π-stacking interactions, while also offering favorable physicochemical properties such as aqueous solubility.[6][7][8] The specific substitution pattern of this fragment is deliberate and strategic:

  • The 2-methoxy group acts as a hydrogen bond acceptor and influences the electronic properties of the pyridine ring.

  • The 6-pyrrolidinyl group provides a saturated, three-dimensional character, which is increasingly recognized as crucial for improving solubility and achieving specific interactions in protein pockets.[9] It also offers a vector for future chemical elaboration.

  • The 3-iodo substituent is a key feature for synthetic utility. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a reliable handle for "growing" the fragment into more complex molecules once a binding mode is confirmed.[10][11]

This document serves as a technical guide for researchers and drug development professionals, outlining the synthesis, characterization, and strategic application of this compound as a valuable starting point in an FBDD campaign.

Part 1: Synthesis and Physicochemical Characterization

Proposed Synthetic Pathway

The synthesis can be approached via a sequential nucleophilic aromatic substitution (SNAr) and iodination strategy, starting from a commercially available dichloropyridine.

Synthetic_Pathway cluster_reagents A 2,6-Dichloropyridine B 2-Chloro-6-(pyrrolidin-1-yl)pyridine A->B SNA_r_ p1 C 2-Methoxy-6-(pyrrolidin-1-yl)pyridine B->C SNA_r_ p2 D This compound C->D Electrophilic Iodination p3 reagent1 Pyrrolidine, K2CO3, DMSO, 100°C reagent1->p1 reagent2 NaOMe, MeOH, Reflux reagent2->p2 reagent3 NIS, Acetonitrile reagent3->p3 FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization A Fragment Library (incl. title compound) B High-Throughput Biophysical Screen (e.g., Thermal Shift, SPR) A->B C Orthogonal Biophysical Screen (e.g., NMR, ITC) B->C Identified Hits D Binding Affinity & Stoichiometry Determination C->D E Structural Biology (X-ray Crystallography / Cryo-EM) D->E F Structure-Guided Design E->F Fragment-Protein Complex Structure G Synthesis of Analogs (via Cross-Coupling) F->G H SAR by NMR / SPR G->H H->F Iterative Cycles I Potent Lead Compound H->I Hit_to_Lead A Validated Fragment Hit (3-Iodo-...) B Structure Analysis (X-ray Crystal Structure) A->B C Identify Growth Vector (Unoccupied Pocket near Iodine) B->C D Design Analogs C->D E Synthesis via Suzuki Coupling D->E F SAR Analysis (Affinity, LE, LipE) E->F F->D Iterate G Potent Lead Compound F->G

Sources

An In-Depth Technical Guide to the Safety and Handling of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, handling protocols, and synthetic utility of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. As a substituted iodopyridine, this compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of complex molecules.[1][2] The insights provided herein are intended to equip researchers with the necessary knowledge for its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a polysubstituted pyridine derivative.[3] Its structure incorporates a pyridine core, an iodo functional group, a methoxy group, and a pyrrolidine ring. These features dictate its reactivity and potential applications, particularly in cross-coupling reactions.[4]

PropertyValueSource
CAS Number 1228666-06-5[5][6]
Molecular Formula C10H13IN2O[6]
Molecular Weight 304.13 g/mol [6]
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly stated, likely soluble in organic solvents like dichloromethane, ethyl acetate, and THFN/A

Hazard Identification and Safety Precautions

2.1. Inferred Hazards

  • Iodopyridine Moiety: Iodopyridines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause severe skin and eye irritation.[1]

  • Pyrrolidine Moiety: Pyrrolidine is a flammable liquid and vapor.[7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][9] Contact can cause irritation, headaches, nausea, and vomiting.[10]

  • Overall Compound: Based on these components, this compound should be handled as a substance that is potentially toxic if ingested, absorbed through the skin, or inhaled. It should also be considered a skin and eye irritant.[11]

2.2. Personal Protective Equipment (PPE)

Due to the inferred hazards, stringent adherence to PPE protocols is mandatory.

  • Eye Protection: Tightly fitting safety goggles and a face shield should be worn, especially when handling the solid or solutions.[8][10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8] A lab coat or chemical-resistant apron is also required. All protective clothing should be clean and put on before work.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12] If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[12]

2.3. Engineering Controls

  • Ventilation: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10][12]

Storage and Disposal

3.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, and open flames.[12]

  • The container should be stored under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

3.2. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[13]

  • Do not allow the product to enter drains.[8]

First-Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Synthesis and Purification

While a specific, detailed synthesis for this compound is not provided in the search results, a plausible synthetic route can be devised based on common organic chemistry transformations. A likely precursor would be a di-substituted pyridine that can be selectively iodinated and then subjected to nucleophilic aromatic substitution with pyrrolidine.

Below is a generalized workflow for the synthesis of a related compound, which illustrates the key steps that would likely be involved.

Synthetic Workflow Start Starting Pyridine Derivative Step1 Iodination Start->Step1 Intermediate1 Iodinated Pyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with Pyrrolidine Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Generalized synthetic workflow for substituted pyridines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline and would require optimization for the specific substrate.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the iodinated pyridine precursor (1.0 equiv.), pyrrolidine (1.2-1.5 equiv.), and a suitable base (e.g., K2CO3 or NaH, 2.0-3.0 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., DMF or DMSO) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15]

Reactivity and Downstream Applications

The primary utility of this compound in drug discovery lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

6.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl iodide with an organoboron compound.[4] This allows for the introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling Substrate 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine Product 3-Aryl-2-methoxy-6- (pyrrolidin-1-yl)pyridine Substrate->Product Suzuki-Miyaura Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Product Buchwald-Hartwig Amination Substrate 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine Product 3-Amino-2-methoxy-6- (pyrrolidin-1-yl)pyridine Substrate->Product Buchwald-Hartwig Amination Reagents Primary or Secondary Amine Pd Catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Reagents->Product

Caption: Buchwald-Hartwig amination of the title compound.

These reactions highlight the potential of this compound as a key intermediate in the synthesis of novel compounds for drug discovery programs. [16][17]The ability to readily introduce diverse functionality makes it a valuable tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic and medicinal chemistry. Due to the lack of a specific SDS, it must be handled with a high degree of caution, assuming it possesses the hazards of its constituent moieties, namely iodopyridines and pyrrolidine. Strict adherence to appropriate PPE, engineering controls, and handling procedures is essential to ensure laboratory safety. Its reactivity in palladium-catalyzed cross-coupling reactions makes it a versatile building block for the synthesis of complex molecular architectures, underscoring its importance in the field of drug discovery.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
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  • Boc Sciences. MSDS of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine.
  • UPCommons. European Journal of Medicinal Chemistry.
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  • PubMed.
  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Google Patents. WO2020118597A1 - Process for making 1- [ (3r, 4s) -4-cyanotetrahydropyran-3-yl] -3- [ (2-fluoro-6-methoxy-4-pyridyl) amino] pyrazole-4-carboxamide.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

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Methodological & Application

Application Notes & Protocols: 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine as a Versatile Building Block in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The ability to functionalize the pyridine core through reliable and versatile synthetic methods is therefore of paramount importance to drug discovery and development professionals. This guide focuses on 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS No. 1228666-06-5), a functionalized heterocyclic building block poised for elaboration via modern cross-coupling chemistry.[3][4] Its structure features a reactive C(sp²)-I bond, ideal for palladium-catalyzed reactions, and two electron-donating groups (methoxy and pyrrolidinyl) that modulate the electronic properties of the pyridine ring. This document provides in-depth technical guidance and field-proven protocols for employing this reagent in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust starting points for synthesis, supported by mechanistic insights and expert commentary to facilitate optimization and troubleshooting.

Reagent Profile: Structure and Reactivity

This compound is an electron-rich heteroaromatic iodide. Understanding its structural features is key to predicting its behavior in cross-coupling reactions.

  • The C-I Bond: The carbon-iodine bond is the primary reactive site for oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[5][6] The C-I bond is weaker and more polarizable than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition, often allowing for milder reaction conditions.[7]

  • Electron-Donating Groups: The 2-methoxy and 6-pyrrolidinyl substituents are strong electron-donating groups. They increase the electron density of the pyridine ring, which can facilitate the oxidative addition step by making the carbon atom of the C-I bond more nucleophilic.[8]

  • Steric Hindrance: The substituents flanking the pyridine nitrogen provide some steric bulk, which can influence ligand-catalyst interactions and the overall reaction kinetics. The choice of an appropriate phosphine ligand is crucial to overcome potential steric challenges and ensure efficient catalysis.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are fundamental transformations in modern organic synthesis.[5][6] They generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The three key steps are:

  • Oxidative Addition: The organic halide (R-X), in our case this compound, reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[6][9]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner transfers its organic group to the palladium center, displacing the halide.[5][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][9]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition r_x Ar-I (Iodopyridine) r_x->oxidative_addition pd_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd_complex transmetalation Transmetalation or Amine Binding pd_complex->transmetalation coupled_complex L₂Pd(II)(Ar)(R') transmetalation->coupled_complex r_m R'-M (Coupling Partner) r_m->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product

General Palladium Catalytic Cycle.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[5] This protocol provides a reliable method for coupling this compound with various arylboronic acids.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl pyridine product.

Scientist's Notes & Rationale
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, consider using a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

  • Base Selection: An inorganic base is crucial for activating the boronic acid in the transmetalation step.[10] K₂CO₃ is a moderately strong base that works well for many arylboronic acids. For less reactive partners, a stronger base like potassium phosphate (K₃PO₄) may be required.

  • Solvent System: The use of a biphasic solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water) is common.[11] The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the substrate and catalyst. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Expected Substrate Scope

The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling with a range of boronic acids, based on established principles for similar heterocyclic systems.[12][13]

EntryArylboronic AcidExpected ProductRepresentative Yield (%)Notes
1Phenylboronic acid2-Methoxy-6-(pyrrolidin-1-yl)-3-phenylpyridine>90%Standard, electron-neutral coupling partner.
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-methoxy-6-(pyrrolidin-1-yl)pyridine>90%Electron-rich partners are typically very efficient.
34-(Trifluoromethyl)phenylboronic acid2-Methoxy-6-(pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)pyridine80-90%Electron-poor partners are also well-tolerated.
4Thiophene-3-boronic acid2-Methoxy-6-(pyrrolidin-1-yl)-3-(thiophen-3-yl)pyridine75-85%Heterocyclic boronic acids are viable coupling partners.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense value in pharmaceutical synthesis.[14][15] The reaction couples an aryl halide with a primary or secondary amine.[9] Success with electron-rich iodopyridines often requires modern, specialized ligand systems.

Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol
  • Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the corresponding biarylphosphine ligand (e.g., XPhos, 4 mol%) to a reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Setup: Seal the vial with a screw cap. Remove from the glovebox and place in a preheated reaction block or oil bath at 100 °C.

  • Reaction: Stir the mixture for 2-24 hours. The reaction progress should be monitored periodically by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to afford the desired N-aryl pyridine.

Scientist's Notes & Rationale
  • Catalyst System: This is the most critical parameter. The reaction of electron-rich aryl halides requires bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15][16] These ligands promote the challenging reductive elimination step, which is often the rate-limiting step for electron-rich systems.[14] Using pre-formed palladium pre-catalysts ensures the efficient generation of the active Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[16] Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative. Weaker bases like carbonates are ineffective.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture and oxygen. All reagents and solvents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Application Protocol: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is an efficient method for linking a terminal alkyne to an aryl or vinyl halide, providing access to valuable internal alkynes.[17][18] The classic protocol utilizes a dual catalyst system of palladium and copper(I).[18][19]

Detailed Experimental Protocol
  • Reagent Setup: In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 2:1 mixture of THF and triethylamine (Et₃N).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%) and copper(I) iodide (CuI) (1-2 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating to 40-50 °C may be necessary. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes & Rationale
  • Dual Catalysis: The reaction is believed to proceed through two interconnected catalytic cycles.[20] The palladium catalyst undergoes the standard oxidative addition/reductive elimination pathway, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[18]

  • Base/Solvent: The amine base (typically Et₃N or diisopropylamine) serves multiple roles: it acts as a solvent, neutralizes the HI generated during the reaction, and facilitates the formation of the copper acetylide.[18]

  • Copper-Free Conditions: A common side reaction is the Glaser coupling, or homocoupling of the alkyne, which is promoted by the copper catalyst and oxygen. If this is problematic, copper-free Sonogashira protocols have been developed, though they often require higher temperatures or more specialized ligands.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Cross-coupling reaction. Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano.
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  • This compound. Echemi.
  • 1228666-06-5|this compound. BLDpharm.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • This compound CAS#: 1228666-06-5.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.
  • Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. Benchchem.
  • Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). (2023). bepls.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • European Journal of Medicinal Chemistry. UPCommons.
  • Recent Advances in Sonogashira Reactions. (2025).
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). PMC - NIH.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.

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Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine presents a valuable building block for the synthesis of novel pharmaceutical candidates. The electron-rich nature of this pyridine ring, influenced by the methoxy and pyrrolidinyl groups, makes it a key component in the development of targeted therapies.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it an ideal method for further functionalizing this pyridine core.[3][4] This application note provides a detailed protocol and in-depth scientific rationale for the successful Suzuki coupling of this compound with various boronic acids and esters.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[4][5] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[3] This is often the rate-determining step of the reaction.[6] The reactivity of the halide is crucial, with the order being I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² R1X This compound (R¹-X) R2B Boronic Acid/Ester (R²-B(OR)₂) Product Coupled Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Robust Starting Point

This protocol provides a general and robust starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid or ester used.

Reagents and Materials
  • This compound

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the water is degassed prior to addition. Vigorous stirring is essential, especially for heterogeneous mixtures.[8]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Rationale for Parameter Selection

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, base, and solvent. The electronic and steric properties of this particular substrate—an electron-rich pyridine with a potentially coordinating pyrrolidinyl group and a methoxy group ortho to the iodine—necessitate careful consideration.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. For electron-rich aryl halides, electron-rich and bulky phosphine ligands are often beneficial as they can facilitate the oxidative addition step.[8]

Catalyst/Ligand SystemKey Features & Rationale
Pd(PPh₃)₄ A common and reliable catalyst. Best used for simpler couplings. May require higher temperatures.
PdCl₂(dppf)·CH₂Cl₂ A robust catalyst with a bidentate ligand that offers good stability. Often a good starting point for challenging substrates.
Buchwald Ligands (e.g., XPhos, SPhos) These are electron-rich and sterically hindered monophosphine ligands that are highly effective for coupling challenging substrates, including electron-rich and sterically hindered aryl halides.[9][10]
PEPPSI-type Precatalysts These N-heterocyclic carbene (NHC) based catalysts are known for their high activity and stability, particularly with challenging substrates.[3]
The Crucial Role of the Base

The base plays multiple roles in the Suzuki coupling: it facilitates the transmetalation step by forming a more nucleophilic boronate species and can influence the overall catalytic activity.[4][11]

BaseStrength & PropertiesApplication Notes
K₂CO₃ / Cs₂CO₃ Moderately strong bases. Often used in aqueous solvent mixtures. Cesium carbonate is more soluble and can be more effective.A good general choice, especially when starting with boronic acids.
K₃PO₄ A stronger base. Often used in anhydrous conditions and can be effective for less reactive boronic esters.Can be beneficial for challenging couplings, but care must be taken with base-sensitive functional groups.
Organic Bases (e.g., Et₃N) Weaker bases. Less commonly used but can be an option for specific substrates.May be considered if inorganic bases lead to side reactions.
Solvent Systems

The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents are commonly employed.

SolventProperties & Rationale
1,4-Dioxane / Toluene High-boiling, non-polar aprotic solvents. Frequently used in Suzuki couplings.
DMF / DMAc Polar aprotic solvents. Can be useful for solubilizing polar reactants.
Aqueous Mixtures (e.g., Dioxane/H₂O) The addition of water can enhance the rate of transmetalation and help dissolve the inorganic base.[3]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active? Consider a new bottle or a pre-catalyst. Start->Check_Catalyst Check_Inertness Was the reaction atmosphere truly inert? Degas solvents thoroughly. Check_Catalyst->Check_Inertness Yes Success Reaction Successful Check_Catalyst->Success No (Problem Solved) Increase_Temp Increase reaction temperature. Check_Inertness->Increase_Temp Yes Check_Inertness->Success No (Problem Solved) Screen_Ligands Screen more electron-rich/ bulky ligands (e.g., Buchwald type). Increase_Temp->Screen_Ligands Screen_Bases Try a stronger base (e.g., K₃PO₄). Screen_Ligands->Screen_Bases Screen_Bases->Success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure thorough degassing of solvents and proper inert gas technique.[8] Increase the reaction temperature.
Protodeborylation of Boronic Acid Presence of excess water; Harsh basic conditions.Use anhydrous conditions with a base like K₃PO₄.[8] Consider using a more stable boronic ester (e.g., pinacol ester).[3]
Dehalogenation of Starting Material Side reaction after oxidative addition, potentially promoted by certain solvents or bases.Screen different solvent and base combinations. Sometimes a milder base can mitigate this issue.
Formation of Homocoupled Products Can be caused by the presence of oxygen or side reactions of the boronic acid.Ensure a strictly inert atmosphere. Use a slight excess of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, base, and solvent—researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for successfully employing this powerful reaction, enabling the efficient generation of diverse molecular architectures from this important pyridine building block.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2023, February 23). How to approach choosing reaction conditions for Suzuki? [r/Chempros]. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • ResearchGate. (2023, January). Role of a base in Suzuki-Miyaura reaction. [Link]

  • Sci-Hub. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]

  • MDPI. (n.d.). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Google Patents. (n.d.). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

Sources

The Strategic Application of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors targeting protein kinases remain a cornerstone of therapeutic innovation. Within this domain, the substituted pyridine core has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates the ability to bind to multiple biological targets with high affinity. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS No. 1228666-06-5).[1][2] This compound is not merely another halogenated heterocycle; its unique trifecta of functionalities—a reactive iodinated position, an electron-donating methoxy group, and a solubilizing pyrrolidine moiety—renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth analysis of the synthesis of this key intermediate, its physicochemical properties, and its paramount application in the development of potent and selective kinase inhibitors, with a particular focus on Receptor-Interacting Protein Kinase 1 (RIPK1). We will dissect the causality behind its use and provide detailed, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is directly attributable to its distinct structural features. A summary of its key properties is presented below.

PropertyValueSignificance in Drug Discovery
CAS Number 1228666-06-5Unique identifier for sourcing and regulatory purposes.[1]
Molecular Formula C₁₀H₁₃IN₂OProvides the elemental composition.
Molecular Weight 304.13 g/mol Influences diffusion, solubility, and pharmacokinetic properties.
IUPAC Name This compoundUnambiguous chemical nomenclature.
Key Functional Groups Iodo, Methoxy, Pyrrolidine, PyridineEach group plays a strategic role in synthesis and biological activity.

The strategic value of this molecule is best understood by examining its constituent parts:

  • The Iodinated Pyridine Core: The iodine atom at the 3-position is the lynchpin for synthetic diversification. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The 2-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and the binding of the final compound to its biological target. It can also serve as a hydrogen bond acceptor in receptor-ligand interactions.

  • The 6-Pyrrolidine Moiety: The saturated heterocyclic pyrrolidine ring often enhances the aqueous solubility and metabolic stability of the parent molecule. Furthermore, it can occupy specific pockets within a protein's binding site, contributing to affinity and selectivity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this key intermediate has been described in the patent literature, notably in the context of preparing RIPK1 inhibitors. The following protocol is a detailed, step-by-step guide based on these disclosures.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Pyrrolidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-chloro-3-nitro-6-(pyrrolidin-1-yl)pyridine

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-3-nitro-6-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of 2-methoxy-3-nitro-6-(pyrrolidin-1-yl)pyridine

  • To a solution of 2-chloro-3-nitro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-3-nitro-6-(pyrrolidin-1-yl)pyridine.

Step 3: Synthesis of 3-amino-2-methoxy-6-(pyrrolidin-1-yl)pyridine

  • Dissolve 2-methoxy-3-nitro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-2-methoxy-6-(pyrrolidin-1-yl)pyridine.

Step 4: Synthesis of this compound

  • To a solution of 3-amino-2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add p-toluenesulfonic acid monohydrate (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of sodium nitrite (1.2 eq) in water dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of potassium iodide (2.0 eq) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Application in the Synthesis of RIPK1 Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis and inflammation. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of selective RIPK1 inhibitors is a highly pursued area of medicinal chemistry.

This compound has been identified as a key intermediate in the synthesis of a novel class of potent RIPK1 inhibitors. The iodinated pyridine core serves as an anchor for the introduction of various heterocyclic systems via palladium-catalyzed cross-coupling reactions.

Workflow for the Synthesis of a RIPK1 Inhibitor Precursor

G A 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine C Suzuki Coupling (Pd catalyst, base) A->C B Heterocyclic Boronic Acid or Ester B->C D RIPK1 Inhibitor Precursor C->D C-C Bond Formation E Further Functionalization D->E F Final RIPK1 Inhibitor E->F

Caption: Synthetic workflow for RIPK1 inhibitors.

Protocol: Suzuki Cross-Coupling for the Synthesis of a Biaryl RIPK1 Inhibitor Precursor

Objective: To exemplify the use of this compound in a Suzuki cross-coupling reaction to form a key biaryl intermediate.

Materials:

  • This compound (1.0 eq)

  • A suitable heterocyclic boronic acid or pinacol ester (e.g., pyrazole-4-boronic acid pinacol ester) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the heterocyclic boronic acid or ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

This biaryl intermediate can then be subjected to further synthetic transformations to yield the final, potent RIPK1 inhibitor.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically designed and highly valuable building block for medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the favorable physicochemical properties imparted by the methoxy and pyrrolidine substituents, makes it an ideal starting point for the synthesis of complex kinase inhibitors. The detailed protocols provided herein offer a practical guide for the synthesis and application of this versatile intermediate, empowering researchers to accelerate their drug discovery programs targeting kinases such as RIPK1 and beyond. The continued exploration of this and similar privileged scaffolds will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases.

References

  • This compound CAS#: 1228666-06-5. ChemWhat. [Link]

Sources

Application Note & Protocols for the Development of Novel Inhibitors Using a 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold for inhibitor design.[4] This document provides a comprehensive guide for researchers and drug development professionals on utilizing the 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine scaffold as a versatile starting point for the discovery of novel small molecule inhibitors. We present the scientific rationale for this scaffold's design, detailed protocols for its diversification into a chemical library, and a complete workflow for screening and characterizing the resulting compounds against protein kinase targets—a class of enzymes for which pyridine-based inhibitors have shown remarkable success.[1][4]

Rationale and Synthesis of the Core Scaffold

Scientific Rationale for the Scaffold Design

The this compound scaffold is strategically designed for efficient lead generation. Each substituent serves a distinct and critical purpose in the drug discovery process:

  • Pyridine Core: As a polar, ionizable aromatic system, the pyridine nucleus often enhances aqueous solubility and bioavailability, crucial properties for drug candidates.[2][5] It can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein active sites.

  • 3-Iodo Group: This is the key functional handle for chemical diversification. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid and modular installation of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space in this region of the molecule.

  • 2-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. It can also serve as a hydrogen bond acceptor or a steric element that influences the binding orientation of the inhibitor within the target's active site.

  • 6-Pyrrolidin-1-yl Group: The saturated pyrrolidine ring introduces a three-dimensional character to the otherwise planar scaffold. It acts as a basic handle, which can be crucial for salt formation and solubility, and can form key interactions with the target protein. Its presence significantly impacts the overall physicochemical properties of the molecule.

Protocol 1: Synthesis of the Core Scaffold

While the target scaffold is commercially available (CAS No. 1228666-06-5), this section outlines a representative synthetic route for laboratories preferring in-house synthesis, based on established pyridine chemistry.[6][7][8] The strategy involves a sequential functionalization of a suitable pyridine precursor.

Objective: To synthesize this compound.

Materials:

  • 2,6-Dichloropyridine

  • Pyrrolidine

  • Sodium methoxide (NaOMe)

  • n-Butyllithium (n-BuLi)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether

  • Standard glassware, inert atmosphere setup (N₂ or Ar), and purification equipment (silica gel chromatography).

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution (Pyrrolidine Installation)

    • In a round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) in a suitable solvent like DMF.

    • Add pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 2-chloro-6-(pyrrolidin-1-yl)pyridine.

    • Scientist's Note: The substitution occurs preferentially at one of the chloro positions. Running the reaction at elevated temperatures drives it to completion.

  • Step 2: Methoxylation

    • Dissolve the product from Step 1 (1.0 eq) in dry methanol.

    • Add sodium methoxide (1.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

    • Once complete, neutralize the reaction with a mild acid (e.g., acetic acid), remove the solvent in vacuo, and partition the residue between water and ethyl acetate.

    • Collect the organic layer, dry, and concentrate. Purify by chromatography to obtain 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

    • Rationale: This is a classic Williamson ether synthesis-type reaction on an activated aromatic ring.

  • Step 3: Directed Ortho-Metalation and Iodination

    • Under a strict inert atmosphere and at low temperature (-78 °C), dissolve the product from Step 2 (1.0 eq) in dry THF.

    • Slowly add n-Butyllithium (1.1 eq) dropwise. The methoxy group directs the deprotonation to the C3 position. Stir for 1-2 hours at -78 °C.

    • In a separate flask, prepare a solution of iodine (1.2 eq) in dry THF.

    • Slowly add the iodine solution to the lithiated pyridine species at -78 °C.

    • Allow the reaction to warm slowly to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with diethyl ether or ethyl acetate. Dry the organic phase, concentrate, and purify by silica gel chromatography to yield the final product, This compound .

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Library Development via Suzuki-Miyaura Cross-Coupling

The C3-iodo group is the gateway to creating a diverse library of analogs. The Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for forming carbon-carbon bonds between the scaffold and various boronic acids or esters.

G cluster_0 Library Synthesis Workflow scaffold 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine (Core Scaffold) reaction Suzuki-Miyaura Cross-Coupling scaffold->reaction boronic_acids Library of Boronic Acids (R-B(OH)₂) boronic_acids->reaction purification Purification (e.g., HPLC) reaction->purification Pd Catalyst Base, Solvent library Diverse Inhibitor Library (>100 Compounds) purification->library QC by LC-MS, NMR

Caption: Workflow for generating a diverse inhibitor library.
Protocol 2: Parallel Suzuki-Miyaura Coupling

Objective: To synthesize a library of C3-arylated/heteroarylated pyridine derivatives in a parallel format.

Materials:

  • This compound (Scaffold)

  • A diverse set of boronic acids/esters (e.g., phenyl, substituted phenyls, pyridyl, pyrazolyl, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • 96-well reaction blocks or individual reaction vials.

Procedure:

  • Reaction Setup (per well/vial):

    • To a reaction vial, add the scaffold (1.0 eq, e.g., 0.1 mmol).

    • Add the boronic acid (1.2 - 1.5 eq).

    • Add the base (2.0 - 3.0 eq).

    • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.05 - 0.10 eq).

    • Add the degassed solvent (e.g., 1 mL of dioxane/water 4:1).

  • Reaction Execution:

    • Seal the vials/reaction block.

    • Heat the reaction mixture to 80-100 °C for 4-16 hours.

    • Scientist's Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific boronic acid used. A small-scale optimization is recommended for challenging substrates.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter off the solids.

    • Concentrate the filtrate to dryness.

    • The crude products can be purified using parallel purification techniques such as mass-directed preparative HPLC.

  • Quality Control:

    • Confirm the identity and purity of each library member using LC-MS.

    • Store the compounds as DMSO stock solutions (e.g., 10 mM) in 96-well plates for biological screening.

Primary Screening: Identifying Kinase Inhibitor Hits

Protein kinases are a well-established target class for pyridine-containing molecules.[4] A primary screen is performed at a single high concentration to identify initial "hits" from the library that inhibit the target kinase. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the universal kinase reaction product, ADP.

Protocol 3: In Vitro Kinase Inhibition Assay (Primary Screen)

Objective: To identify compounds from the synthesized library that inhibit a target kinase by >50% at a single concentration (e.g., 10 µM).

Assay Principle: This is a luminescent assay that measures ADP produced by a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The light signal is directly proportional to the ADP produced and thus the kinase activity.

Materials:

  • Target kinase enzyme and its specific substrate.

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES-based).

  • Synthesized compound library (10 mM in DMSO).

  • Positive control inhibitor (known potent inhibitor for the target kinase).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating:

    • Dilute the 10 mM compound stocks to an intermediate concentration.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.

    • Include wells for controls: "Vehicle Control" (DMSO only) and "Positive Control" (known inhibitor).

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in assay buffer. Add 5 µL to each well.

    • Prepare an ATP solution. Add 5 µL to each well to start the reaction. The final volume is 10 µL.

    • Scientist's Note: The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the Percent Inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) (Where Signal_Background can be a "no enzyme" control).

    • Hit Criteria: Compounds showing ≥50% inhibition are considered primary hits.

Secondary Assays: Hit Validation and Potency Determination

Hits from the primary screen must be validated. The most important secondary assay is the determination of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.

Protocol 4: IC₅₀ Determination

Objective: To determine the IC₅₀ values for the primary hit compounds against the target kinase.

Procedure:

  • Dose-Response Plate Preparation:

    • For each hit compound, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 50 µM).

    • Transfer these dilutions to the assay plate.

  • Assay Execution:

    • Perform the ADP-Glo™ Kinase Assay as described in Protocol 3.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Data Presentation

Results should be summarized in a clear, tabular format for comparison.

Compound IDStructure (R-group)Primary Screen (% Inh @ 10 µM)IC₅₀ (nM)
SCAFF-0014-fluorophenyl95%75
SCAFF-0023-pyridyl88%150
SCAFF-0032-thienyl65%890
SCAFF-0044-methylphenyl25%>10,000

Cell-Based Assays for Functional Activity

Moving from a biochemical to a cellular context is a critical step to understand if an inhibitor can engage its target in a more complex physiological environment and exert a functional effect.[9][10][11]

G cluster_1 Inhibitor Discovery & Validation Cascade synthesis Library Synthesis (Protocol 2) primary_screen Primary Screen (10 µM Single Point) (Protocol 3) synthesis->primary_screen hits Identify Hits (>50% Inhibition) primary_screen->hits ic50 IC₅₀ Determination (Dose-Response) (Protocol 4) hits->ic50 Confirmed Hits selectivity Kinase Selectivity Profiling ic50->selectivity Potent Compounds target_engagement Cellular Target Engagement (Western Blot) (Protocol 5) selectivity->target_engagement functional_assay Cellular Functional Assay (Viability / Proliferation) (Protocol 6) target_engagement->functional_assay lead Lead Candidate functional_assay->lead

Caption: A comprehensive workflow for inhibitor discovery.
Protocol 5: Cellular Target Engagement via Western Blot

Objective: To confirm that the inhibitor blocks the activity of the target kinase within intact cells by measuring the phosphorylation of a known downstream substrate.

Procedure:

  • Cell Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If the pathway is not basally active, you may need to stimulate the cells with a growth factor or other agent.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe the membrane overnight with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash and probe with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Crucial Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

Protocol 6: Cell Viability / Antiproliferative Assay

Objective: To measure the functional consequence of kinase inhibition on cell health or proliferation.

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12] A decrease in ATP is indicative of cytotoxicity or cytostasis.

Procedure:

  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data similarly to the IC₅₀ determination.

References

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Sharma, P. C., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • Mercurio, A., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • O'Neill, A. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Academical Publisher. [Link]

  • Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed - NIH. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Sharma, P. C., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

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Application Notes & Protocols: The Strategic Utility of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeting Kinases

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small-molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to the highly conserved ATP-binding site. The pyridine ring is a premier example of such a scaffold, frequently utilized as a bioisostere for the purine ring of ATP.[1] Its inherent properties allow for the formation of crucial hydrogen bonds with the kinase "hinge region," a key anchoring point for many inhibitors.

This guide focuses on a highly functionalized and strategically important pyridine derivative: 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine . This compound is not merely a scaffold; it is an advanced, versatile building block engineered for the efficient synthesis of sophisticated kinase inhibitors. Each substituent serves a distinct and vital purpose:

  • Pyridine Core: Acts as the fundamental ATP-mimetic scaffold, orienting the molecule within the kinase active site.

  • 3-Iodo Group: Serves as a robust and highly reactive handle for palladium-catalyzed cross-coupling reactions. This position is ideal for introducing diverse aryl, heteroaryl, or alkynyl moieties to probe deeper into the active site, enhance potency, and tune selectivity. The reactivity of aryl iodides is generally superior to bromides or chlorides in these reactions, ensuring high efficiency.[2]

  • 2-Methoxy Group: This group is not a passive spectator. It modulates the electronic properties of the pyridine ring, reducing the basicity of the ring nitrogen.[3] This can prevent catalyst inhibition and side reactions in subsequent synthetic steps. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming critical interactions with residues in the kinase affinity pocket.[4]

  • 6-Pyrrolidinyl Group: The inclusion of a pyrrolidine ring is a common strategy in medicinal chemistry to enhance aqueous solubility, improve cell permeability, and provide favorable metabolic properties.[5] It can also form additional van der Waals or hydrogen bond interactions within the solvent-exposed regions of the kinase.

This application note provides a detailed exploration of the synthetic utility of this building block, complete with field-tested protocols for key cross-coupling reactions and insights into its application in targeting therapeutically relevant kinase pathways.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its aptitude for forming new carbon-carbon bonds via cross-coupling. The electron-rich nature of the pyridine ring, combined with the reactivity of the C-I bond, makes it an excellent substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, enabling the linkage of the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters.[6][7] This is fundamentally important for creating kinase inhibitors that extend from the hinge region towards the solvent front or into adjacent allosteric pockets, a hallmark of both Type I and Type II inhibitors.[8]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine, Boronic Acid/Ester, & Pd Catalyst to Flask B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvent & Base Solution B->C D 4. Heat to Specified Temperature (e.g., 80-100 °C) C->D E 5. Monitor by TLC or LC-MS (Typically 2-16 h) D->E F 6. Cool, Dilute with Water & Extract with Organic Solvent E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials

Reagent CAS No. Purpose
This compound 1228666-06-5 Aryl Halide Substrate
Arylboronic Acid or Pinacol Ester Varies Coupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) 72287-26-4 Catalyst
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) 497-19-8 Base
1,4-Dioxane or Toluene/Ethanol 123-91-1 Solvent

| Water | 7732-18-5 | Co-solvent for Base |

Procedure

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and PdCl₂(dppf) (0.05 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Prepare a 2 M aqueous solution of Na₂CO₃. Degas this solution by bubbling argon through it for 20 minutes.

  • Via syringe, add the degassed solvent (e.g., 1,4-dioxane) to the reaction flask, followed by the aqueous Na₂CO₃ solution (2.0 equiv). The solvent ratio (organic:aqueous) is typically between 3:1 and 5:1.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Sonogashira Coupling: Introducing Rigid Alkynyl Linkers

The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond, linking the pyridine scaffold to a terminal alkyne.[9][10] This reaction is invaluable for creating inhibitors with linear, rigid linkers that can span the ATP-binding site or connect to other pharmacophores.[11] The reaction typically employs a dual-catalyst system of palladium and copper(I).[9][12]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3-iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine in Solvent (THF/Et3N) B 2. Degas the Solution with Argon or Nitrogen A->B C 3. Add Pd Catalyst and Cu(I) Co-catalyst B->C D 4. Add Terminal Alkyne Dropwise at RT C->D E 5. Monitor by TLC or LC-MS (Typically 1-6 h) D->E F 6. Filter off Amine Salts E->F G 7. Concentrate Filtrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General workflow for a Sonogashira cross-coupling reaction.

Materials

Reagent CAS No. Purpose
This compound 1228666-06-5 Aryl Halide Substrate
Terminal Alkyne Varies Coupling Partner
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) 13965-03-2 Catalyst
Copper(I) Iodide (CuI) 7681-65-4 Co-catalyst
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) 121-44-8 Base and Solvent

| Tetrahydrofuran (THF) | 109-99-9 | Co-solvent |

Procedure

  • In a flame-dried, two-neck round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and Et₃N (typically a 2:1 ratio).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • To the degassed solution, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv) under a positive pressure of argon. The solution may turn from light yellow to a darker color.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature. The reaction is often exothermic and is typically complete within 1-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine hydrohalide salts.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure alkynylated pyridine product.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Application Case Study: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent driver of tumorigenesis, making it a high-value therapeutic target.[4] Many dual PI3K/mTOR inhibitors utilize a substituted heterocyclic core, such as a pyridine or pyrimidine, to engage the kinase hinge region.[13][14]

Let's consider the synthesis of a hypothetical, yet representative, PI3Kα inhibitor where our building block is central to the synthetic strategy.

Target Kinase Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from our scaffold) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention.

Retrosynthetic Analysis & SAR

A common strategy for PI3K inhibitors involves a morpholine-substituted core that binds the hinge, with an additional aromatic group that interacts with key residues like Asp933 (in PI3Kα). Our building block is perfect for this.

The retrosynthesis of a target inhibitor would involve a key Suzuki coupling step. The 3-iodo position allows for the introduction of a substituted phenyl ring, designed to form a hydrogen bond with the key aspartate residue. The 2-methoxy group helps orient the molecule, and the 6-pyrrolidine group occupies a solvent-accessible region, enhancing solubility.

Quantitative Data: Representative Reaction Outcomes

Coupling Reaction Aryl Partner Catalyst System Conditions Yield
Suzuki-Miyaura 4-Fluorophenylboronic acid PdCl₂(dppf) / Na₂CO₃ Dioxane/H₂O, 90 °C, 6h ~85%
Suzuki-Miyaura 3-(Dimethylamino)phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ Toluene/EtOH/H₂O, 85 °C, 8h ~78%
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N THF, RT, 2h ~92%

| Sonogashira | 3-Ethynyl-benzonitrile | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, RT, 3h | ~88% |

Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid (decomposed).1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solutions with an inert gas.3. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.
Dehalogenation (Loss of Iodine) 1. Presence of reducing agents.2. Base is too strong or reaction temperature is too high.1. Ensure reagents are pure.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
Difficulty in Purification Product and starting material have similar polarity.Drive the reaction to full completion. If necessary, use a different solvent system for chromatography or consider reverse-phase HPLC.

Conclusion

This compound is a high-value, multi-functional building block for the synthesis of kinase inhibitors. Its pre-installed features—an ATP-mimetic core, a solubility-enhancing group, a synthetically crucial methoxy moiety, and a highly reactive iodine handle—enable medicinal chemists to rapidly and efficiently generate diverse libraries of complex molecules. The robust and high-yielding nature of its participation in Suzuki-Miyaura and Sonogashira cross-coupling reactions streamlines the drug discovery process, facilitating the exploration of structure-activity relationships and the optimization of lead compounds targeting a wide range of protein kinases.

References

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. Available at: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI. Available at: [Link]

  • This compound CAS#: 1228666-06-5. ChemWhat. Available at: [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. PubMed. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Structure-based design, synthesis and biological evaluation of new 2,3,5-trisubstituted pyridines as p38α MAPK inhibitors with improved pharmacokinetic profile. UPCommons. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

  • Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. Bulletin of environment, pharmacology and life sciences. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central. Available at: [Link]

  • Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. Available at: [Link]

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Application Note & Protocols: High-Throughput Screening for Inhibitors of p38α Mitogen-Activated Protein Kinase Using 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting p38α Kinase

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to environmental stress and inflammatory cytokines.[1][2] Of the four isoforms (α, β, γ, and δ), p38α (MAPK14) is the most extensively studied and is a critical mediator in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Aberrant p38α signaling is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a high-value target for therapeutic intervention.[3][4]

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[4][5][6] The subject of this guide, 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (hereafter designated Compound X ), represents a novel chemical entity with potential as a modulator of kinase activity. This document provides a comprehensive framework for identifying and characterizing the inhibitory activity of Compound X and other library compounds against p38α kinase using a tiered high-throughput screening (HTS) cascade.

The screening funnel is designed to maximize efficiency and data quality, beginning with a robust primary biochemical screen to identify initial hits, followed by orthogonal biochemical and cell-based assays to confirm activity and assess target engagement in a physiological context.[7][8]

The p38α Signaling Cascade: A Visual Overview

The activation of p38α is mediated by a three-tiered phosphorylation cascade.[9][10] Environmental stresses or inflammatory cytokines activate a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1.[1][9] This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[1][9] Finally, MKK3/6 dually phosphorylates p38α on its conserved TGY motif, leading to its activation and subsequent phosphorylation of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK2/MK2).[1]

p38_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k activates mkk36 MAP2K (MKK3, MKK6) map3k->mkk36 phosphorylates p38a p38α (MAPK14) mkk36->p38a phosphorylates substrates Downstream Substrates (e.g., MK2, ATF-2) p38a->substrates phosphorylates response Inflammation, Apoptosis, Cell Cycle Regulation substrates->response compound_x Compound X (Inhibitor) compound_x->p38a inhibits hts_workflow start Start: 100,000+ Compound Library (including Compound X) primary Primary Screen ADP-Glo™ Kinase Assay Single concentration (e.g., 10 µM) Identify initial p38α inhibitors start->primary dose_response Dose-Response ADP-Glo™ Assay 10-point curve Determine IC₅₀ of primary hits primary->dose_response ~1-2% Hit Rate orthogonal Orthogonal Assay LanthaScreen™ TR-FRET Confirms activity with different technology Eliminates technology-specific artifacts dose_response->orthogonal Confirmed Hits cellular Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Measures direct binding in intact cells Validates physiological relevance orthogonal->cellular end Validated Hits cellular->end

Caption: High-Throughput Screening (HTS) cascade for p38α inhibitors.

Experimental Protocols

Compound X Handling and Preparation

Rationale: Proper handling of test compounds is critical for data reproducibility. Pyridine-containing compounds can have limited aqueous solubility, necessitating the use of DMSO as a solvent.

  • Compound Information:

    • Name: this compound (Compound X)

    • CAS No.: 1228666-06-5 [11][12]* Protocol:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to minimize freeze-thaw cycles.

    • For assays, create intermediate dilutions from the stock solution using 100% DMSO. This "serial dilution" plate is then used for acoustic dispensing into the final assay plates, minimizing the final DMSO concentration.

Primary Screen: ADP-Glo™ Luminescent Kinase Assay

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. [13][14]The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity. [15][16][17]Inhibition of the kinase results in a lower luminescent signal.

Protocol:

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 25 nL of test compounds (including Compound X and library compounds) from a 10 mM DMSO stock into the appropriate wells of a 384-well, low-volume, white assay plate. This yields a final assay concentration of 10 µM. Dispense DMSO alone for "High Activity" (0% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X p38α Kinase/Substrate solution in Kinase Reaction Buffer containing:

      • Recombinant human p38α enzyme

      • Biotinylated ATF-2 peptide substrate

      • ATP (at the Kₘ concentration for p38α)

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • For "Low Activity" (100% inhibition) controls, add buffer without enzyme.

  • Incubation: Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis & Hit Criteria:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Low) / (Lumi_High - Lumi_Low))

  • A "hit" is defined as a compound exhibiting ≥50% inhibition.

  • The Z'-factor, a measure of assay quality, should be ≥ 0.5.

Orthogonal Confirmation: LanthaScreen™ TR-FRET Kinase Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides an alternative method to measure kinase activity, reducing the chance of false positives from the primary screen (e.g., compounds that interfere with luciferase). [18]This assay uses a terbium (Tb)-labeled antibody that binds to a GST-tagged kinase and a fluorescein-labeled tracer that binds to the ATP pocket. [19][20]When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescein acceptor. An ATP-competitive inhibitor, like a potential hit, will displace the tracer, disrupting FRET and causing a decrease in the emission signal. [20] Protocol:

  • Assay Plate Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds (including Compound X) in DMSO. Dispense 50 nL into a 384-well black assay plate.

  • Reagent Preparation:

    • Prepare a 4X solution of GST-p38α kinase and the Fluorescein-Tracer in Kinase Buffer.

    • Prepare a 4X solution of Tb-anti-GST Antibody in Kinase Buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X Kinase/Tracer solution to each well.

    • Add 5 µL of the test compound dilutions.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 4X Tb-anti-GST Antibody solution.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm; Emission: 495 nm for Terbium and 520 nm for Fluorescein). [21][22]The TR-FRET ratio (520 nm / 495 nm) is calculated.

Data Analysis:

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Activity is confirmed if a dose-dependent inhibition is observed.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify that a compound directly binds to its intended target within the complex environment of an intact cell. [23][24][25]The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. [26][27] Protocol:

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., THP-1 monocytes) to ~80% confluency. Treat cells with various concentrations of Compound X (or other confirmed hits) and a vehicle control (DMSO) for 1-2 hours in culture media.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C. One aliquot is left at room temperature (no heat).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Quantify the amount of soluble p38α in each sample using a standard method like Western Blot or an AlphaLISA® immunoassay.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble p38α against the temperature.

    • The resulting "melting curve" will shift to the right (higher temperatures) in the presence of a binding compound, indicating thermal stabilization. This confirms direct target engagement in the cellular environment. [23][27]

Data Interpretation and Expected Results

The screening cascade is designed to systematically validate the activity of Compound X.

Assay Parameter Measured Expected Result for an Active Compound (e.g., Compound X)
Primary Screen (ADP-Glo™) % Inhibition at 10 µM> 50% inhibition of luminescent signal
Dose-Response (ADP-Glo™) IC₅₀ (nM or µM)A sigmoidal dose-response curve with a calculable IC₅₀ value
Orthogonal Assay (TR-FRET) IC₅₀ (nM or µM)A sigmoidal dose-response curve with an IC₅₀ value comparable to the primary assay
Cellular Assay (CETSA®) Thermal Shift (ΔTₘ)A dose-dependent shift of the p38α melting curve to higher temperatures

Conclusion

This application note provides a robust, multi-tiered strategy for the high-throughput screening and validation of potential p38α kinase inhibitors, using the novel molecule this compound as a representative test case. By combining a high-sensitivity primary biochemical assay with an orthogonal confirmation and a definitive cellular target engagement assay, this workflow ensures the confident identification of potent and cell-active inhibitors. This approach minimizes false positives and provides a clear path for advancing promising compounds into further lead optimization studies.

References

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  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]

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  • CETSA. CETSA.com.[Link]

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  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. PubMed.[Link]

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Sources

Topic: Radiolabeling 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes and accelerating drug development.[1][2] This application note provides a comprehensive guide to the synthesis, radiolabeling, quality control, and preclinical evaluation of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a promising candidate for imaging specific neuroreceptor systems. We present detailed protocols for labeling with both Iodine-123 for Single Photon Emission Computed Tomography (SPECT) and Carbon-11 for Positron Emission Tomography (PET), offering versatile options for researchers. The causality behind experimental choices is explained, and rigorous, self-validating quality control procedures are detailed to ensure scientific integrity.[3][4]

Introduction: The Rationale for a Novel Pyridine-Based Radiotracer

Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently targeting receptors in the central nervous system (CNS). The specific structure of this compound suggests potential interaction with targets such as nicotinic acetylcholine receptors (nAChRs), based on structural similarities to known high-affinity ligands.[5] Developing radiolabeled versions of this molecule allows for in vivo quantification and mapping of its target, providing invaluable pharmacokinetic and pharmacodynamic data for drug development or for understanding disease states.[1]

This guide outlines two distinct radiolabeling strategies:

  • [¹²³I]this compound: Leveraging the existing iodine atom position for labeling with Iodine-123 (t½ = 13.2 h), a common and accessible radionuclide for SPECT imaging.[6]

  • 3-Iodo-2-([¹¹C]methoxy)-6-(pyrrolidin-1-yl)pyridine: Utilizing the methoxy group as a site for methylation with Carbon-11 (t½ = 20.4 min), one of the most widely used radionuclides for PET imaging.[7][8]

Synthesis of Labeling Precursors

A robust and scalable synthesis of the non-radioactive precursors is critical for successful radiolabeling. The choice of precursor depends on the intended radiolabeling strategy.

Precursor for Radioiodination: 2-Methoxy-6-(pyrrolidin-1-yl)-3-(tributylstannyl)pyridine (P1)

For radioiodination via oxidative iododestannylation, a trialkylstannyl precursor is required. This method is highly efficient and provides high specific activity.[5][9] The synthesis involves introducing the tributyltin group at the 3-position of the pyridine ring.

Precursor for ¹¹C-Methylation: 3-Iodo-6-(pyrrolidin-1-yl)pyridin-2-ol (P2)

For labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, a desmethylated precursor with a free hydroxyl group is necessary.[10][11] This precursor can be synthesized from the parent compound via demethylation.

Below is a logical workflow for the synthesis of these essential precursors.

cluster_0 Precursor P1 Synthesis (for ¹²³I-Labeling) cluster_1 Precursor P2 Synthesis (for ¹¹C-Labeling) A 2-Methoxy-6-(pyrrolidin-1-yl)pyridine B Lithiation at 3-position (n-BuLi, THF, -78°C) A->B C Stannylation (Tributyltin chloride) B->C D Precursor P1 (2-Methoxy-6-(pyrrolidin-1-yl)-3-(tributylstannyl)pyridine) C->D E This compound F Demethylation (BBr₃, DCM) E->F G Precursor P2 (3-Iodo-6-(pyrrolidin-1-yl)pyridin-2-ol) F->G

Caption: Workflow for the synthesis of precursors for radioiodination (P1) and ¹¹C-methylation (P2).

Radiolabeling Protocols

All radiolabeling procedures must be performed in a shielded hot cell, adhering to Good Radiopharmacy Practices (GRP).[12] The short half-lives of these isotopes necessitate rapid and efficient synthesis and purification.[4][12]

Protocol 1: Synthesis of [¹²³I]this compound

This protocol describes an oxidative iododestannylation reaction. The C-Sn bond is weaker than the C-H bond, allowing for regioselective substitution with radioiodine.

Materials and Reagents:

  • Precursor P1 (5-10 µg in 100 µL ethanol)

  • [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Peracetic acid (3-5 µL, 32 wt. % in acetic acid)

  • 5% w/v Sodium bisulfite solution

  • HPLC purification system (C18 column) with a radiation detector

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile 0.9% saline for injection, USP

  • Ethanol, USP

Step-by-Step Methodology:

  • Preparation: In a sealed 1 mL V-vial, add the precursor P1 solution.

  • Radioiodination: Add 50-100 mCi (1.85-3.7 GBq) of [¹²³I]NaI. Add the peracetic acid to initiate the reaction.

  • Reaction: Heat the vial at 80°C for 10 minutes.

  • Quenching: Cool the vial to room temperature. Add 100 µL of sodium bisulfite solution to quench excess oxidant.

  • Purification: Inject the reaction mixture onto a semi-preparative HPLC system.

    • Mobile Phase: Acetonitrile/Water gradient (e.g., 30:70 to 80:20 over 20 min).

    • Flow Rate: 3-4 mL/min.

    • Collect the radioactive peak corresponding to the product.

  • Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with 10 mL of sterile water. Elute the final product with 1 mL of ethanol, followed by 9 mL of sterile saline.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Start Start: [¹²³I]NaI + Precursor P1 Reaction Oxidative Iododestannylation (Peracetic Acid, 80°C, 10 min) Start->Reaction Quench Quench Reaction (Sodium Bisulfite) Reaction->Quench HPLC HPLC Purification (Semi-prep C18) Quench->HPLC Formulate SPE Formulation (C18 Cartridge) HPLC->Formulate QC Quality Control Testing Formulate->QC Final Final Product: [¹²³I]Radiotracer QC->Final

Caption: Automated radiosynthesis workflow for [¹²³I]this compound.

Protocol 2: Synthesis of 3-Iodo-2-([¹¹C]methoxy)-6-(pyrrolidin-1-yl)pyridine

This protocol utilizes the highly reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for efficient O-methylation. [¹¹C]CH₃OTf is often preferred over [¹¹C]CH₃I for its higher reactivity.[10]

Materials and Reagents:

  • [¹¹C]CO₂ produced from a cyclotron

  • Lithium aluminum hydride (LAH)

  • Hydroiodic acid (HI)

  • Silver triflate column

  • Precursor P2 (0.5-1.0 mg in 200 µL DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • HPLC and SPE materials (as described in 3.1)

Step-by-Step Methodology:

  • [¹¹C]CH₃OTf Synthesis: This is typically performed in an automated synthesis module.

    • [¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄.

    • [¹¹C]CH₄ is reacted with iodine to form [¹¹C]CH₃I.

    • [¹¹C]CH₃I vapor is passed through a silver triflate column at ~200°C to yield gaseous [¹¹C]CH₃OTf.

  • Precursor Activation: In a sealed vial, add precursor P2 solution. Add NaH to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.

  • ¹¹C-Methylation: Bubble the gaseous [¹¹C]CH₃OTf through the activated precursor solution at room temperature for 2-3 minutes.

  • Reaction: Heat the sealed vial at 90°C for 5 minutes.

  • Purification & Formulation: Follow the same HPLC, SPE, and sterile filtration steps as described in Protocol 3.1. The HPLC mobile phase may require optimization.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[3][4][13] All QC procedures should adhere to standards set by pharmacopoeias (e.g., USP).[4]

ParameterSpecificationMethodRationale
Identity HPLC retention time matches non-radioactive standardAnalytical Radio-HPLCConfirms the correct radiolabeled compound was produced.
Radiochemical Purity (RCP) > 95%Analytical Radio-HPLC, Radio-TLCEnsures that radioactivity is primarily from the desired compound, minimizing off-target radiation dose and compromised images.[4][14]
Radionuclidic Purity > 99%Gamma SpectroscopyConfirms the identity of the radionuclide and quantifies any long-lived radioactive impurities.
Molar Activity (Aₘ) > 1,000 Ci/mmol (> 37 GBq/µmol)HPLC with UV and radiation detectorsHigh molar activity is crucial for receptor imaging to avoid pharmacological effects from the injected mass.[1]
pH 5.0 - 7.5pH meter or stripEnsures the final formulation is physiologically compatible and prevents degradation of the tracer.
Sterility No microbial growthFluid Thioglycollate Medium & Soybean Casein Digest MediumConfirms absence of bacteria, as the product is administered intravenously.[12] (Usually a retrospective test for short-lived isotopes).
Bacterial Endotoxins < 175 EU / VLimulus Amebocyte Lysate (LAL) testEnsures the absence of pyrogens, which can cause a fever response.

Application in Preclinical Imaging Studies

Once the radiotracer passes all QC tests, it can be used for in vitro and in vivo studies to validate its utility.[1]

In Vitro Autoradiography

This technique helps to visualize the binding distribution of the radiotracer in tissue sections, confirming its specificity for the target receptor.

Protocol Outline:

  • Prepare thin (10-20 µm) cryosections of the target tissue (e.g., rodent brain).

  • Incubate the slides with a low nanomolar concentration of the radiotracer.

  • For blocking studies, co-incubate a separate set of slides with the radiotracer and a high concentration of a known competitor ligand.

  • Wash the slides to remove non-specific binding.

  • Expose the dried slides to a phosphor imaging plate or autoradiographic film.

  • Analyze the resulting image to determine the regional binding density. A significant reduction in signal in the blocked slides indicates specific binding.

In Vivo PET/SPECT Imaging

In vivo imaging provides dynamic information on the tracer's biodistribution, target engagement, and pharmacokinetics in a living organism.[15]

Protocol Outline:

  • Anesthetize the subject animal (e.g., a rat or mouse).

  • Position the animal in the PET or SPECT scanner.

  • Administer a bolus injection of the radiotracer (e.g., 100-250 µCi) via a tail vein catheter.

  • Acquire dynamic imaging data for 60-90 minutes.

  • For blocking studies, pre-treat an animal with a non-radioactive competitor drug before injecting the radiotracer.

  • Reconstruct the imaging data and analyze time-activity curves in various regions of interest (e.g., thalamus, cortex, cerebellum) to calculate uptake and binding potential.

Start Synthesized & QC-Passed Radiotracer InVitro In Vitro Autoradiography (Brain Slices) Start->InVitro InVivo In Vivo Imaging (Rodent PET/SPECT) Start->InVivo Block1 Blocking Study (Excess Cold Ligand) InVitro->Block1 Analysis Data Analysis: Binding Potential, Specificity, Pharmacokinetics Block1->Analysis Block2 Blocking Study (Pre-treatment with Competitor) InVivo->Block2 Block2->Analysis Decision Proceed to Further Studies? Analysis->Decision

Caption: Preclinical evaluation workflow for a novel CNS radiotracer.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the radiolabeling and evaluation of this compound as a novel imaging agent. By offering protocols for both SPECT ([¹²³I]) and PET ([¹¹C]) labeling, we provide researchers with the flexibility to choose the modality that best suits their resources and scientific questions. The emphasis on precursor synthesis, rigorous QC, and logical preclinical validation steps ensures that any data generated will be reliable and robust, paving the way for the successful translation of new radiotracers from the bench to preclinical and, potentially, clinical applications.[2]

References

  • IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. Retrieved from [Link]

  • Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Dollé, F., et al. (2008). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 14(30), 3179-3195. Retrieved from [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]

  • İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy, 26(4), 1012-1024. Retrieved from [Link]

  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current medicinal chemistry. Anti-cancer agents, 5(6), 637-51. Retrieved from [Link]

  • Khan, I., & Hack, S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Medicinal Chemistry Letters, 5(12), 1237–1241. Retrieved from [Link]

  • Saleh, S., et al. (2016). Development of radiotracers for oncology – the interface with pharmacology. British Journal of Pharmacology, 173(4), 625–641. Retrieved from [Link]

  • Khan, I., & Hack, S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Medicinal Chemistry Letters, 5(12). Retrieved from [Link]

  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Bioorganic & Medicinal Chemistry, 94, 117467. Retrieved from [Link]

  • Stegman, M., et al. (2020). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Pharmaceutics, 12(11), 1039. Retrieved from [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(45), 7150-7152. Retrieved from [Link]

  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. ScholarWorks. Retrieved from [Link]

  • Cal-Tek. (n.d.). Radiopharmaceuticals in PET and SPECT Imaging: From Research to Clinical Practice. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]

  • Liu, W., et al. (2023). Synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET tracer for imaging of PI3K/mTOR in cancer. ResearchGate. Retrieved from [Link]

  • Bas-magalhaes, M., & Balle, T. (2017). Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Frontiers in Pharmacology, 8, 30. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]

  • AuntMinnie. (2022). Novel PET radiotracer shows promise in cancer imaging. Retrieved from [Link]

  • Horti, A. G., et al. (1999). Radiosynthesis and preliminary evaluation of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine: a radioligand for nicotinic acetylcholine receptors. Nuclear Medicine and Biology, 26(2), 175-182. Retrieved from [Link]

  • Belokon, A. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6542. Retrieved from [Link]

  • Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(11), 1701-1704. Retrieved from [Link]

  • Waterhouse, R. N., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(1), 45-51. Retrieved from [Link]

Sources

Cell-based assay protocol for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterizing the Cellular Activity of Novel 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Derivatives: A Guide to Cytotoxicity and Apoptosis Assays

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potential as kinase inhibitors for therapeutic applications.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize a novel class of compounds: this compound derivatives. We hypothesize a mechanism of action involving the inhibition of Receptor Tyrosine Kinase (RTK) signaling, a critical pathway in cell proliferation and survival.[2][3] This guide presents a two-tiered approach: a primary screen using the MTT assay to quantify cytotoxicity, followed by a mechanistic follow-up assay using Annexin V/Propidium Iodide staining to specifically measure apoptosis induction. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Scientific Background & Rationale

The Target: Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases are cell surface receptors that play a pivotal role in regulating fundamental cellular processes, including growth, differentiation, and metabolism.[2] The signaling cascade is typically initiated by the binding of a ligand, such as a growth factor, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues on the intracellular kinase domain.[3][4] These phosphorylated sites act as docking stations for various downstream signaling proteins, activating critical pathways like the Ras-MAPK and PI3K-Akt cascades, which ultimately promote cell proliferation and survival.[5]

Dysregulation of RTK signaling, often through mutation or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth.[2] Consequently, RTKs are a major class of targets for oncology drug development.[6] Given the structural motifs present in the pyridine class of molecules, it is plausible that this compound derivatives may function by inhibiting the kinase activity of an RTK, thereby blocking downstream signaling and inducing cell death.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (Monomer) RTK_dimer RTK (Dimer) Autophosphorylation RTK_inactive->RTK_dimer 2. Dimerization Grb2_SOS Grb2/SOS RTK_dimer->Grb2_SOS 3. Recruitment PI3K PI3K RTK_dimer->PI3K Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Binding Compound Pyridine Derivative (Hypothesized Inhibitor) Compound->RTK_dimer Inhibition Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK Cascade Ras->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Hypothesized mechanism of action for pyridine derivatives on an RTK signaling pathway.

Assay Strategy: From "If" to "How"

A logical workflow is critical for efficiently characterizing a new compound series. Our approach is designed to first determine if the compounds have a cytotoxic effect and then to elucidate how they mediate this effect.

Experimental_Workflow start Compound Library (Pyridine Derivatives) primary_screen Primary Screen: MTT Cytotoxicity Assay start->primary_screen data_analysis1 Data Analysis: Calculate % Viability & IC50 primary_screen->data_analysis1 decision Is IC50 < Threshold? data_analysis1->decision inactive Compound is Inactive or Not Potent decision->inactive No active Hit Compound Identified decision->active Yes secondary_screen Mechanistic Assay: Annexin V/PI Apoptosis Assay active->secondary_screen data_analysis2 Data Analysis: Quantify Apoptotic Populations secondary_screen->data_analysis2 conclusion Elucidate Mechanism of Action (Apoptosis Induction) data_analysis2->conclusion

Caption: A streamlined workflow for screening and mechanistic validation of novel compounds.

  • Primary Screen (MTT Assay): This is a high-throughput, colorimetric assay that measures the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[8] This allows for the rapid determination of a compound's cytotoxic potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value.

  • Mechanistic Assay (Annexin V/PI Flow Cytometry): Once a compound is identified as cytotoxic, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of cell populations by flow cytometry.[10]

Protocol 1: MTT Cell Viability & Cytotoxicity Assay

This protocol details the steps to determine the IC50 value of a test compound in a selected cancer cell line (e.g., A549, MCF-7, HeLa).

Materials
  • Cells: Cancer cell line of interest, cultured in appropriate medium (e.g., DMEM or RPMI-1640).

  • Reagents:

    • Complete culture medium (containing 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Trypsin-EDTA (0.25%).

    • Phosphate Buffered Saline (PBS), sterile.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C.

    • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

    • Test Compounds: Stock solutions prepared in DMSO (e.g., 10 mM).

  • Equipment:

    • 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Multichannel pipette.

Step-by-Step Methodology
  • Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA. b. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[11] d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[8]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range might be 0.1, 1, 10, 25, 50, 100 µM. b. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-cell" blank (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).[11]

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 4 hours in the incubator. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[11] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis & Presentation
  • Correct for Background: Subtract the average OD of the "no-cell" blank wells from all other OD readings.

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Determine IC50: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value.

Compound IDCell LineIncubation Time (h)IC50 (µM)
Derivative AA549488.2
Derivative BA5494821.5
StaurosporineA549480.15
Caption: Example table summarizing IC50 data for two hypothetical pyridine derivatives and a positive control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis in cells treated with a "hit" compound identified from the primary screen.

Materials
  • Cells & Compound: As described in Protocol 1.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (typically contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).

    • Cold PBS.

  • Equipment:

    • 6-well tissue culture plates.

    • Flow cytometer.

    • Microcentrifuge.

Step-by-Step Methodology
  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest (e.g., 0.5 x 10^6 cells/well). b. After 24 hours, treat the cells with the test compound at relevant concentrations (e.g., 1X and 2X the IC50 value) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: a. Carefully collect the culture medium from each well into a labeled 1.5 mL microcentrifuge tube (this contains floating apoptotic cells).[9] b. Wash the adherent cells with PBS, then detach them using trypsin. c. Combine the detached cells with their corresponding culture medium collected in the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]

  • Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS.[9] b. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. e. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry immediately (within 1 hour). c. Be sure to set up proper compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

Data Analysis & Presentation

The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)0.1%94.13.22.7
Derivative A8 (IC50)45.335.818.9
Derivative A16 (2x IC50)15.750.134.2
Caption: Example table summarizing apoptosis data obtained from flow cytometry analysis.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Thiyagarajan, V., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is receptor tyrosine kinase signaling?. Retrieved from [Link]

  • Kufe, D. W., et al. (2003). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

  • Tan, S., & Yiap, B. (2016). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and reactivity of this versatile building block. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.

I. Compound Overview and Handling

This compound is a substituted pyridine with key functional groups that make it a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of an iodo group at the 3-position provides a reactive handle for various cross-coupling reactions, while the methoxy and pyrrolidinyl groups at the 2- and 6-positions, respectively, influence the electronic properties and reactivity of the pyridine ring.

Molecular Structure:

Caption: Structure of this compound.

Frequently Asked Questions (FAQs) - General Handling

Q1: What are the recommended storage conditions for this compound?

A1: Iodinated aromatic compounds can be sensitive to light and heat. It is recommended to store this compound in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, refrigeration at 2-8 °C is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation, especially if the compound is to be used in sensitive catalytic reactions where trace impurities can be detrimental.

Q2: What are the primary safety concerns when working with this compound?

A2: While specific toxicity data for this exact compound may be limited, it is prudent to handle it with the care afforded to other iodinated aromatic amines. Avoid inhalation of dust, and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of accidental contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Q3: Is this compound soluble in common organic solvents?

A3: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like hexanes may be limited. For reaction setup, it is always best to perform a small-scale solubility test with the chosen solvent.

II. Synthesis and Purification

A common synthetic route to this compound involves the synthesis of the pyridine core followed by a regioselective iodination.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

  • Reaction Setup: To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Iodination of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

  • Reaction Setup: Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Iodinating Agent: Add an iodinating reagent such as N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at 0 °C. The use of an acid catalyst, like trifluoroacetic acid (TFA), can sometimes facilitate the reaction, but should be used judiciously as it can also lead to side products.

  • Reaction Conditions: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

III. Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 3-position of this pyridine derivative makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. However, the electron-rich nature of the pyridine ring, due to the methoxy and pyrrolidinyl groups, can present unique challenges.

Suzuki-Miyaura Coupling: Troubleshooting

Q4: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What are the likely causes and solutions?

A4: The electron-donating nature of the methoxy and pyrrolidinyl groups can make the oxidative addition of the C-I bond to the palladium(0) catalyst slower than for electron-deficient pyridines. Here’s a troubleshooting workflow:

G start Low or No Conversion in Suzuki Coupling catalyst Issue: Inactive Catalyst or Slow Oxidative Addition start->catalyst base Issue: Ineffective Base or Poor Solubility start->base boronic_acid Issue: Boronic Acid Decomposition start->boronic_acid sol_catalyst1 Solution: Increase catalyst loading (e.g., from 2 mol% to 5 mol%). catalyst->sol_catalyst1 sol_catalyst2 Solution: Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. catalyst->sol_catalyst2 sol_base1 Solution: Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). base->sol_base1 sol_base2 Solution: Ensure the base is finely powdered and anhydrous. For some anhydrous couplings with K₃PO₄, adding a small amount of water (around 5 equivalents) can be beneficial. base->sol_base2 sol_boronic_acid1 Solution: Use the boronic acid pinacol ester instead of the free acid to improve stability. boronic_acid->sol_boronic_acid1 sol_boronic_acid2 Solution: Use freshly opened or purified boronic acid. boronic_acid->sol_boronic_acid2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q5: I am observing significant amounts of a de-iodinated byproduct. How can I minimize this?

A5: De-iodination, or proto-deiodination, is a common side reaction in palladium-catalyzed couplings, especially with electron-rich substrates. It arises from the reaction of the organopalladium intermediate with a proton source.

  • Minimize Water: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.

  • Choice of Base: A non-protic base might be beneficial.

  • Reaction Temperature: Running the reaction at a lower temperature for a longer time can sometimes suppress this side reaction.

Q6: My reaction yields are inconsistent. What could be the cause?

A6: Inconsistent yields often point to issues with reagent quality or reaction setup.

  • Catalyst Quality: The activity of palladium catalysts can vary. It is advisable to use a fresh batch of catalyst or a pre-catalyst.

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium(0) catalyst. Degassing the solvent is crucial.

  • Stirring: In heterogeneous mixtures (e.g., with an insoluble base), efficient stirring is critical for reproducible results.

Sonogashira and Buchwald-Hartwig Reactions: Key Considerations

Q7: What are the key parameters to consider for a Sonogashira coupling with this substrate?

A7: For Sonogashira couplings, the choice of copper co-catalyst and base is critical.

  • Copper Source: Copper(I) iodide (CuI) is the most common co-catalyst. Ensure it is of high purity.

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and a solvent.

  • Solvent: A polar aprotic solvent like DMF or THF is generally suitable.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is commonly employed to stabilize the palladium catalyst.

Q8: I am attempting a Buchwald-Hartwig amination and observing low yields. What should I optimize?

A8: The success of a Buchwald-Hartwig amination is highly dependent on the ligand and base combination.[1][2][3]

  • Ligand Selection: For electron-rich aryl iodides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous toluene or dioxane are typically used.

IV. Data and Protocols

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane11085-95
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF9070-80

Note: These are representative conditions and may require optimization for specific substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

V. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388.

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Reddit discussion on troubleshooting Suzuki coupling. [Link]

Sources

Technical Support Center: Purification of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the isolation of this compound with high purity.

Introduction to Purification Challenges

This compound is a substituted pyridine with functionalities that present a unique set of purification challenges. Its basic nature, conferred by the pyrrolidinyl group, can lead to interactions with acidic stationary phases in chromatography, resulting in poor peak shape. The presence of an iodine atom introduces the potential for deiodination under certain conditions, and its overall polarity profile can make separation from structurally similar impurities difficult. This guide will address these challenges systematically.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Co-elution of Impurities in Column Chromatography

Question: I am observing impurities that co-elute with my target compound during silica gel column chromatography using a hexane/ethyl acetate gradient. How can I improve the separation?

Answer: Co-elution is a common problem when impurities have similar polarities to the product. Here is a systematic approach to resolving this issue:

Underlying Cause: The primary reason for co-elution is the insufficient difference in affinity between your compound and the impurities for the chosen stationary and mobile phases. Potential impurities from a likely synthetic route (nucleophilic aromatic substitution on a di- or tri-substituted pyridine) include unreacted starting materials and isomeric byproducts.

Troubleshooting Workflow:

start Co-eluting Impurity Observed step1 Modify Mobile Phase Polarity start->step1 step2 Add a Mobile Phase Modifier step1->step2 No sub_step1a Try a shallower gradient (e.g., 0-20% EtOAc in Hexane over more column volumes) step1->sub_step1a Yes step3 Change Stationary Phase step2->step3 No sub_step2a Add 0.1-1% Triethylamine (TEA) to the eluent to suppress silanol interactions step2->sub_step2a Yes step4 Utilize an Alternative Purification Technique step3->step4 No sub_step3a Switch to alumina (basic or neutral) or a different polarity silica (e.g., diol-bonded) step3->sub_step3a Yes sub_step4a Consider Reverse-Phase Chromatography or Recrystallization step4->sub_step4a Yes end Improved Separation Achieved sub_step1a->end sub_step1b Use a less polar solvent system (e.g., Dichloromethane/Methanol) sub_step2a->end sub_step3a->end sub_step4a->end

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Protocols:

  • Protocol 1: Column Chromatography with a Basic Modifier

    • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

    • Column Packing: Pack the column with the slurry.

    • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the column.

    • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. The triethylamine will compete with your basic compound for binding to the acidic silanol groups on the silica, leading to sharper peaks and potentially better separation.[1]

  • Protocol 2: Reverse-Phase Flash Chromatography

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water. Due to the basic nature of the compound, adding a modifier like 0.1% formic acid or ammonium hydroxide can improve peak shape.

    • Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent like methanol or acetonitrile.

    • Elution: Start with a high percentage of water and gradually increase the acetonitrile concentration.

Issue 2: Product Degradation (Deiodination) During Purification

Question: I am noticing a new, less polar spot on my TLC plate after purification, which I suspect is the de-iodinated product. How can I prevent this?

Answer: Deiodination of iodo-aromatic compounds can occur under certain conditions.[2][3][4][5][6] Protecting your compound from these conditions is crucial.

Underlying Causes:

  • Light Sensitivity: Iodopyridines can be sensitive to light.[7]

  • Reductive Environments: The presence of reducing agents or certain metals can catalyze the cleavage of the C-I bond.

  • Harsh pH: Strongly acidic or basic conditions might promote degradation.

Preventative Measures:

StrategyRationale
Work in Low-Light Conditions Wrap your flasks and columns in aluminum foil to minimize light exposure.
Use High-Purity Solvents Ensure your solvents are free from metallic impurities or peroxides.
Avoid Reductive Reagents Be cautious of any residual reducing agents from previous synthetic steps.
Buffer Mobile Phases If using reverse-phase chromatography, consider using a buffered mobile phase to maintain a stable pH.

Experimental Protocol: Stability Test

To confirm if your purification conditions are causing degradation, you can perform a simple stability test:

  • Dissolve a small, pure sample of your product in the solvent system you intend to use for chromatography.

  • Divide the solution into two vials. Wrap one in aluminum foil (the control) and expose the other to ambient light.

  • Analyze both samples by TLC or LC-MS after a few hours to check for the appearance of the de-iodinated impurity.

Issue 3: Difficulty with Recrystallization

Question: I am trying to recrystallize my product, but it either oils out or the recovery is very low. What is a good starting point for developing a recrystallization protocol?

Answer: Pyridine derivatives can be challenging to recrystallize.[8] A systematic approach to solvent screening is necessary.

Underlying Cause: The compound may have high solubility in many common organic solvents, or it may have a melting point lower than the boiling point of the chosen solvent.

Recrystallization Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) in several small test tubes.

  • Add a single solvent (e.g., hexane, ethyl acetate, isopropanol, toluene) dropwise to each tube at room temperature until the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a good candidate solvent.

  • Allow the promising solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.

Two-Solvent Recrystallization: This is often a good alternative if a single suitable solvent cannot be found.[9][10]

  • Good Solvent Pairs: Toluene/hexane, ethanol/water.[10]

  • Protocol:

    • Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).

    • Slowly add a "poor" solvent (one in which the compound is insoluble, e.g., hexane or water) dropwise to the hot solution until you observe persistent cloudiness.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound, and how does it affect purification?

Q2: What are the best practices for storing this compound?

A2: Based on the properties of similar compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7][12] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Q3: Can I use cation-exchange chromatography for purification?

A3: Yes, cation-exchange chromatography is a viable option for purifying basic compounds like this.[13] The basic pyrrolidinyl nitrogen will bind to the acidic stationary phase. The compound can then be eluted by increasing the pH or the ionic strength of the mobile phase. This method can be particularly effective for removing non-basic impurities.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity and confirm the molecular weight. A high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

  • TLC: A quick and easy way to check for the presence of impurities. Developing the TLC plate in two different solvent systems can provide more confidence in the purity assessment.

References

  • Lee, Y. C., & Lee, B. I. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 163-167.
  • European Patent No. EP0828734B1. (2002).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • Getz, M. J., & Schlessinger, D. (1973). Iodination-deiodination. A radiochemical method for detection of structure and changes in structure in RNA. Journal of molecular biology, 76(3), 447-60.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Verma, A. K., & Kumar, S. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 30(8), 1635.
  • Chempanda.
  • ResearchGate. (2016).
  • WO2006063167A1. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Al-Mokhtar, M. A., et al. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 47(35), 16568-16580.
  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2014).
  • Meister, D., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • Echemi. This compound.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • MIT OpenCourseWare.
  • Toman, R. E., et al. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 25(18), 4238.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?
  • U.S. Patent No. 8,829,195. (2021).
  • Schweizer, U., & Köhrle, J. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(2), R67-R79.
  • Sigma-Aldrich. 3-Iodopyridine 98 1120-90-7.
  • BenchChem. (2025).
  • Al-Adiwish, W. M., et al. (2010). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. European journal of medicinal chemistry, 45(7), 3049-57.
  • ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • Visser, T. J. (1996).
  • US2708653A. (1955). Purification of pyridine bases by distillation.
  • ChemicalBook. (2025). 3-Iodopyridine | 1120-90-7.
  • Chemsrc. (2025). 3-Iodopyridine | CAS#:1120-90-7.
  • CN102603617B. (2013). Method for extracting pyridine compound by using ionized liquid extracting agent.
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • US2549651A. (1951). Pyridine preparation.

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Technical Support Center: Synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) of a suitable di-substituted pyridine with pyrrolidine to form the intermediate, 2-methoxy-6-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to electrophilic iodination to yield the final product. Each of these steps presents unique challenges and potential for side reactions that can impact yield and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2-methoxy-6-(pyrrolidin-1-yl)pyridine in the Nucleophilic Aromatic Substitution Step

Question: I am reacting 2-chloro-6-methoxypyridine with pyrrolidine, but my yields of the desired 2-methoxy-6-(pyrrolidin-1-yl)pyridine are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this nucleophilic aromatic substitution reaction can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion. Pyridine is an electron-deficient ring, which facilitates nucleophilic aromatic substitution, especially at the 2- and 4-positions.[1] However, the reaction still requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting Protocol:

      • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.

      • Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time and monitor for the consumption of the starting material.

      • Use of a Base: The reaction generates HCl, which can protonate the pyrrolidine nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can scavenge the acid and improve the reaction rate.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

    • Di-substitution: If the starting material is a dihalopyridine (e.g., 2,6-dichloropyridine), a common side reaction is the substitution of both leaving groups by pyrrolidine. To favor mono-substitution, use a controlled amount of pyrrolidine (1.0-1.2 equivalents).

    • Reaction with Solvent: If using a nucleophilic solvent, it may compete with pyrrolidine. It is recommended to use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or NMP.

  • Purification Losses: The product may be lost during workup and purification.

    • Extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to prevent the protonation of the product, which would increase its water solubility.

    • Chromatography: Use an appropriate stationary phase and eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

`dot digraph "Troubleshooting_Low_Yield_NAS" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield of\n2-methoxy-6-(pyrrolidin-1-yl)pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incomplete_reaction [label="Incomplete Reaction"]; side_reactions [label="Side Reactions"]; purification_losses [label="Purification Losses"];

start -> incomplete_reaction; start -> side_reactions; start -> purification_losses;

// Solutions for Incomplete Reaction increase_temp [label="Increase Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extend_time [label="Extend Reaction Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Non-Nucleophilic Base", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

incomplete_reaction -> increase_temp [label="Cause"]; incomplete_reaction -> extend_time [label="Cause"]; incomplete_reaction -> add_base [label="Cause"];

// Solutions for Side Reactions control_stoichiometry [label="Control Pyrrolidine Stoichiometry\n(1.0-1.2 eq.)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; use_aprotic_solvent [label="Use Polar Aprotic Solvent\n(DMF, DMSO)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

side_reactions -> control_stoichiometry [label="Cause: Di-substitution"]; side_reactions -> use_aprotic_solvent [label="Cause: Solvent Reactivity"];

// Solutions for Purification Losses adjust_ph [label="Adjust pH during Extraction", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_chromatography [label="Optimize Chromatography", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

purification_losses -> adjust_ph [label="Cause"]; purification_losses -> optimize_chromatography [label="Cause"]; } ` Caption: Troubleshooting workflow for low yield in the SNAr step.

Issue 2: Formation of Multiple Products in the Iodination Step

Question: When I try to iodinate 2-methoxy-6-(pyrrolidin-1-yl)pyridine with N-iodosuccinimide (NIS), I get a mixture of products, including what appears to be di-iodinated species. How can I improve the regioselectivity?

Answer:

The formation of multiple products during the iodination of 2-methoxy-6-(pyrrolidin-1-yl)pyridine is a common issue due to the highly activated nature of the pyridine ring. The pyrrolidino group is a strong electron-donating group, making the ring susceptible to over-iodination.[2]

Potential Causes and Solutions:

  • Over-activation of the Ring: The combined electron-donating effects of the methoxy and pyrrolidino groups strongly activate the pyridine ring towards electrophilic substitution.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a stoichiometric amount of N-iodosuccinimide (1.0 equivalent). Adding NIS portion-wise can help to control the reaction.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the reaction rate and improve selectivity.

      • Avoid Strong Acid Catalysts: While acid catalysts can promote iodination, they can also lead to over-reactivity.[3] If a catalyst is necessary, use a mild one and in catalytic amounts.

  • Incorrect Regioselectivity: The directing effects of the substituents may lead to iodination at undesired positions. The pyrrolidino group is a stronger activating group than the methoxy group and will primarily direct the electrophile.

    • Mechanistic Insight: The pyrrolidino group at the 6-position will direct ortho and para. The para position (C-3) is the desired position. The ortho position (C-5) is also activated. The methoxy group at the 2-position will also direct to the 3 and 5 positions. Therefore, both groups direct to the desired C-3 position and the potentially competing C-5 position.

    • Solutions:

      • Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity.

      • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as acetonitrile, dichloromethane, or THF.

  • Hydrolysis of the Methoxy Group: If the reaction is performed under strongly acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, which can further complicate the product mixture.[4]

    • Solution: Avoid the use of strong, protic acids. If an acid is required, a Lewis acid might be a better alternative.

`dot digraph "Iodination_Side_Reactions" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

substrate [label="2-methoxy-6-(pyrrolidin-1-yl)pyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="NIS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub_reagent_edge [style=invis]; substrate -> sub_reagent_edge [style=invis]; sub_reagent_edge -> reagent [style=invis];

desired_product [label="3-Iodo-2-methoxy-6-\n(pyrrolidin-1-yl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; diiodo_product [label="Di-iodinated Product", fillcolor="#FBBC05", fontcolor="#202124"]; c5_iodo_product [label="5-Iodo Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis_product [label="Hydrolysis Product", fillcolor="#FBBC05", fontcolor="#202124"];

reagent -> desired_product [label="Desired Pathway"]; reagent -> diiodo_product [label="Side Reaction\n(Over-iodination)"]; reagent -> c5_iodo_product [label="Side Reaction\n(Poor Regioselectivity)"]; reagent -> hydrolysis_product [label="Side Reaction\n(Acid-catalyzed)"];

} ` Caption: Potential side products in the iodination step.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the nucleophilic aromatic substitution step?

A1: A common and effective starting material is 2-chloro-6-methoxypyridine. The chloro group is a good leaving group for SNAr reactions on pyridine rings.[5] 2-bromo-6-methoxypyridine can also be used and may be more reactive. The choice may depend on the commercial availability and cost of the starting material.

Q2: What are the optimal conditions for the iodination with N-iodosuccinimide?

A2: The optimal conditions will likely involve a non-polar, aprotic solvent such as dichloromethane (DCM) or acetonitrile at a controlled temperature, starting at 0 °C and allowing the reaction to slowly warm to room temperature. The use of a catalytic amount of a mild acid, such as trifluoroacetic acid, has been reported to be effective for the iodination of electron-rich aromatics, but should be used with caution to avoid side reactions.[6]

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved by column chromatography on silica gel.[7] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, is usually effective in separating the desired product from starting materials and non-polar impurities. For more polar impurities, other solvent systems may be required. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: I am observing a significant amount of succinimide in my crude product after the iodination step. How can I remove it?

A4: Succinimide is the byproduct of the reaction with NIS. It is water-soluble. An aqueous workup with a dilute base wash (e.g., saturated sodium bicarbonate solution) followed by a water wash should effectively remove the majority of the succinimide. If it persists, it can often be removed during column chromatography.

Q5: Can I use molecular iodine (I2) instead of NIS for the iodination?

A5: Molecular iodine is generally not electrophilic enough to iodinate electron-rich pyridines efficiently without an activating agent, usually an oxidizing agent.[8] These conditions can be harsh and may lead to more side reactions. NIS is generally a milder and more selective source of electrophilic iodine for this type of transformation.[6]

Summary of Key Parameters

StepParameterRecommendationRationale
SNAr Starting Material2-chloro-6-methoxypyridineGood leaving group, commercially available.
Pyrrolidine Stoichiometry1.0 - 1.2 equivalentsMinimizes di-substitution.
SolventDMF, DMSO, NMPPolar aprotic, non-nucleophilic.
AdditiveK2CO3, Et3NScavenges HCl byproduct.
Iodination Iodinating AgentN-Iodosuccinimide (NIS)Mild and selective electrophilic iodine source.
Stoichiometry1.0 equivalent of NISPrevents over-iodination.
Temperature0 °C to room temperatureControls reaction rate and improves selectivity.
CatalystCatalytic TFA (use with caution)Can increase reaction rate but may cause side reactions.
Purification MethodColumn ChromatographyEffective for separating product from impurities.
Eluent SystemHexane/Ethyl Acetate GradientGood for separating compounds of varying polarity.

References

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • T. V. Hansen, et al. Selective C–H Iodination of (Hetero)arenes. Org. Lett. 2021, 23, 15, 5929–5933. [Link]

  • Allery, A. nucleophilic aromatic substitutions. YouTube, 2019. [Link]

  • The Organic Chemistry Tutor. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube, 2018. [Link]

  • S. Van der Jeught, et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

  • Jakub, V. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. [Link]

  • A. S. Kucherenko, et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • CN107011255A. A kind of method and its purification process that aminopyridine is prepared by picoline.
  • A. A. Isse, et al. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health, 2023. [Link]

  • S. J. B. Duff, et al. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [Link]

  • H. R. Kim, et al. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. [Link]

  • A. Ohta, et al. Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. ResearchGate. [Link]

  • G. K. S. Prakash, et al. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]

  • Quick Company. Preparation Of Halogen Substituted Haloalkyl Amino Pyridines. [Link]

  • S. Paul, et al. Regioselective iodination of hydroxylated aromatic ketones. Arkat USA. [Link]

  • G. Consiglio, et al. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • D. C. M. D'Souza, et al. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • D. Kalyani, et al. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • C. Bolm, et al. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. [Link]

  • V. V. Dotsenko, et al. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][9]pyridine-1,3-diones. ResearchGate. [Link]

  • Organic Syntheses. n-iodosuccinimide. [Link]

  • J. A. McCubbin, et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • S. I. Al-Juboori. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Y. Liu, et al. The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI, 2022. [Link]

  • S. Van der Jeught, et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

  • K. I. Sunday, et al. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • Grokipedia. N-Iodosuccinimide. [Link]

  • R. S. H. Smith, et al. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • A. A. El-Beqqali, et al. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed, 2016. [Link]

  • C. H. Lin, et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination. [Link]

  • T. V. Hansen, et al. Selective C–H Iodination of (Hetero)arenes. National Institutes of Health, 2021. [Link]

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

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Technical Support Center: Stability of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS No. 1228666-06-5). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific stability data for this molecule is not extensively published, this document leverages established principles of organic chemistry and data from analogous structures to provide robust troubleshooting advice and best practices.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the likely cause?

A color change often indicates degradation. The most probable cause is de-iodination, a common issue with iodinated aromatic compounds, which can be initiated by exposure to light.[1][2][3] This process can generate colored impurities. To mitigate this, always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

Q2: I observe a precipitate forming in my solution over time. What could be the reason?

Precipitation can occur due to several factors:

  • Solvent Choice: The compound may have limited long-term stability in the chosen solvent. It is crucial to determine the solubility and stability in your specific solvent system before preparing stock solutions.

  • Hydrolysis: The methoxy group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of a less soluble pyridinone derivative.[4]

  • Temperature Effects: Changes in temperature can affect solubility, causing the compound to precipitate out of solution.

Q3: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed, light-protected container. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified for your specific solvent and concentration.

Q4: Which solvents are recommended for preparing stock solutions?

While specific solubility data is limited, based on the structure, aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are likely to be good choices for initial solubilization. For subsequent dilutions into aqueous media, it is important to consider the potential for hydrolysis and the impact of the organic co-solvent on your experiment.[5][6] The final concentration of the organic solvent should be minimized in aqueous buffers.[5][6]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by Analytical Methods (e.g., HPLC, LC-MS)

If you are observing a rapid loss of the parent compound peak and the appearance of new peaks in your chromatogram, a systematic investigation is required.

Step-by-Step Troubleshooting:

  • Review Solution Preparation and Handling:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in aged ethers or other impurities can initiate degradation.

    • Light Exposure: Confirm that the solution was prepared and stored with minimal exposure to light.

    • Temperature: Ensure the solution was maintained at the appropriate temperature. Avoid repeated freeze-thaw cycles.

  • Forced Degradation Study: To identify the likely degradation pathway, a forced degradation study can be performed. This involves exposing the compound to various stress conditions.[7][8][9][10][11]

    Protocol for Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber) and compare it to a sample kept in the dark.

    • Thermal Stress: Heat a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).

    Analyze samples from each condition at various time points by HPLC or LC-MS to identify the conditions under which degradation occurs and to characterize the degradation products.

dot

Caption: Workflow for a forced degradation study.

Issue 2: Inconsistent Experimental Results

Inconsistent results in biological assays or chemical reactions can often be traced back to the instability of a key reagent.

Troubleshooting Workflow:

dot

Troubleshooting_Inconsistent_Results start Inconsistent Results check_stock Verify Stock Solution Purity (HPLC, NMR) start->check_stock stock_ok Stock OK? check_stock->stock_ok prepare_fresh Prepare Fresh Stock Solution stock_ok->prepare_fresh No check_dilution Assess Stability in Working Solution/Buffer stock_ok->check_dilution Yes prepare_fresh->check_stock dilution_ok Dilution Stable? check_dilution->dilution_ok optimize_buffer Optimize Buffer Conditions (pH, Co-solvents) dilution_ok->optimize_buffer No prepare_fresh_daily Prepare Working Solutions Fresh Before Use dilution_ok->prepare_fresh_daily Yes optimize_buffer->check_dilution end_bad Re-evaluate Experimental Design optimize_buffer->end_bad end_good Consistent Results prepare_fresh_daily->end_good

Caption: Decision tree for troubleshooting inconsistent results.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Photolytic De-iodination: The carbon-iodine bond is susceptible to cleavage upon exposure to UV or even ambient light, leading to the formation of a radical intermediate that can abstract a hydrogen atom from the solvent or other molecules.[1][2][3]

  • Hydrolysis of the Methoxy Group: Under acidic or basic conditions, the 2-methoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridinone.[4] This can significantly alter the biological activity and physical properties of the compound.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring, particularly the carbons alpha to the nitrogen, can be susceptible to oxidation, leading to the formation of various oxidized species.[12][13][14]

dot

Degradation_Pathways cluster_degradation Potential Degradation Products main This compound deiodinated 2-Methoxy-6-(pyrrolidin-1-yl)pyridine De-iodination main->deiodinated Light (hν) hydrolyzed 3-Iodo-6-(pyrrolidin-1-yl)pyridin-2(1H)-one Hydrolysis main->hydrolyzed H₂O (Acid/Base) oxidized Oxidized Pyrrolidine Derivatives Oxidation main->oxidized Oxidizing Agent

Caption: Plausible degradation pathways.

Recommended Best Practices for Handling and Storage

ParameterRecommendationRationale
Light Store solid and solutions in amber vials or wrapped in foil.To prevent photolytic de-iodination.[1][2][3]
Temperature Store stock solutions at -20°C or -80°C.To minimize thermal degradation and slow down potential hydrolytic processes.
pH For aqueous solutions, maintain a neutral or slightly acidic pH if possible. Avoid strongly acidic or basic conditions.To prevent acid or base-catalyzed hydrolysis of the methoxy group.[4]
Solvent Use high-purity, anhydrous aprotic polar solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous dilutions fresh.To ensure complete dissolution and minimize solvent-mediated degradation.
Atmosphere For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidative degradation.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of your compound and detecting any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique for purity assessment and stability studies of small molecules.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which aids in elucidating the degradation pathway.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products if they can be isolated in sufficient quantity.[15]

By following the guidelines and troubleshooting procedures outlined in this technical support center, you can minimize the risk of stability issues with this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025). LinkedIn. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. (2009). PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Sop for force degradation study. (2023). Pharma Dekho. [Link]

  • Protection and subsequent oxidation of pyrrolidine 4a–f. (n.d.). ResearchGate. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (n.d.). PMC. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Process for the production of 2-hydroxypyridine. (n.d.).
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. [Link]

  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. (2021). ResearchGate. [Link]

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines. (n.d.). Organic Chemistry Portal. [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (2024). Chemical Science. [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (n.d.). PMC. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. [Link]

  • core components of analytical method validation for small molecules-an overview. (2012). ResearchGate. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024). PMC. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (n.d.). Semantic Scholar. [Link]

  • Iodine(III) in Photochemistry. A brief Overview[v1]. (2025). Preprints.org. [Link]

  • Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. (n.d.). PubMed. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. (n.d.). PubMed. [Link]

  • Mechanism of action of iodothyronine-5'-deiodinase. (n.d.). PubMed. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. [Link]

  • Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. (n.d.). PubMed. [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (n.d.). MDPI. [Link]

  • How Does Polarity Affect Solvent Choice In Chemistry?. (2025). YouTube. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). PubMed. [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201. (n.d.). PubChem. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry. [Link]

  • Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. (2021). YouTube. [Link]

Sources

Troubleshooting low efficacy of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering lower-than-expected efficacy in their experimental assays. Pyridine-based scaffolds are central to many modern drug discovery programs, targeting a wide range of biological targets including kinases and other enzymes.[1][2][3][4] However, realizing their full therapeutic potential requires careful attention to compound quality, experimental conditions, and data interpretation.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It is designed to help you systematically identify and resolve common issues that can lead to apparent low efficacy.

Section 1: First-Line Troubleshooting: Is Your Compound Fit-for-Purpose?

The most frequent cause of low efficacy is not complex biology, but a fundamental issue with the compound itself. Before questioning assay design or biological targets, it is imperative to validate the integrity of your small molecule.

FAQ 1.1: I'm seeing weak or no activity. How can I be sure my compound is the correct structure and sufficiently pure?

Answer: This is the most critical first step. The identity and purity of your compound are paramount, as impurities can interfere with the assay or have no activity, thus lowering the apparent potency of your active molecule.

  • Causality: A synthesized compound may not be the intended molecule, or it may contain residual starting materials, byproducts, or solvents from the synthesis.[5] These can compete for the target, interfere with assay readouts (e.g., fluorescence), or simply dilute the concentration of the active analog, leading to a rightward shift in the dose-response curve.

  • Recommended Actions:

    • Verify Identity: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) and the structure via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data should be unequivocal.

    • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and preferably a Mass Spectrometer (LC-MS).[6] For drug discovery programs, a purity level of >95% is standard for compounds entering biological assays. The use of orthogonal HPLC methods (e.g., different columns or mobile phases) is recommended to uncover co-eluting impurities.[6]

FAQ 1.2: My compound's purity is confirmed, but the activity is still low and varies between experiments. What should I check next?

Answer: Compound stability is the next likely culprit. Many complex organic molecules can degrade under common laboratory conditions.

  • Causality: Degradation can occur during storage (e.g., due to light, moisture, or temperature) or in the experimental medium itself (e.g., hydrolysis in aqueous buffer, reaction with media components).[7][8] If the compound degrades, its effective concentration decreases over the course of the experiment, leading to poor and variable results.

  • Recommended Actions:

    • Review Storage Conditions: Ensure the compound is stored as recommended, typically at -20°C or -80°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to oxidation or moisture.[7]

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is best practice to prepare fresh, concentrated stocks in a high-purity, anhydrous solvent like DMSO.[7] Aliquot these into single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.[7]

    • Perform a Stability Assay: Incubate the compound in your final assay buffer for the duration of your experiment (e.g., 24, 48, 72 hours). Analyze the sample by LC-MS at different time points to quantify the amount of parent compound remaining. See Protocol 1 for a detailed methodology.

Section 2: The "Universal Solvent" Problem: Solubility

Poor aqueous solubility is one of the most common reasons for the failure of promising small molecules.[9][10] If a compound is not fully dissolved in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration you calculated.[7][11]

FAQ 2.1: How do I know if my compound is soluble enough for my assay?

Answer: Visual inspection is often not sufficient. A compound can form microscopic precipitates that are not visible to the naked eye but will drastically reduce the available concentration.

  • Causality: The pyridine core and associated lipophilic groups in your analogs can lead to poor solubility in aqueous buffers.[9][12] When the final concentration of your solvent (e.g., DMSO) is diluted into the aqueous assay medium, the compound can crash out of solution if its solubility limit is exceeded. This means the cells or enzymes are only exposed to a fraction of the intended compound concentration.[13][14]

  • Recommended Actions:

    • Measure Aqueous Solubility: Perform a kinetic or thermodynamic solubility assay. A simple method is to prepare a dilution series of your compound in the final assay buffer, let it equilibrate, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy. See Protocol 2 .

    • Check for Precipitation: After adding your compound to the assay medium, visually inspect for any cloudiness or precipitate. A more sensitive method is to measure light scattering using a plate reader.

    • Solvent Concentration: Keep the final concentration of DMSO or other organic solvents as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and can also affect compound solubility.[7]

FAQ 2.2: My compound has low aqueous solubility. What can I do to improve it?

Answer: Several formulation strategies can be employed to increase the solubility of your compound for in vitro testing.

  • Causality: By modifying the formulation, you can increase the energy barrier for precipitation, keeping more of the compound in the dissolved state where it is biologically active.

  • Recommended Actions:

StrategyMechanismConsiderations
Use of Co-solvents Increase the polarity of the bulk solvent.Ensure the co-solvent (e.g., ethanol, PEG) is compatible with your assay and not toxic at the final concentration.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.The pyridine nitrogen is basic and can be protonated. Check if the required pH is compatible with your biological system.
Inclusion of Surfactants Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic compound.[9]Surfactants can interfere with some assays or affect cell membrane integrity. Run appropriate vehicle controls.
Structural Modification In the long term, medicinal chemistry efforts can introduce polar functional groups to improve intrinsic solubility.[15]This involves re-synthesis but is often the best solution for developing a viable drug candidate.

Section 3: Experimental Design & Biological Context

If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize your experimental setup and the biological system.

Troubleshooting Workflow: From Compound to Biology

The following diagram outlines a logical workflow for troubleshooting low efficacy, starting from compound validation and progressing to experimental and biological factors.

TroubleshootingWorkflow cluster_compound Phase 1: Compound Validation cluster_assay Phase 2: Assay & Biology Validation Start Low Efficacy Observed CheckPurity Check Identity & Purity (NMR, LC-MS, >95%) Start->CheckPurity Purify Purify or Re-synthesize Compound CheckPurity->Purify No CheckStability Check Stability in Assay Media (Time-course LC-MS) CheckPurity->CheckStability Yes Purify->CheckPurity ImproveStorage Improve Storage & Handling Protocol CheckStability->ImproveStorage No CheckSolubility Check Aqueous Solubility (Nephelometry, HPLC) CheckStability->CheckSolubility Yes ImproveStorage->CheckStability Reformulate Reformulate or Use Lower Concentration CheckSolubility->Reformulate No AssayControls Verify Assay Controls (Positive/Negative Controls, Z') CheckSolubility->AssayControls Yes Reformulate->CheckSolubility OptimizeAssay Optimize Assay Conditions (Conc., Time, Reagents) AssayControls->OptimizeAssay Fail CellHealth Check Cell Health & Passage Number AssayControls->CellHealth Pass OptimizeAssay->AssayControls UseNewCells Use Low Passage, Healthy Cells CellHealth->UseNewCells Poor TargetExpression Confirm Target Expression & Activity (Western, qPCR) CellHealth->TargetExpression Good UseNewCells->CellHealth ChooseNewModel Choose Alternative Cell Model TargetExpression->ChooseNewModel Low/Absent ConsiderResistance Investigate Resistance (e.g., Target Mutation) TargetExpression->ConsiderResistance High

Caption: A systematic workflow for troubleshooting low compound efficacy.

FAQ 3.1: My compound is validated. Could my assay be the problem?

Answer: Absolutely. Even with a perfect compound, a suboptimal assay can produce misleading results.

  • Causality: The biological activity of your compound is highly dependent on the specific conditions of your experiment. Factors like incubation time, cell density, and reagent concentrations can all influence the outcome.

  • Recommended Actions:

    • Validate Controls: Always run positive and negative controls. A known active compound (positive control) validates that the assay can detect inhibition, while a vehicle-only (negative control, e.g., 0.1% DMSO) sample sets the baseline. The Z-factor is a statistical measure of assay quality; aim for Z' > 0.5.

    • Optimize Incubation Time: Is the incubation long enough for the compound to engage its target and elicit a downstream effect? Conversely, is it too long, leading to compound degradation or cell death?

    • Check Cell Density: High cell density can sometimes lead to an underestimation of potency (a phenomenon known as "cell-stacking").[7] Ensure you are using a consistent and appropriate cell number.

    • Cell Health: Only use healthy, low-passage number cells. Cells that are stressed, senescent, or have been in culture for too long can exhibit altered signaling pathways and drug responses.

FAQ 3.2: What if the issue lies with the biological target itself?

Answer: This is a more complex issue but is critical to investigate, especially in cancer research or when using genetically modified cell lines.

  • Causality: The intended biological target may not be present or active in your chosen experimental system, or it may have mutations that prevent your compound from binding.[16]

  • Recommended Actions:

    • Confirm Target Expression: Use Western Blot or qPCR to confirm that your target protein or its mRNA is expressed in the cell line you are using.

    • Assess Target Activity: If the target is an enzyme (e.g., a kinase), you may need to confirm its basal activity level. Some targets are only active under specific stimulation conditions.

    • Check for Mutations: If you are targeting a kinase, for example, sequence the gene in your cell line to check for known resistance mutations in the ATP-binding pocket that could prevent your compound from binding effectively.[16]

    • Target Engagement Assay: Consider running a cellular thermal shift assay (CETSA) or a similar method to directly confirm that your compound is binding to its intended target within the cell.

Key Experimental Protocols

Protocol 1: Compound Stability Assessment in Assay Media by LC-MS

Objective: To determine the stability of the test compound in the final assay medium over the time course of the experiment.

  • Preparation:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Prepare your complete cell culture medium or assay buffer (e.g., DMEM + 10% FBS).

  • Incubation:

    • Spike the compound stock into the pre-warmed (37°C) assay medium to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).

    • Immediately take a sample (t=0) and store it at -20°C.

    • Incubate the remaining solution at 37°C in a CO₂ incubator.

    • Take additional samples at relevant time points (e.g., 2h, 8h, 24h, 48h). Store all samples at -20°C until analysis.

  • Analysis:

    • Thaw all samples. For protein-containing media, perform a protein precipitation step by adding 3 volumes of cold acetonitrile with an internal standard. Centrifuge at high speed for 10 minutes and transfer the supernatant.

    • Analyze the supernatant by LC-MS.

    • Calculate the peak area of the parent compound at each time point.

  • Interpretation:

    • Normalize the peak area at each time point to the t=0 sample.

    • A compound is generally considered stable if >80% remains at the final time point. Significant degradation (<80%) indicates a stability issue that must be addressed.

Protocol 2: Kinetic Aqueous Solubility Assessment (Nephelometry)

Objective: To determine the kinetic solubility of a compound in a specific aqueous buffer.

  • Preparation:

    • Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO.

    • Dispense your chosen aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate.

  • Measurement:

    • Use a liquid handling robot to add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 0.5 µM to 200 µM). This is typically done in triplicate.

    • Mix the plate vigorously for 10 minutes.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

  • Interpretation:

    • Plot the turbidity reading against the compound concentration.

    • The point at which the turbidity begins to sharply increase above the baseline is the kinetic solubility limit. Below this concentration, the compound is considered soluble.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Available from: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC - NIH. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Available from: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Available from: [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (n.d.). MDPI. Available from: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.). ResearchGate. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Available from: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Available from: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PubMed Central. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. Available from: [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). LinkedIn. Available from: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Available from: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). RSC Publishing. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. Available from: [Link]

  • Quality Guidelines. (n.d.). ICH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central. Available from: [Link]

  • How does drug solubility affect drug delivery?. (2024). Patsnap Synapse. Available from: [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine and similar lipophilic compounds in aqueous assay environments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

This guide will walk you through a systematic approach to characterize and overcome these solubility issues, ensuring the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when working with poorly soluble compounds.

Q1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?

Answer: This is a classic sign of a compound "crashing out" of solution. Your compound is likely highly soluble in the organic stock solvent (DMSO) but has very low thermodynamic solubility in the final aqueous buffer. When the DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates.

Initial Troubleshooting Steps:

  • Lower the Final Assay Concentration: The most straightforward approach is to test if the compound is soluble at a lower concentration.

  • Optimize the DMSO Concentration: While increasing the final DMSO percentage can help, it's a delicate balance. High concentrations of DMSO can be toxic to cells or interfere with assay components.[1][2][3][4] It is generally recommended to keep the final DMSO concentration below 0.5%, and for sensitive cell lines, even below 0.1%.[1][2]

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For instance, first dilute your DMSO stock into an intermediate solution that contains a higher percentage of co-solvent before the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

Answer: There is no single answer, as DMSO tolerance is highly cell-type dependent. However, a general guideline is to maintain the final concentration at the lowest possible level.

DMSO ConcentrationGeneral Cellular EffectsRecommendations
< 0.1% Generally considered safe for most cell lines with minimal impact on cell health or function.[1]Ideal for most applications.
0.1% - 1.0% May induce subtle changes in cell morphology, proliferation, or differentiation in sensitive cell types.[1]Perform a vehicle control experiment to assess the impact on your specific cell line.
> 1.0% Often leads to significant cytotoxicity, cell membrane damage, and can interfere with protein function.[1][2]Avoid unless absolutely necessary and for very short exposure times.

Best Practice: Always run a vehicle control experiment with the same final concentration of DMSO that will be used for your test compound to assess its baseline effect on your assay system.

Q3: I've heard about "kinetic" versus "thermodynamic" solubility. What is the difference and why does it matter for my assay?

Answer: The distinction is crucial for interpreting your results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid (precipitated) form. This is a fixed value under specific conditions (e.g., buffer, pH, temperature).

  • Kinetic Solubility: This refers to the concentration of a compound that remains in a supersaturated solution for a period after being rapidly diluted from a high-concentration stock (like DMSO).[5] This supersaturated state is metastable and the compound may precipitate over time.[5]

Most high-throughput screening assays measure kinetic solubility.[5] If your compound precipitates during the assay incubation period, you are effectively testing a lower, unknown concentration, which can lead to inaccurate results. It is important to assess the stability of your compound in the final assay buffer over the time course of your experiment.

Part 2: A Systematic Workflow for Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. The following workflow will guide you through the process of selecting an appropriate solubilization strategy.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Final Assay Start Start: Compound Precipitates in Assay Solubility_Screen Q: What is the approximate aqueous solubility? Start->Solubility_Screen Co_Solvent Strategy 1: Co-Solvent Optimization (e.g., DMSO, Ethanol, PEG-400) Solubility_Screen->Co_Solvent Low Solubility (<10 µM) Cyclodextrin Strategy 2: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Solubility_Screen->Cyclodextrin Very Low Solubility (<1 µM) pH_Modification Strategy 3: pH Modification (If compound is ionizable) Solubility_Screen->pH_Modification pKa in relevant range Validate_Assay Validate Solubilization Method in Assay (Vehicle Controls, No Interference) Co_Solvent->Validate_Assay Cyclodextrin->Validate_Assay pH_Modification->Validate_Assay Final_Assay Proceed with Final Experiment Validate_Assay->Final_Assay

Caption: A decision-making workflow for addressing compound solubility issues.

Part 3: Detailed Protocols and Methodologies

Protocol 1: Co-Solvent Optimization

Co-solvents are organic solvents that are miscible with water and can increase the solubility of lipophilic compounds.[6] Besides DMSO, other co-solvents can be considered.

Objective: To find a co-solvent system that maintains the compound in solution at the desired concentration without compromising the assay integrity.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Ethanol

  • PEG-400 (Polyethylene glycol 400)

  • Assay Buffer

Procedure:

  • Prepare High-Concentration Stock Solutions: Prepare 10 mM stock solutions of your compound in 100% DMSO, 100% Ethanol, and 100% PEG-400.

  • Test Dilutions: Dilute each stock solution into your aqueous assay buffer to your desired final concentration. Visually inspect for precipitation immediately and after your planned incubation time (e.g., 1 hour, 24 hours).

  • Create a Co-solvent Matrix: If a single co-solvent is insufficient, test combinations. For example, prepare a 10 mM stock in a 1:1 mixture of DMSO:PEG-400.

  • Assay Compatibility Test: Once you identify a co-solvent system that keeps your compound dissolved, run a vehicle control. This means adding the same concentration of the co-solvent (or co-solvent mix) without the compound to your assay to ensure it doesn't affect the biological system.

Co-SolventProsCons
DMSO Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some enzymes.[1][7]
Ethanol Less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations.
PEG-400 Generally low toxicity.May be more viscous; lower solubilizing power than DMSO for some compounds.
Protocol 2: Utilizing Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[9][10][11]

Objective: To form a water-soluble inclusion complex of this compound with a cyclodextrin.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[11][12]

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Method A: Direct Solubilization

    • Add the solid powder of your compound directly to the cyclodextrin solution.

    • Vortex or sonicate the mixture until the compound dissolves. This may take time.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

  • Method B: Solvent Evaporation (for creating a solid complex)

    • Dissolve your compound and the cyclodextrin in a suitable organic solvent (e.g., methanol).

    • Evaporate the solvent using a rotary evaporator to form a thin film.

    • Reconstitute the film in your assay buffer.

  • Determine Optimal Ratio: Test different molar ratios of compound to cyclodextrin (e.g., 1:100, 1:500, 1:1000) to find the minimum concentration of cyclodextrin needed for solubilization.

  • Assay Compatibility: Run a vehicle control with the same concentration of cyclodextrin alone to ensure it does not interfere with your assay.

Cyclodextrin_Mechanism cluster_0 Cyclodextrin Structure cluster_1 Complex Formation CD Cyclodextrin CD_label Hydrophilic Exterior Hydrophobic Interior Compound Poorly Soluble Compound (e.g., this compound) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Part 4: Advanced Strategies & Considerations

When standard methods are insufficient, more advanced formulation strategies may be necessary, especially for in vivo studies. These often involve creating amorphous solid dispersions or lipid-based formulations.[13][14][15]

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix (e.g., PVP, HPMC).[16][17] This prevents the drug from crystallizing, keeping it in a higher energy, more soluble amorphous state.[14]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[18] Given the pyridine and pyrrolidine nitrogens in this compound, it will have basic pKa values. Lowering the pH of the buffer will protonate these nitrogens, forming a more soluble salt. However, the chosen pH must be compatible with your assay system.

Conclusion

Overcoming the poor solubility of compounds like this compound is a critical step in the drug discovery process. By systematically evaluating co-solvents, employing solubilizing excipients like cyclodextrins, and always validating the chosen method with appropriate controls, researchers can generate reliable data and make confident decisions in their projects. This guide provides a framework for this process, empowering you to tackle solubility challenges with a structured and scientifically sound approach.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics.
  • ResearchGate. (2025, August 6). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. (n.d.). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.

Sources

Preventing decomposition of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this electron-rich heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your product.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry.[1][2] However, its synthesis is often plagued by decomposition, leading to low yields and impure products. The pyridine ring is activated by two electron-donating groups (EDGs), the 2-methoxy and the 6-pyrrolidinyl substituents.[3] This increased electron density, while often desirable for subsequent cross-coupling reactions, concurrently weakens the C-I bond, making the molecule susceptible to degradation.[4][5] This guide will address the primary modes of decomposition and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A1: Dark discoloration is a common indicator of decomposition, primarily due to the formation of elemental iodine (I₂) or other polymeric degradation byproducts. This is often initiated by the homolytic cleavage of the labile carbon-iodine bond, a process that can be accelerated by exposure to light and heat.[5][6] The electron-rich nature of your pyridine ring makes the C-I bond particularly susceptible to such cleavage.

Q2: I'm observing a significant amount of a de-iodinated byproduct in my crude NMR. How can I prevent this?

A2: De-iodination is a primary decomposition pathway for this molecule. The electron-donating methoxy and pyrrolidinyl groups increase the electron density on the pyridine ring, which can facilitate the reductive cleavage of the C-I bond.[4] This can occur via several mechanisms, including radical pathways initiated by light or heat, or through reactions with certain nucleophiles or reducing agents present in the reaction mixture. To minimize de-iodination, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) and protect the reaction from light.

Q3: What are the optimal temperature conditions for the synthesis and work-up?

A3: Given the thermal lability of many aryl iodides, it is advisable to conduct the synthesis at the lowest effective temperature.[5] For the final iodination step, temperatures should ideally be kept below room temperature if the reaction kinetics allow. During work-up and purification, prolonged heating should be avoided. For instance, when removing solvent using a rotary evaporator, use a low-temperature water bath.

Q4: Can I use a strong base for this synthesis?

A4: The use of strong, non-nucleophilic bases is generally acceptable for reactions involving the starting materials. However, caution should be exercised as strong nucleophilic bases could potentially displace the iodide via a nucleophilic aromatic substitution (SNAr) mechanism, although this is less common for iodine compared to other halogens.[7][8] More likely, a strong base could promote other side reactions if there are any acidic protons elsewhere in the molecule or in impurities.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Optimization
Low Yield of Iodinated Product 1. Incomplete iodination reaction. 2. Decomposition of the product during reaction or work-up. 3. Loss of product during extraction.1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 2. Protect the reaction from light by wrapping the flask in aluminum foil. Maintain a strict inert atmosphere. Use degassed solvents. 3. Ensure the pH of the aqueous layer during extraction is optimized to keep the product in the organic phase.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated. 3. Rapid cooling.1. Choose a lower-boiling point solvent or solvent system. 2. Re-heat the solution and add a small amount of additional solvent. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9]
Multiple Spots on TLC of Purified Product 1. Co-elution of impurities during column chromatography. 2. Decomposition of the product on the silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase like alumina. 2. Deactivate the silica gel with a small percentage of a neutral or basic agent (e.g., triethylamine) in the eluent to prevent degradation of the electron-rich product. Perform the chromatography quickly.
Product Discolors Upon Storage 1. Exposure to light and/or air. 2. Residual acidic or metallic impurities.1. Store the purified product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended for long-term storage). 2. Ensure the product is thoroughly purified to remove any catalysts or acidic residues that could promote decomposition.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline based on common synthetic routes for 2,3,6-substituted pyridines.[10][11][12][13][14] Optimization may be necessary.

Step 1: Synthesis of 2,6-dichloro-3-iodopyridine (Example Starting Material)

This is a hypothetical starting point. A suitable precursor would be required.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • To a solution of 2,6-dichloro-3-iodopyridine in anhydrous methanol, add sodium methoxide (1.1 equivalents).

  • Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude 3-iodo-2-methoxy-6-chloropyridine in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add pyrrolidine (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel, deactivated with 1% triethylamine in the eluent to prevent streaking and decomposition.

  • Eluent System: A gradient of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualization of Decomposition and Troubleshooting

Decomposition Pathway

The primary decomposition pathway involves the cleavage of the C-I bond, which can be initiated by light or heat.

G A This compound B Decomposition A->B Heat, Light, or Reducing Agents C De-iodinated Byproduct B->C D Elemental Iodine (I₂) (Causes discoloration) B->D

Caption: Primary decomposition pathway of the target compound.

Troubleshooting Logic

This diagram illustrates the decision-making process when encountering common issues during the synthesis.

G Start Start Synthesis Problem Problem Encountered? Start->Problem Discolor Reaction Turning Dark? Problem->Discolor Yes LowYield Low Yield? Problem->LowYield No Impure Impure Product? Problem->Impure No Success Successful Synthesis Problem->Success No Further Issues Action1 Protect from Light & Maintain Inert Atmosphere Discolor->Action1 Action2 Optimize Reaction Time & Purification Technique LowYield->Action2 Action3 Deactivate Silica Gel & Optimize Eluent Impure->Action3 Action1->Problem Action2->Problem Action3->Problem

Caption: Troubleshooting workflow for the synthesis.

References

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(15), 11450–11459. Available from: [Link]

  • Synthesis of 2,3,6‐trisubstituted pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2010). PMC. Available from: [Link]

  • Aryl Iodides Definition. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2023). Royal Society of Chemistry. Available from: [Link]

  • “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality. (2020). ResearchGate. Available from: [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2023). ResearchGate. Available from: [Link]

  • Spontaneous aryl iodide deiodination upon heating. (2024). Reddit. Available from: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2023). YouTube. Available from: [Link]

  • Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. (2014). ScienceDirect. Available from: [Link]

  • Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. (2006). The Journal of Organic Chemistry. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI. Available from: [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (2018). Royal Society of Chemistry. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. As a key building block in pharmaceutical research, robust and scalable synthesis of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and practical experience to ensure successful scale-up.

Troubleshooting Guide

Scaling up a chemical synthesis from the benchtop to larger reactors often presents unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields

One of the most frequent challenges in scaling up this synthesis is a decrease in yield or inconsistent results between batches.

Potential Causes:

  • Inefficient Iodination: The electrophilic iodination of the electron-rich pyridine ring is a critical step. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.

  • Substrate Purity: The purity of the starting material, 2-methoxy-6-(pyrrolidin-1-yl)pyridine, is paramount. Impurities can interfere with the reaction, leading to side products and lower yields.

  • Reaction Temperature: Inadequate temperature control in a large reactor can significantly impact the reaction rate and selectivity. Exothermic events, if not properly managed, can lead to the formation of undesired byproducts.

  • Moisture: The presence of water can deactivate the iodinating agent and lead to the formation of byproducts.

Solutions & Optimizations:

ParameterRecommendationRationale
Mixing Employ efficient mechanical stirring. For larger vessels, consider overhead stirring with appropriate impeller design to ensure homogeneity.Prevents localized concentration gradients and ensures uniform heat distribution.
Starting Material Characterize the purity of 2-methoxy-6-(pyrrolidin-1-yl)pyridine using techniques like NMR, HPLC, or GC-MS before use.Ensures that the stoichiometry of the reaction is accurate and minimizes the formation of impurities.
Temperature Control Utilize a reactor with a jacketed cooling/heating system. For highly exothermic steps, consider slow, controlled addition of reagents.Maintains optimal reaction temperature, preventing side reactions and decomposition.
Anhydrous Conditions Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the deactivation of the iodinating agent and prevents unwanted side reactions with water.
Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities.

Potential Causes:

  • Over-iodination: The introduction of more than one iodine atom onto the pyridine ring can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Decomposition of Iodinating Agent: N-Iodosuccinimide (NIS) can be sensitive to light and temperature, leading to decomposition and the formation of reactive iodine species that can participate in non-selective reactions.

  • Side Reactions of the Pyrrolidine Moiety: Under certain conditions, the pyrrolidine ring can undergo oxidation or other side reactions.

Solutions & Optimizations:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Controlled Reagent Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Purification Strategy: Develop a robust purification strategy. Column chromatography is often effective for removing closely related impurities.[1] Experiment with different solvent systems to achieve optimal separation.

Issue 3: Difficulties in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging, especially on a larger scale.

Potential Causes:

  • Similar Polarity of Product and Byproducts: If the impurities have similar polarities to the desired product, separation by standard column chromatography can be difficult.

  • Product Crystallization Issues: The product may be an oil or a solid that is difficult to crystallize, making purification by recrystallization challenging.

  • Residual Reagents: Unreacted starting materials or byproducts from the iodinating agent (e.g., succinimide) can co-elute with the product.

Solutions & Optimizations:

  • Multi-Step Purification: Employ a combination of purification techniques. For example, an initial aqueous workup to remove water-soluble impurities can be followed by column chromatography.

  • Chromatography Optimization: Experiment with different stationary phases (e.g., silica gel, alumina) and solvent systems to improve separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to obtain a highly pure product.

  • Washes: Incorporate acidic and basic washes during the workup to remove corresponding impurities. For example, a wash with a dilute solution of sodium thiosulfate can remove any residual iodine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended iodinating agent for this synthesis?

N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for this type of transformation. It is a solid that is relatively easy to handle, although it should be protected from light and moisture.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

  • Handling N-Iodosuccinimide (NIS): NIS is harmful if swallowed or in contact with skin and can cause serious eye irritation.[2] It is also a respiratory irritant.[2] Always handle NIS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5]

  • Solvent Handling: Many organic solvents used in this synthesis are flammable. Ensure that the reaction is carried out away from ignition sources.

  • Exothermic Reactions: Be aware of the potential for exothermic reactions, especially during the addition of reagents. Ensure that adequate cooling is available to control the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Q4: Can this reaction be performed using other iodinating agents?

While NIS is a common choice, other iodinating agents such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent could potentially be used. However, these reagents may require different reaction conditions and could lead to different impurity profiles. A thorough literature search and small-scale optimization would be necessary before implementing a different iodinating agent on a larger scale.

Q5: What are the typical analytical techniques used to characterize the final product?

The structure and purity of the final product, this compound, should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Workflow & Visualization

Generalized Synthetic Protocol

This protocol provides a general outline for the synthesis. It is crucial to optimize the specific conditions for your particular scale and equipment.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification Start Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine in a suitable solvent (e.g., acetonitrile) in the reactor. Inert Purge the reactor with an inert gas (N2 or Ar). Start->Inert Cool Cool the reaction mixture to the desired temperature (e.g., 0 °C). Inert->Cool NIS Add N-Iodosuccinimide (NIS) portion-wise or as a solution. Cool->NIS React Allow the reaction to stir at the optimized temperature. NIS->React Monitor Monitor the reaction progress by TLC or LC-MS. React->Monitor Quench Quench the reaction with an aqueous solution of sodium thiosulfate. Monitor->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is key. The following diagram illustrates a logical flow for troubleshooting common problems.

Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Formation? Start->Impurity Purification Purification Issues? Start->Purification CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeMixing Optimize Mixing & Temp. Control LowYield->OptimizeMixing CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry OptimizeConditions Optimize Reaction Conditions (Temp., Time) Impurity->OptimizeConditions ControlAddition Control Reagent Addition Rate Impurity->ControlAddition MonitorReaction Monitor Reaction Closely Impurity->MonitorReaction OptimizeChromatography Optimize Chromatography Purification->OptimizeChromatography TryRecrystallization Attempt Recrystallization Purification->TryRecrystallization ImproveWorkup Improve Workup Protocol Purification->ImproveWorkup

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

  • Synquest Labs.
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  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Benchchem. Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.
  • BLDpharm. 3-Iodo-4-methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine.
  • National Institutes of Health. Synthesis and evaluation of 3-123I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic α4β2 receptor imaging agent.
  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
  • Amanote Research. (PDF)
  • PubMed. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)

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Validation & Comparative

A Senior Application Scientist's Guide to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine with its bromo and chloro analogs, offering experimental insights into their relative performance in key cross-coupling reactions.

The Strategic Importance of Substituted Pyridine Intermediates

The pyridine scaffold is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and its presence in a vast array of biologically active natural products and synthetic drugs. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. Halogenated pyridines, in particular, serve as versatile handles for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions.

The choice of the halogen atom on the pyridine ring is a critical decision that can significantly impact the reactivity, cost, and overall efficiency of a synthetic route. This guide will dissect the nuances of this choice, focusing on the highly functionalized 3-halo-2-methoxy-6-(pyrrolidin-1-yl)pyridine series.

Understanding the Reactivity of Halopyridines: A Theoretical Framework

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1][2]

  • Iodopyridines: Possess the weakest C-I bond, leading to the highest reactivity. They typically undergo cross-coupling reactions under milder conditions, with lower catalyst loadings and shorter reaction times.

  • Bromopyridines: Offer a balance between reactivity and stability. The C-Br bond is stronger than the C-I bond, requiring slightly more forcing conditions, but they are often more cost-effective and readily available than their iodo counterparts.[2]

  • Chloropyridines: Have the strongest C-Cl bond among the three, rendering them the least reactive. Their successful coupling often necessitates more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times.[2]

The position of the halogen on the electron-deficient pyridine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[1] In the case of the 3-halopyridines discussed here, the electronic environment is further modulated by the electron-donating methoxy and pyrrolidinyl substituents.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in the crucible of chemical synthesis. Here, we compare the expected performance of 3-iodo-, 3-bromo-, and 3-chloro-2-methoxy-6-(pyrrolidin-1-yl)pyridine in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[3][4]

General Reaction Scheme:

Py Py-X Plus1 + Product Py-R Py->Product Suzuki-Miyaura Coupling Boronic R-B(OH)2 Catalyst Pd Catalyst Boronic->Product Suzuki-Miyaura Coupling Plus2 + Base Base

A representative Suzuki-Miyaura coupling reaction.

Expected Performance Comparison:

Halopyridine IntermediateRelative ReactivityTypical Reaction ConditionsExpected Yield
3-Iodo -2-methoxy-6-(pyrrolidin-1-yl)pyridineHighestPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°CHigh to Excellent
3-Bromo -2-methoxy-6-(pyrrolidin-1-yl)pyridineIntermediatePd(OAc)₂/SPhos, K₃PO₄, 1,4-Dioxane, 100°CGood to High
3-Chloro -2-methoxy-6-(pyrrolidin-1-yl)pyridineLowestPd₂(dba)₃/P(t-Bu)₃, KF, THF, 50-70°CModerate to Good

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridine

  • To a dry Schlenk tube, add the 3-halopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until completion (monitor by TLC or LC-MS).

  • Upon cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in a wide range of pharmaceuticals.

General Reaction Scheme:

Py Py-X Plus1 + Product Py-NR₂ Py->Product Buchwald-Hartwig Amination Amine R₂NH Catalyst Pd Catalyst Amine->Product Buchwald-Hartwig Amination Base Base

A representative Buchwald-Hartwig amination reaction.

Expected Performance Comparison:

Halopyridine IntermediateRelative ReactivityTypical Reaction ConditionsExpected Yield
3-Iodo -2-methoxy-6-(pyrrolidin-1-yl)pyridineHighestPd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene, 100°CHigh to Excellent
3-Bromo -2-methoxy-6-(pyrrolidin-1-yl)pyridineIntermediatePd₂(dba)₃/BINAP, NaOtBu, Toluene, 80-100°CGood to High
3-Chloro -2-methoxy-6-(pyrrolidin-1-yl)pyridineLowestBippyPhos/[Pd(cinnamyl)Cl]₂, NaOtBu, Toluene, 110°CModerate to Good

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halopyridine

  • To a dry Schlenk tube, add the 3-halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates and can be found in various biologically active molecules.[5][6]

General Reaction Scheme:

Py Py-X Plus1 + Product Py-C≡C-R Py->Product Sonogashira Coupling Alkyne R-C≡CH Catalyst Pd/Cu Catalyst Alkyne->Product Sonogashira Coupling Base Base

A representative Sonogashira coupling reaction.

Expected Performance Comparison:

Halopyridine IntermediateRelative ReactivityTypical Reaction ConditionsExpected Yield
3-Iodo -2-methoxy-6-(pyrrolidin-1-yl)pyridineHighestPd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt to 50°CHigh to Excellent
3-Bromo -2-methoxy-6-(pyrrolidin-1-yl)pyridineIntermediatePd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 80-100°CGood to High
3-Chloro -2-methoxy-6-(pyrrolidin-1-yl)pyridineLowestPd(OAc)₂/SPhos, CuI, Cs₂CO₃, Dioxane, 120°CLow to Moderate

Experimental Protocol: Sonogashira Coupling of a 3-Halopyridine

  • To a dry Schlenk flask under an inert atmosphere, add the 3-halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Physicochemical Properties and Strategic Considerations

Beyond chemical reactivity, the choice of a pyridine intermediate is also influenced by practical considerations such as stability, cost, and availability.

Property3-Iodo- analog3-Bromo- analog3-Chloro- analog
Molecular Weight HighestIntermediateLowest
Reactivity HighestIntermediateLowest
Cost Generally HighestIntermediateGenerally Lowest
Stability Least Stable (light/heat sensitive)More StableMost Stable

Causality behind Experimental Choices:

  • Catalyst and Ligand Selection: For less reactive chloro- and bromopyridines, the use of bulky and electron-rich ligands (e.g., SPhos, P(t-Bu)₃) is crucial to facilitate the challenging oxidative addition step. These ligands stabilize the palladium(0) center and promote the formation of the active catalytic species.

  • Base Selection: The choice of base is critical and depends on the specific coupling reaction. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required to deprotonate the coupling partner (e.g., amine in Buchwald-Hartwig) or to activate the boronic acid in Suzuki coupling.

  • Solvent and Temperature: The solvent choice is dictated by the solubility of the reactants and the required reaction temperature. Higher temperatures are generally needed for less reactive substrates to overcome the activation energy of the oxidative addition step.

Conclusion: A Matter of Strategic Synthesis Design

The selection between 3-iodo-, 3-bromo-, and 3-chloro-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic route.

  • This compound is the substrate of choice when high reactivity and mild reaction conditions are paramount, particularly in the late stages of a complex synthesis where functional group tolerance is critical.

  • 3-Bromo-2-methoxy-6-(pyrrolidin-1-yl)pyridine represents a practical compromise, offering good reactivity for a broader range of applications with potentially lower cost and greater stability.

  • 3-Chloro-2-methoxy-6-(pyrrolidin-1-yl)pyridine , while the least reactive, is often the most cost-effective starting material for large-scale synthesis, provided that a robust and efficient catalytic system is employed.

By understanding the principles outlined in this guide and leveraging the provided experimental protocols, researchers can make informed decisions to optimize their synthetic strategies, accelerate drug discovery, and ultimately, bring novel therapeutics to patients more efficiently.

References

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A Senior Application Scientist's Guide to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive comparative analysis of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine derivatives, a class of compounds with potential therapeutic applications. While direct comparative studies on this specific series are not extensively available in the public domain, this guide will synthesize data from closely related 2,3,6-trisubstituted pyridines to provide a predictive framework for structure-activity relationship (SAR) studies and guide future research.

We will delve into the strategic importance of each substituent on the pyridine core, explore potential biological targets, and provide detailed experimental protocols for the synthesis and evaluation of novel analogs. This analysis is grounded in established principles of medicinal chemistry, offering insights into how modifications of this scaffold can modulate biological activity.

The 2,3,6-Trisubstituted Pyridine Scaffold: A Privileged Motif

The 2,3,6-trisubstituted pyridine core is a versatile template for drug design, with derivatives showing a wide range of biological activities, including kinase inhibition, modulation of G-protein coupled receptors, and anticancer properties.[1][2][3] The specific substitution pattern of this compound suggests a strategic design to optimize target engagement and pharmacokinetic properties.

Diagram of the Core Scaffold and Key Interaction Points

Scaffold_Analysis cluster_0 This compound Pyridine Pyridine Core Iodo 3-Iodo (Vector for modification, Halogen bonding) Pyridine->Iodo Position 3 Methoxy 2-Methoxy (Modulates electronics, Steric hindrance) Pyridine->Methoxy Position 2 Pyrrolidinyl 6-Pyrrolidinyl (Solubility, Receptor interaction) Pyridine->Pyrrolidinyl Position 6

Caption: Key functional groups on the this compound scaffold.

Deconstructing the Substituents: A Rationale for Design

The efficacy of a drug candidate is intricately linked to the nature and positioning of its functional groups. Let's analyze the strategic importance of each substituent in the this compound scaffold.

The 3-Iodo Group: A Versatile Handle for Optimization

The iodine atom at the 3-position serves multiple purposes in drug design.

  • Vector for Chemical Modification: The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a diverse range of substituents to explore the chemical space around the core scaffold and optimize target engagement.[4]

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity.

  • Lipophilicity: The iodo group increases the lipophilicity of the molecule, which can influence its membrane permeability and pharmacokinetic profile.

However, the presence of iodine can also introduce metabolic liabilities. Therefore, bioisosteric replacement is a common strategy in lead optimization.

Table 1: Bioisosteric Replacements for the 3-Iodo Group

BioisostereRationale for ReplacementPotential Impact on Activity
Cyano (-CN) Smaller size, polar, can act as a hydrogen bond acceptor.May alter binding mode and improve metabolic stability.
Alkynyl (-C≡CR) Linear geometry, can probe deep into binding pockets.Can introduce new interactions and improve potency.
Aryl/Heteroaryl Can establish π-π stacking interactions and form additional hydrogen bonds.Can significantly enhance binding affinity and selectivity.
Trifluoromethyl (-CF₃) Electron-withdrawing, metabolically stable, can modulate pKa.Can improve pharmacokinetic properties and target engagement.
The 2-Methoxy Group: Modulating Electronics and Sterics

The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can play a role in target recognition.

  • Electron-Donating Effect: The methoxy group is electron-donating, which can affect the basicity of the pyridine nitrogen and influence its ability to form hydrogen bonds with the target.

  • Steric Influence: The methoxy group can provide a steric constraint, orienting the molecule within the binding pocket and potentially enhancing selectivity. Studies on 2-alkoxy-3-cyanopyridines have shown that the alkoxy group can significantly influence the photophysical properties of the molecule, suggesting a role in modulating electronic distribution.[5]

The 6-Pyrrolidinyl Group: Enhancing Solubility and Target Interaction

The pyrrolidine ring at the 6-position is a common feature in many biologically active compounds and can significantly impact a molecule's properties.

  • Increased Solubility: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, increasing the aqueous solubility of the compound, which is a crucial parameter for drug development.

  • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, forming a key interaction with the biological target.

  • Pharmacophore Element: The pyrrolidine ring itself can be a critical part of the pharmacophore, fitting into a specific hydrophobic pocket of the target protein.

Potential Biological Targets and Comparative Analysis

While the specific biological target of this compound is not explicitly defined in the available literature, its structural features are reminiscent of several classes of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[6]

Case Study: Pyridine-based p38 MAPK Inhibitors

A number of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK) feature a substituted pyridine scaffold.[7][8] p38 MAPK is a key regulator of inflammatory responses, making it an attractive target for the treatment of diseases like rheumatoid arthritis and inflammatory bowel disease.[9]

Table 2: Comparative SAR of 2,3,6-Trisubstituted Pyridine Analogs as Kinase Inhibitors

Compound/ScaffoldSubstitution PatternBiological ActivityKey SAR Insights
Pyridinylimidazole-based p38α MAPK inhibitors 2-Amino, 4-Aryl, 5-ArylShifting selectivity from p38α to JNK3 by altering the substitution pattern.[8]Small hydrophobic groups in certain regions can enhance selectivity.
Trisubstituted Pyridazines Aryl and heteroaryl substitutionsGood in vitro activity (p38 IC50 1-20 nM).[10]The relative positioning of aryl and heteroaryl groups is crucial for activity.
Isothiazolo[4,3-b]pyridines 3-Alkynyl, 6-ArylPotent dual inhibitors of PIKfyve and PIP4K2C kinases (IC50 in low nM range).[11][12]The alkynyl group is essential for PIKfyve inhibition.
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines 4-Alkylaminoethyl ethersPotent in vitro antiproliferative activity (low μM).[3]The nature of the substituent at the 4-position is critical for cytotoxicity.

Based on these examples, it is plausible that this compound derivatives could exhibit inhibitory activity against one or more kinases. The 3-iodo group provides a vector for introducing aryl or heteroaryl moieties that could mimic the interactions observed in known kinase inhibitors.

Signaling Pathway Diagram: A Hypothetical Kinase Inhibition Model

Kinase_Inhibition cluster_0 Cellular Response cluster_1 Signaling Cascade Proliferation Cell Proliferation Inflammation Inflammation Apoptosis Apoptosis Upstream_Signal Upstream Signal (e.g., Cytokine) Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Downstream_Effector->Proliferation Downstream_Effector->Inflammation Downstream_Effector->Apoptosis Inhibitor 3-Iodo-2-methoxy-6- (pyrrolidin-1-yl)pyridine Derivative Inhibitor->Kinase_B Inhibition

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action.

Experimental Protocols: Synthesis and Evaluation

The synthesis of novel this compound derivatives can be achieved through established synthetic methodologies. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided as a starting point for derivatization at the 3-position.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling on bromopyridines and can be optimized for the iodo-derivative.[4]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 3-iodo-pyridine derivative, boronic acid, palladium catalyst, and base in a microwave vial. B Add solvent (e.g., 1,4-dioxane/water). A->B C Seal vial and heat in a microwave reactor (e.g., 120 °C, 30 min). B->C D Cool, dilute with ethyl acetate, and wash with water and brine. C->D E Dry organic layer, concentrate, and purify by column chromatography. D->E

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a microwave vial, add the this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyridine derivative.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation at the 3-position.[4][13][14][15][16]

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 3-iodo-pyridine derivative, amine, palladium catalyst, ligand, and base in a reaction vessel. B Add anhydrous solvent (e.g., toluene or dioxane). A->B C Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C). B->C D Cool, filter, and concentrate the filtrate. C->D E Purify the crude product by column chromatography or recrystallization. D->E

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv), a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 equiv), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equiv).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-amino-pyridine derivative.

Biological Evaluation

The synthesized derivatives should be evaluated for their biological activity using relevant in vitro assays. If kinase inhibition is hypothesized, a primary screening against a panel of kinases would be a logical first step.

Table 3: Recommended Biological Assays

Assay TypePurposeExample Protocol
Kinase Inhibition Assay To determine the inhibitory activity against specific kinases.Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the IC₅₀ values of the compounds.
Cell Proliferation Assay To assess the cytotoxic or anti-proliferative effects on cancer cell lines.Perform an MTT or MTS assay on relevant cancer cell lines (e.g., breast, lung, colon) to determine the GI₅₀ values.
In Vitro Antifungal Assay To evaluate the antifungal activity against various fungal strains.Use a broth microdilution method to determine the minimum inhibitory concentration (MIC) against pathogenic fungi.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct experimental data on this specific series is limited, by drawing comparisons with structurally related 2,3,6-trisubstituted pyridines, we can make informed decisions to guide the design and synthesis of new analogs.

The key to unlocking the full potential of this scaffold lies in a systematic exploration of the structure-activity relationships. The synthetic protocols provided herein offer a robust platform for generating a library of derivatives with diverse substitutions at the 3-position. Subsequent biological evaluation, guided by the insights from related compounds, will be crucial in identifying lead candidates with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Synthesis and screening of a focused library of derivatives with various bioisosteric replacements for the iodine atom.

  • Identification of the primary biological target(s) through techniques such as target-based screening or chemical proteomics.

  • In-depth SAR studies to elucidate the key structural features required for optimal activity.

  • Pharmacokinetic profiling of lead compounds to assess their drug-like properties.

By adopting a rational, data-driven approach, the scientific community can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of pyridine-based compounds, centered around the 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine scaffold. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their ability to form key interactions with a wide range of biological targets.[1][2] This document synthesizes findings from various studies on related analogs to build a predictive SAR model, offering objective comparisons and detailed experimental methodologies for researchers in drug discovery and development. The focus will be on modifications to the pyridine core and their impact on kinase inhibition, a major therapeutic area where pyridine scaffolds have shown significant promise.[3][4][5]

The Core Scaffold: Rationale and Potential

The this compound structure (CAS#: 1228666-06-5) presents a unique combination of functional groups optimized for interaction with ATP-binding sites of protein kinases.[6][7]

  • Pyridine Ring: Serves as a bioisosteric replacement for the purine base of ATP, often forming a critical hydrogen bond with the "hinge" region of the kinase domain.

  • 2-Methoxy Group: This electron-donating group can influence the basicity of the pyridine nitrogen and offers a potential hydrogen bond acceptor. Its orientation can provide steric constraints that enhance selectivity.[2][8]

  • 6-Pyrrolidinyl Group: A common substituent in kinase inhibitors that often occupies a hydrophobic pocket, contributing to potency and modulating physicochemical properties like solubility.

  • 3-Iodo Group: A bulky, lipophilic halogen that can form halogen bonds or engage in van der Waals interactions within the active site. Its position is critical for directing the orientation of other substituents.[9]

The strategic placement of these groups provides a robust framework for developing potent and selective inhibitors. Our comparative analysis will dissect the role of each component.

Structure-Activity Relationship (SAR) Analysis

The following analysis is a synthesis of data from studies on structurally related pyridine and isothiazolo[4,3-b]pyridine kinase inhibitors. The insights are extrapolated to guide the optimization of the this compound scaffold.

The substituent at the C3-position is pivotal. In many kinase inhibitor scaffolds, this position extends towards the solvent-exposed region or a sub-pocket of the ATP-binding site.

  • Halogen Substitution: The iodine atom is a strong halogen bond donor and its bulk can be critical. Replacing it with smaller halogens (Br, Cl) may be tolerated but could reduce potency if a specific steric fit is lost.

  • Alkynyl Linkers: Introducing a rigid alkynyl linker at this position has proven to be a highly effective strategy in related scaffolds like isothiazolo[4,3-b]pyridines, which are dual inhibitors of PIKfyve and PIP4K2C.[10] An acetylene moiety was found to be essential for potent PIKfyve inhibition.[10] This suggests that extending a rigid group from the C3-position can access deeper pockets to enhance binding affinity. Deletion of the triple bond in these analogs led to a significant drop in potency.[10]

  • Aryl/Heteroaryl Groups: Direct attachment or linkage of aryl groups (e.g., phenyl, pyridinyl) can dramatically increase potency by establishing additional hydrophobic or pi-stacking interactions.

The 2-methoxy group plays a crucial role in orienting the C3-substituent and fine-tuning the electronics of the pyridine ring.

  • Alkoxy Chain Length: Increasing the alkyl chain length (e.g., to ethoxy) may probe for additional hydrophobic interactions but can also introduce conformational inflexibility.

  • Replacement with Amino Groups: Substitution with small alkylamino groups can introduce a hydrogen bond donor, potentially interacting with different residues in the kinase hinge region.

The C6-position typically points towards the ribose pocket of the ATP binding site. The pyrrolidinyl group is effective, but alternatives can enhance selectivity or improve properties.

  • Ring Size and Heteroatoms: Expanding the ring to a piperidine or introducing a heteroatom (e.g., morpholine, piperazine) can significantly alter solubility and metabolic stability. In a series of ALK5 inhibitors based on a pyridazine-amino-pyridine scaffold, the introduction of an N-methyl piperazine maintained potency.[11]

  • Acyclic Amines: Smaller acyclic amines (e.g., dimethylamino) can be used to reduce molecular weight and lipophilicity.

Comparative Data for Pyridine-Based Kinase Inhibitors

The table below summarizes SAR data from related pyridine scaffolds to guide future design. This data is illustrative of general trends observed for this class of compounds.

Compound SeriesR¹ (at C3-equivalent)R² (at C6-equivalent)Target Kinase(s)Key FindingReference
Isothiazolo[4,3-b]pyridines 5-methoxy-3-pyridinyl-ethynyl4-carboxamide-phenylPIKfyveThe 5-methoxy group on the pyridinyl ring was 200-fold more potent than a 4-methoxy substitution, highlighting positional sensitivity.[10]
Isothiazolo[4,3-b]pyridines Pyridin-3-yl (no linker)4-carboxamide-phenylPIKfyveDeletion of the alkynyl linker dramatically reduced potency, demonstrating the linker's importance for activity.[10]
Imidazo[1,2-a]pyridines Varied aryl groupsVaried substitutionsNek2A compound with a specific substitution pattern achieved an IC50 of 38 nM against MGC-803 gastric cancer cells.[4]
Pyridazine-based analogs 5-chloro-2-fluorophenylN-methyl-piperazineALK5Showed potent cell-based activity and a desirable profile for potential inhaled administration.[11]
2,3,5-Trisubstituted Pyridines (4-ethoxyphenoxy)Varied piperidinyl groupsp38α MAPKThe 4-ethoxyphenoxy substituent at C3 was identified as optimal for both activity and solubility in a series of IL-1β release inhibitors.[12][13]
Key Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided for the synthesis and evaluation of novel analogs.

The synthesis of novel analogs can be achieved via a convergent strategy, often utilizing cross-coupling reactions to install key fragments.

G A Starting Material (e.g., Dichloro-methoxypyridine) B Step 1: Nucleophilic Aromatic Substitution (e.g., with Pyrrolidine) A->B C Intermediate 1 (6-pyrrolidinyl derivative) B->C D Step 2: Halogenation (e.g., Iodination at C3) C->D E Core Scaffold (3-Iodo-2-methoxy-6-pyrrolidinyl-pyridine) D->E F Step 3: Cross-Coupling (e.g., Sonogashira, Suzuki) E->F G Final Analog F->G H Boronic Acid / Alkyne H->F

Caption: General synthetic workflow for analog generation.

Step-by-Step Protocol (Example: Sonogashira Coupling at C3):

  • Dissolution: Dissolve the this compound core scaffold (1 eq.) in a suitable solvent such as anhydrous THF or DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.) to the reaction mixture.

  • Reagent Addition: Add the terminal alkyne (1.2 eq.) and a base such as triethylamine (3 eq.).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates completion (typically 4-12 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude product in vacuo and purify by flash column chromatography on silica gel to yield the final compound.

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase.

G A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Compound (10-point serial dilution in DMSO) A->B C Add Kinase Enzyme (Incubate briefly with compound) B->C D Initiate Reaction (Add ATP and Substrate) C->D E Incubate (e.g., 60 min at 37°C) D->E F Stop Reaction & Detect Signal (e.g., Add detection reagent) E->F G Read Plate (Luminescence/Fluorescence) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include "vehicle" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Add the target kinase enzyme in assay buffer to each well and incubate for 10-15 minutes at room temperature to allow compound binding. b. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (typically at its Km concentration).

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and measure the remaining ATP using a detection system (e.g., Promega's Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis synthesized here from related chemical series provides a clear rationale for analog design. Key optimization strategies should focus on installing rigid alkynyl-heteroaryl moieties at the C3-position to probe for deeper pocket interactions, a strategy that has proven highly successful in related scaffolds.[10] Further exploration of bioisosteric replacements for the pyrrolidine ring at C6 is warranted to fine-tune physicochemical and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these next-generation analogs, ensuring data integrity through the use of appropriate controls and validated assay formats.[14] Future work should also include early-stage ADME profiling and kinase selectivity screening to identify candidates with the best potential for clinical development.[11][15]

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In vivo efficacy of compounds derived from 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo efficacy of compounds derived from the 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine scaffold. This guide provides a framework for researchers, scientists, and drug development professionals to evaluate potential therapeutic candidates.

Introduction: The Promise of a Privileged Scaffold

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile core for designing molecules that can interact with various biological targets. The compound This compound (CAS No. 1228666-06-5) represents a promising, yet underexplored, starting point for novel drug discovery.[3][4][5]

While direct in vivo efficacy data for derivatives of this specific molecule are not publicly available, its structure suggests significant potential. The iodine atom allows for facile modification via cross-coupling reactions, the pyrrolidine moiety can influence solubility and receptor binding, and the methoxy-substituted pyridine core is a feature in many kinase inhibitors.

This guide provides a comprehensive framework for designing and interpreting in vivo studies for hypothetical compounds derived from this scaffold. It will compare the experimental methodologies required to test these derivatives in two distinct and highly relevant therapeutic areas: Oncology and Inflammation . By examining the causality behind experimental choices and benchmarking against established pyridine-based drugs, this document serves as a practical guide for advancing new chemical entities from the bench to preclinical validation.

Part 1: Rationale for Derivatization and Potential Therapeutic Targets

The strategic modification of the this compound scaffold can generate derivatives targeting distinct biological pathways. The iodine at the 3-position is a synthetic handle, ideal for introducing diverse chemical groups to probe interactions with different protein targets. Based on extensive research into other pyridine-based compounds, two primary therapeutic avenues emerge as highly plausible.[1][6]

  • Oncology - Protein Kinase Inhibition : Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[7] Numerous pyridine derivatives have been developed as potent kinase inhibitors.[1][8] For instance, Aurora kinases A and B, which are pivotal for mitosis, are overexpressed in many tumors and represent attractive targets.[9] Derivatives of our scaffold could be designed to fit into the ATP-binding pocket of such kinases.

  • Inflammation & Neurodegeneration - Enzyme Inhibition : Chronic inflammation underlies many diseases. Pyridine derivatives have shown efficacy as anti-inflammatory agents by inhibiting key signaling molecules like p38α MAPK, which controls the production of pro-inflammatory cytokines such as IL-1β.[10] Furthermore, enzymes like NADPH oxidase 2 (NOX2), implicated in oxidative stress in neurodegenerative conditions, are also targeted by pyridine-based structures.[11]

The diagram below illustrates how modifying the core scaffold can lead to compounds with distinct therapeutic applications.

Caption: Derivatization strategy for the core scaffold.

Part 2: Comparative In Vivo Efficacy Models & Protocols

The choice of an in vivo model is dictated entirely by the therapeutic hypothesis. Here, we compare the gold-standard models for evaluating an oncology and an inflammation candidate.

A. Oncology Model: Human Tumor Xenograft

To assess the antitumor activity of a potential kinase inhibitor, a xenograft model using human cancer cells implanted into immunodeficient mice is essential. This model allows for the direct evaluation of the compound's effect on human tumor growth in vivo.[12][13]

Caption: Experimental workflow for a tumor xenograft study.

  • Cell Culture: Human breast cancer MCF-7 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, are used.

  • Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ MCF-7 cells suspended in 100 µL of Matrigel.

  • Tumor Growth Monitoring: Tumors are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na).

    • Group 2: Test Compound (e.g., 50 mg/kg, orally, once daily).

    • Group 3: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneally, twice weekly).[14]

  • Treatment & Observation: Mice are treated for 21 days. Body weight and tumor volume are recorded regularly. Animal welfare is monitored daily.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor is flash-frozen for biomarker analysis (e.g., Western blot) and another portion is fixed in formalin for immunohistochemistry (IHC) to assess pharmacodynamic markers like phospho-histone H3 (p-H3), a substrate of Aurora kinase B.[9]

ParameterOncology (Xenograft Model)
Animal Strain Athymic Nude (BALB/c nu/nu) or SCID mice
Test System Human cancer cell line (e.g., MCF-7, HCT116)
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI); Tumor Weight
Pharmacodynamic Marker Target phosphorylation (e.g., p-H3 for Aurora Kinase)
Study Duration 21-28 days of dosing
Key Comparison Efficacy vs. a standard-of-care chemotherapy agent
B. Inflammation Model: LPS-Induced Endotoxic Shock

To evaluate the anti-inflammatory potential of a p38 MAPK or NOX2 inhibitor, the lipopolysaccharide (LPS) challenge model is a robust and acute system. LPS, a component of Gram-negative bacteria, induces a powerful inflammatory response, leading to a surge in circulating cytokines.[10]

Caption: Experimental workflow for an LPS challenge study.

  • Animal Model: Male BALB/c mice, 6-8 weeks old, are used.

  • Randomization & Pre-treatment: Mice are randomized into groups (n=8-10 per group):

    • Group 1: Vehicle control + Saline challenge.

    • Group 2: Vehicle control + LPS challenge.

    • Group 3: Test Compound (e.g., 30 mg/kg, orally) + LPS challenge. Mice are dosed with the test compound or vehicle one hour prior to the LPS challenge.

  • Inflammatory Challenge: Mice are given an intraperitoneal (i.p.) injection of LPS (from E. coli, 1 mg/kg).

  • Sample Collection: Two hours after the LPS injection (the typical peak of cytokine response), mice are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.

  • Endpoint Analysis: Plasma is separated by centrifugation. The levels of key pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are quantified using commercial ELISA kits.[10]

ParameterInflammation (LPS Model)
Animal Strain Immunocompetent (e.g., BALB/c, C57BL/6)
Test System Endotoxin (LPS) challenge
Primary Efficacy Endpoint Reduction of plasma cytokines (IL-1β, TNF-α)
Pharmacodynamic Marker Cytokine mRNA expression in tissues (e.g., liver, lung)
Study Duration Acute (hours)
Key Comparison Efficacy vs. LPS-challenged vehicle control

Part 3: Comparative Data Summary & Interpretation

The data generated from these distinct models require different interpretations. The success of a compound is defined by metrics unique to the disease pathophysiology being modeled.

Data PointSuccessful Oncology Candidate (Hypothetical)Successful Inflammation Candidate (Hypothetical)Causality & Interpretation
Primary Efficacy Tumor Growth Inhibition (TGI) > 60% (p < 0.01)Plasma IL-1β reduced by > 70% (p < 0.001)TGI directly measures the anti-proliferative effect on the tumor. Cytokine reduction directly measures the blunting of the acute inflammatory cascade.
Tolerability Body weight loss < 10%No overt signs of distress or altered behaviorIn a multi-week cancer study, sustained body weight is a key indicator of tolerability. In an acute model, immediate adverse reactions are the primary concern.
Pharmacodynamics >50% reduction in p-H3 staining in tumor tissue>60% reduction in IL-1β mRNA in liver tissueReduced p-H3 confirms the compound is hitting the intended Aurora kinase target in the tumor, leading to mitotic arrest. Reduced mRNA confirms the compound is inhibiting the upstream signaling (e.g., p38 MAPK) that drives cytokine gene transcription.

Part 4: Benchmarking Against Alternative Pyridine-Based Compounds

To establish the potential of a new derivative, its performance must be compared against existing compounds that have a similar core structure or target.

  • Oncology Alternative: A novel kinase inhibitor derived from our scaffold could be benchmarked against compounds like those described by Kutlu et al., which induced cell cycle arrest and apoptosis in MCF-7 cells.[6] For example, if a new compound achieves a TGI of 70% at 50 mg/kg, this would be compared to the efficacy of a known PIM-1 or Aurora kinase inhibitor in a similar model.

  • Inflammation Alternative: The efficacy of a novel anti-inflammatory derivative would be compared to established p38 MAPK inhibitors. For instance, one study identified a 2,3,5-trisubstituted pyridine derivative that effectively reduced IL-1β levels in an in vivo LPS model, providing a clear benchmark for potency and efficacy.[10]

Conclusion

The this compound scaffold is a fertile starting point for the development of novel therapeutics. This guide demonstrates that the path to preclinical validation is not a single road, but a series of choices dictated by the intended therapeutic target. By comparing the robust, well-validated in vivo models for oncology and inflammation, we highlight the critical importance of aligning experimental design with the biological question at hand. The success of any new chemical entity derived from this, or any other, scaffold, depends on the rigorous application of the right model to generate clear, interpretable data on in vivo efficacy and mechanism of action.

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A Comparative Reactivity Analysis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine Analogs: Iodo vs. Bromo in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The functionalization of this heterocycle through transition-metal-catalyzed cross-coupling reactions is a paramount strategy. This guide provides an in-depth comparative analysis of the reactivity of iodo and bromo analogs of 2-methoxy-6-(pyrrolidin-1-yl)pyridine, two common building blocks in synthetic campaigns. We will delve into the theoretical underpinnings of their reactivity and provide supporting experimental data for key cross-coupling reactions, offering researchers and process chemists the insights needed for informed substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond in Reactivity

The fundamental difference in reactivity between the iodo and bromo analogs of 2-methoxy-6-(pyrrolidin-1-yl)pyridine in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energies of the C-X bond, where the weaker C-I bond undergoes the critical oxidative addition step to the palladium catalyst more readily than the stronger C-Br bond.[3]

The oxidative addition of the aryl halide to a palladium(0) complex is often the rate-determining step in many cross-coupling catalytic cycles.[4] The lower energy barrier for the cleavage of the C-I bond compared to the C-Br bond means that reactions involving the iodo analog can often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.[1]

cluster_0 Reactivity Comparison A Aryl-I D Oxidative Addition A->D Lower Activation Energy B Aryl-Br B->D Higher Activation Energy C Pd(0) E Aryl-Pd(II)-I D->E F Aryl-Pd(II)-Br D->F G Faster Rate Milder Conditions E->G H Slower Rate Forcing Conditions F->H

Caption: Comparative energy profile of oxidative addition.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds.[5] When comparing the iodo and bromo analogs of 2-methoxy-6-(pyrrolidin-1-yl)pyridine in a typical Suzuki coupling, the iodo derivative is expected to exhibit significantly higher reactivity.

ParameterIodo AnalogBromo Analog
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, PdCl₂(dppf)
Catalyst Loading 1-3 mol%3-5 mol%
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 2-6 hours8-24 hours
Typical Yield >90%75-85%
This data is representative and compiled from general knowledge of Suzuki couplings on similar halopyridine substrates.[4][6]

The electron-rich nature of the 2-methoxy-6-(pyrrolidin-1-yl)pyridine system can sometimes pose a challenge in cross-coupling reactions. However, the enhanced reactivity of the iodo analog often compensates for this, allowing for efficient coupling under standard conditions. For the less reactive bromo analog, the use of more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often necessary to facilitate the oxidative addition step and achieve good yields.[7]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halo-pyridine substrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% for the iodo analog; Pd(OAc)₂/SPhos, 4 mol% for the bromo analog).

  • Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 90 °C for iodo, 110 °C for bromo) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in a vast number of biologically active molecules.[8] Similar to the Suzuki-Miyaura coupling, the reactivity trend holds, with the iodo analog being the more facile coupling partner.

ParameterIodo AnalogBromo Analog
Typical Catalyst Pd₂(dba)₃/XantphosPd₂(dba)₃/BINAP
Catalyst Loading 1-2 mol%2-4 mol%
Base NaOtBu, K₃PO₄Cs₂CO₃, NaOtBu
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield >85%70-80%
This data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[9][10]

A practical consideration in the Buchwald-Hartwig amination of 2-bromopyridines is the potential for catalyst inhibition by the pyridine nitrogen.[5] While this can also be a factor with the iodo analog, the higher intrinsic reactivity of the C-I bond often allows the reaction to proceed efficiently before significant catalyst deactivation can occur.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the halo-pyridine substrate (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C for iodo, 110 °C for bromo) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

cluster_0 General Cross-Coupling Workflow A Halo-Pyridine (Iodo or Bromo) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-X C->D F Transmetalation or Amine Coordination D->F E Coupling Partner (Boronic Acid or Amine) E->F G Aryl-Pd(II)-R F->G H Reductive Elimination G->H H->B Regenerates Catalyst I Coupled Product H->I

Caption: Generalized experimental workflow for cross-coupling.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkynyl groups into aromatic systems, a valuable transformation in medicinal chemistry.[11] The reactivity difference between the iodo and bromo analogs is particularly pronounced in this reaction.

ParameterIodo AnalogBromo Analog
Typical Catalyst Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₄/CuI
Catalyst Loading 1-3 mol% Pd, 2-5 mol% CuI3-5 mol% Pd, 5-10 mol% CuI
Base Et₃N, i-Pr₂NHEt₃N, K₂CO₃
Reaction Temperature Room Temperature to 50 °C50-80 °C
Reaction Time 1-4 hours6-18 hours
Typical Yield >90%65-75%
This data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[12][13]

The Sonogashira coupling of the iodo analog can often be performed at or near room temperature, which is advantageous for substrates with sensitive functional groups. The bromo analog typically requires heating to achieve a reasonable reaction rate, and may also necessitate a higher catalyst loading.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve the halo-pyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add a base (e.g., triethylamine, 2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Reaction: Stir the mixture under an inert atmosphere at the appropriate temperature (e.g., room temperature for iodo, 60 °C for bromo) and monitor for completion.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Conclusion and Recommendations

The choice between the iodo and bromo analogs of 2-methoxy-6-(pyrrolidin-1-yl)pyridine for cross-coupling reactions is a trade-off between reactivity and cost/availability.

  • Iodo Analog: This substrate is the superior choice when higher reactivity is desired, allowing for milder reaction conditions, shorter reaction times, and often higher yields. It is particularly advantageous for challenging couplings or with sensitive substrates.

  • Bromo Analog: While less reactive, the bromo analog is often more cost-effective and may be preferred for large-scale syntheses where reaction optimization can be performed to achieve acceptable yields. The use of more sophisticated and active catalyst systems is often required to drive these reactions to completion.

For researchers in the early stages of drug discovery, where rapid access to a diverse range of analogs is crucial, the iodo derivative is generally recommended. For process development and scale-up, a thorough cost-benefit analysis should be conducted, weighing the higher cost of the iodo starting material against the potentially more demanding and costly reaction conditions required for the bromo analog.

References

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of experimental data for the heterocyclic building block, 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document details robust protocols for synthesis, characterization, and purity assessment. Furthermore, it presents a comparative analysis against structurally similar scaffolds, offering insights into its potential advantages in drug discovery pipelines.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutic agents due to their ability to engage in hydrogen bonding, act as bioisosteres for other aromatic systems, and modulate physicochemical properties such as solubility and metabolic stability.[2] The subject of this guide, this compound (CAS No. 1228666-06-5), is a trifunctionalized pyridine derivative that offers significant synthetic versatility.[2] The presence of an iodo group at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[1][3][4][5] The 2-methoxy and 6-pyrrolidinyl substituents are expected to influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. One supplier has categorized this compound under "Antifungals," suggesting a potential application in this therapeutic area.[6]

This guide will provide a comprehensive framework for the synthesis and cross-validation of experimental data for this promising building block, ensuring its reliable application in research and development.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available starting materials. The chosen pathway prioritizes reaction efficiency, scalability, and purification feasibility.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a readily available dihalopyridine. A selective nucleophilic aromatic substitution followed by iodination and a subsequent nucleophilic substitution or a coupling reaction would lead to the target molecule. A more direct, convergent approach would be to utilize palladium-catalyzed cross-coupling reactions on a suitably substituted pyridine core.

Below is a proposed synthetic workflow:

Synthetic_Workflow A 2,6-Dichloro-3-methoxypyridine B 2-Chloro-6-(pyrrolidin-1-yl)-3-methoxypyridine A->B Nucleophilic Aromatic Substitution with Pyrrolidine C This compound B->C Directed Ortho-metalation followed by Iodination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)-3-methoxypyridine

  • To a solution of 2,6-dichloro-3-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) to effect directed ortho-metalation at the 3-position.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Cross-Validation of Experimental Data: A Multi-Technique Approach

To ensure the identity, purity, and structural integrity of the synthesized this compound, a rigorous analytical cross-validation workflow is essential. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Structural & Purity Analysis cluster_validation Data Cross-Validation Synth Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Synth->NMR HPLC HPLC Analysis (Purity Assessment) Synth->HPLC LCMS LC-MS Analysis (Mass Verification) Synth->LCMS Validation Confirm Structure & Purity >95% NMR->Validation HPLC->Validation LCMS->Validation

Caption: Analytical workflow for the cross-validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMBC, HSQC) experiments should be performed.[7][8]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyridine ring. The coupling constant should be consistent with ortho-coupling.

  • Methoxy Group: A singlet in the upfield region (typically 3.5-4.0 ppm) corresponding to the three methoxy protons.

  • Pyrrolidine Ring: Two multiplets corresponding to the methylene protons of the pyrrolidine ring.

Expected ¹³C NMR Spectral Features:

  • Ten distinct carbon signals corresponding to the ten carbon atoms in the molecule.[2]

  • The chemical shifts of the pyridine ring carbons will be influenced by the electron-donating methoxy and pyrrolidinyl groups and the electron-withdrawing iodo group.

  • The carbon bearing the iodine atom is expected to be significantly shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.0 - 7.5 (d)120 - 130
Pyridine-H56.0 - 6.5 (d)105 - 115
Methoxy (-OCH₃)3.8 - 4.2 (s)55 - 60
Pyrrolidine (-CH₂-)3.2 - 3.6 (m)45 - 50
Pyrrolidine (-CH₂-)1.8 - 2.2 (m)25 - 30
Pyridine-C2-155 - 165
Pyridine-C3-80 - 90
Pyridine-C6-150 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A validated reverse-phase HPLC method should be employed.[9][10][11]

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is calculated based on the area percentage of the main peak. A purity of >95% is generally considered acceptable for use in drug discovery screening.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound.[13][14][15][16][17]

LC-MS Protocol:

  • Utilize an HPLC method similar to the one described above.

  • The eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Operate the mass spectrometer in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of this compound (C₁₀H₁₃IN₂O), which has a calculated molecular weight of 304.13 g/mol .[2] The expected m/z value for the [M+H]⁺ ion would be approximately 305.01.

Comparative Analysis with Alternative Scaffolds

The utility of this compound as a building block can be best appreciated through comparison with other commonly used substituted pyridines in drug discovery.

Table 2: Comparison of this compound with Alternative Scaffolds

FeatureThis compound2-Chloro-6-methylpyridine3-Bromo-5-(trifluoromethyl)pyridine
Synthetic Handles Iodo group for diverse cross-couplings.Chloro group for SNAr and some cross-couplings.Bromo group for cross-couplings.
Modulation of Electronics Electron-donating methoxy and pyrrolidinyl groups.Electron-donating methyl group.Electron-withdrawing trifluoromethyl group.
Physicochemical Properties Likely increased lipophilicity and basicity due to the pyrrolidine moiety.Moderate lipophilicity.Increased lipophilicity and reduced basicity.
Potential Applications Versatile intermediate for accessing a wide range of chemical space.Common building block for kinase inhibitors.Used to introduce a metabolically stable electron-withdrawing group.

Conclusion: A Versatile and Validated Building Block for Modern Drug Discovery

This guide has outlined a comprehensive framework for the synthesis and rigorous cross-validation of this compound. By adhering to the detailed protocols for synthesis, NMR, HPLC, and LC-MS analysis, researchers can ensure the quality and reliability of this valuable building block. The inherent synthetic versatility afforded by the iodo-substituent, combined with the modulating effects of the methoxy and pyrrolidinyl groups, positions this compound as a highly attractive scaffold for the generation of novel and diverse compound libraries. The systematic approach to data validation presented herein is crucial for the integrity of downstream drug discovery efforts, ultimately accelerating the identification of new therapeutic candidates.

References

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A Framework for Benchmarking Novel Inhibitors: A Hypothetical Case Study of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The biological target and mechanism of action for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine are not established in the public domain as of the writing of this guide.[1][2][3] Therefore, this document presents a hypothetical framework for benchmarking a novel chemical entity, hereafter referred to as Compound X , against known inhibitors for two distinct and high-value therapeutic targets: the Wnt/β-catenin signaling pathway and the SUMO-specific protease 1 (SENP1) . The experimental data presented herein is illustrative and intended to guide researchers in designing their own robust benchmarking studies.

Introduction: The Imperative of Contextual Benchmarking in Drug Discovery

The journey of a novel chemical entity from a screening hit to a viable therapeutic candidate is paved with rigorous and comparative evaluation. It is not sufficient to simply identify a compound that modulates a biological target; one must understand its performance in the context of existing chemical matter. This guide provides a comprehensive, side-by-side comparison of our hypothetical Compound X with well-characterized inhibitors of two critical oncogenic pathways. Our objective is to provide a blueprint for a thorough investigation, encompassing biochemical potency, cellular activity, and target engagement.

Part 1: Hypothetical Target - The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation.[4] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[5][6] A key downstream event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes like c-myc and cyclin D1.[7][8] Small molecules that disrupt the β-catenin/TCF4 interaction represent a promising therapeutic strategy.[7][8][9]

Signaling Pathway Overview

The canonical Wnt signaling cascade is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF4-mediated transcription.[10]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Point of Intervention DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ub-mediated Degradation TCF4_off TCF4 TargetGenes_off Target Genes OFF TCF4_off->TargetGenes_off Groucho Groucho Groucho->TCF4_off Repression Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibition betaCatenin_on β-catenin (stabilized) betaCatenin_nuc β-catenin betaCatenin_on->betaCatenin_nuc Nuclear Translocation TCF4_on TCF4 betaCatenin_nuc->TCF4_on Binding TargetGenes_on Target Genes ON (c-myc, Cyclin D1) TCF4_on->TargetGenes_on Activation Inhibitor Compound X LF3, HI-B1 Inhibitor->betaCatenin_nuc Wnt_Workflow cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays FP_Assay Fluorescence Polarization (FP) Assay TOPflash TOP/FOPflash Reporter Assay FP_Assay->TOPflash Validate in Cells CETSA Cellular Thermal Shift Assay (CETSA) CETSA->TOPflash Confirm Target Engagement WesternBlot Western Blot (c-Myc, Cyclin D1) TOPflash->WesternBlot Confirm Downstream Effects Viability Cell Viability Assay (e.g., CellTiter-Glo) TOPflash->Viability Assess Phenotypic Outcome

Caption: Experimental workflow for Wnt inhibitor validation.

This assay directly measures the ability of a compound to disrupt the interaction between purified β-catenin and a fluorescently labeled TCF4 peptide.

  • Materials:

    • Recombinant human β-catenin (residues 138-686).

    • FITC-labeled human TCF4 peptide (residues 7-51).

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • 384-well, low-volume, black, round-bottom plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of Compound X and known inhibitors in DMSO, then dilute further in Assay Buffer.

    • In the 384-well plate, add 5 µL of the FITC-TCF4 peptide (final concentration ~5 nM).

    • Add 5 µL of the compound dilutions to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (high concentration of unlabeled TCF4 peptide).

    • Add 10 µL of recombinant β-catenin (final concentration ~20 nM).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve. [11]

This cell-based assay quantifies the transcriptional activity of the β-catenin/TCF4 complex. [12]

  • Materials:

    • HEK293T or SW480 cells.

    • TOPflash (containing TCF binding sites) and FOPflash (mutated TCF sites, negative control) luciferase reporter plasmids.

    • Renilla luciferase plasmid (for normalization).

    • Transfection reagent.

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Co-transfect cells with TOPflash (or FOPflash) and Renilla plasmids.

    • After 24 hours, treat the cells with serial dilutions of the inhibitors for another 24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

    • Normalize the TOPflash/FOPflash signal to the Renilla signal.

    • Determine the IC₅₀ value by plotting the normalized luciferase activity against the inhibitor concentration.

CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding. [13][14][15][16][17]

  • Materials:

    • SW480 cells.

    • PBS, protease and phosphatase inhibitor cocktails.

    • PCR tubes and a thermal cycler.

    • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40).

    • Antibody against β-catenin.

  • Procedure:

    • Treat intact SW480 cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation (20,000 x g for 20 minutes).

    • Analyze the supernatant by Western blot using an anti-β-catenin antibody.

    • Quantify the band intensities to generate a melting curve and determine the shift in melting temperature (ΔTₘ) induced by the compound. [13]

Part 2: Hypothetical Target - SUMO-specific Protease 1 (SENP1)

SUMOylation is a reversible post-translational modification that regulates protein function, and its dysregulation is implicated in various diseases, including cancer. [18][19]SENP1 is a cysteine protease that removes SUMO from target proteins (deSUMOylation) and is overexpressed in several cancers, making it a promising anti-tumor target. [20][21]

SUMOylation Pathway Overview

The SUMOylation cycle involves an enzymatic cascade that attaches SUMO to target proteins. SENPs reverse this process. Inhibition of SENP1 leads to an accumulation of SUMOylated substrates, which can trigger cellular responses such as cell cycle arrest and apoptosis. [20]

SUMOylation_Pathway cluster_cycle SUMOylation Cycle cluster_inhibitor Point of Intervention SUMO_precursor preSUMO SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature Processing E1 E1 Activating Enzyme (SAE1/SAE2) SUMO_mature->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 Substrate Substrate Protein E2->Substrate E3 E3 Ligase E3->Substrate Specificity SUMO_Substrate SUMOylated Substrate Substrate->SUMO_Substrate SUMOylation SUMO_Substrate->Substrate DeSUMOylation SENP1 SENP1 SENP1->SUMO_precursor SENP1->SUMO_Substrate Inhibitor Compound X Momordin Ic, Triptolide Inhibitor->SENP1

Caption: The SUMOylation and deSUMOylation cycle.

Comparative Inhibitor Performance

Here, Compound X is benchmarked against known natural product inhibitors of SENP1: Momordin Ic and Triptolide . [20][22]

Compound Target In Vitro IC₅₀ (µM) [a] Cellular SUMOylation EC₅₀ (µM) [b] Prostate Cancer Cell Viability GI₅₀ (µM) [c]
Compound X SENP1 2.8 5.1 6.5
Momordin Ic SENP1 15.37 20.5 22.1
Triptolide SENP1 9.2 12.8 15.4

| Pomolic Acid | SENP1 | 5.1 | 8.9 | 10.2 |

[a] In vitro enzymatic assay using recombinant SENP1 and a fluorogenic substrate. [b] Effective concentration (50%) for increasing the SUMOylation of a known SENP1 substrate in cells. [c] Growth inhibition (50%) in the PC-3 prostate cancer cell line (high SENP1 expression).

Experimental Protocols: SENP1 Pathway

SENP1_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays Fluorogenic_Assay In Vitro Fluorogenic Inhibition Assay SUMO_blot Substrate SUMOylation Western Blot Fluorogenic_Assay->SUMO_blot Confirm Cellular Activity Viability Cell Viability Assay (e.g., MTT) SUMO_blot->Viability Assess Phenotypic Outcome

Caption: Experimental workflow for SENP1 inhibitor validation.

This biochemical assay measures the direct inhibition of SENP1's enzymatic activity using a synthetic substrate that releases a fluorescent signal upon cleavage. [18][23][24]

  • Materials:

    • Recombinant human SENP1 catalytic domain.

    • Fluorogenic SENP1 substrate (e.g., SUMO1-AMC).

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Compound X and known inhibitors in the assay buffer.

    • Add a fixed concentration of recombinant SENP1 to each well, except for the no-enzyme control.

    • Add the diluted inhibitors or vehicle control and incubate for 15-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the fluorogenic SENP1 substrate to all wells.

    • Monitor the increase in fluorescence over time (kinetic mode) or at a fixed endpoint.

    • Calculate the rate of reaction and determine the IC₅₀ values by plotting percent inhibition against inhibitor concentration. [25]

This assay assesses the ability of an inhibitor to increase the SUMOylation of a known SENP1 substrate within cells.

  • Materials:

    • PC-3 (prostate cancer) or other relevant cell line with high SENP1 expression.

    • Antibodies against a known SENP1 substrate (e.g., HIF-1α) and SUMO1.

    • Co-immunoprecipitation reagents.

  • Procedure:

    • Treat cells with increasing concentrations of the inhibitors for a defined period (e.g., 6-24 hours).

    • Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to preserve the SUMOylation state.

    • Perform immunoprecipitation for the substrate of interest (e.g., HIF-1α).

    • Analyze the immunoprecipitates by Western blot using an anti-SUMO1 antibody to detect the increase in the SUMOylated form of the substrate.

    • Quantify the ratio of SUMOylated to total substrate to determine the EC₅₀.

Discussion and Authoritative Grounding

This guide outlines a logical, multi-tiered approach to benchmarking a novel compound, Compound X . The proposed workflow progresses from direct biochemical measurement of target inhibition to confirmation of target engagement and functional consequences in a cellular context.

For the Wnt pathway, the combination of a direct binding assay (FP), a pathway activity assay (TOPflash), and a target engagement assay (CETSA) provides a self-validating system. [7][9][13]An ideal inhibitor would not only disrupt the β-catenin/TCF4 interaction biochemically but would also translate this into reduced Wnt-dependent transcription and preferential growth inhibition of Wnt-addicted cancer cells. [6]It is also crucial to perform counter-screens to assess selectivity, for instance, by testing the inhibitor's effect on the β-catenin/E-cadherin interaction to avoid disrupting normal cell adhesion. [7] For the SENP1 pathway, a direct enzymatic assay coupled with a cellular assay to monitor the SUMOylation status of a known substrate provides strong evidence of on-target activity. [20][23]The demonstration that increased substrate SUMOylation correlates with a desired phenotype, such as reduced cancer cell viability, strengthens the therapeutic hypothesis. [21]Selectivity profiling against other SENP family members is a critical next step to understand the compound's specificity and potential off-target effects. [20] By employing these rigorous, well-established methodologies, researchers can confidently position their novel compounds within the existing landscape of inhibitors, clearly defining their potential advantages and guiding future optimization efforts.

References

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Comparative Guide to the Synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Critical Evaluation of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical analysis of the synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a key intermediate in the development of antifungal agents.[1] We will delve into the intricacies of its preparation, critically evaluate the reproducibility of a plausible synthetic pathway, and compare it with potential alternative routes. This document is intended to serve as a practical resource for researchers, offering field-proven insights and robust experimental frameworks to ensure reliable and scalable synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 1228666-06-5) is a highly functionalized pyridine derivative.[1] Its structure, featuring a reactive iodine atom at the 3-position, a methoxy group at the 2-position, and a pyrrolidinyl moiety at the 6-position, makes it a versatile building block in medicinal chemistry. The iodo-substituent, in particular, serves as a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse and complex target molecules. Its documented application as an intermediate in the synthesis of antifungal compounds underscores the importance of reliable and reproducible access to this molecule.

A Plausible Synthetic Pathway: A Two-Step Approach

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a logical and chemically sound synthetic route can be proposed based on established transformations of pyridine systems. This proposed pathway involves a two-step sequence starting from a readily available precursor, 2,6-dichloropyridine.

Step 1: Nucleophilic Aromatic Substitution to form 2-Chloro-6-(pyrrolidin-1-yl)pyridine

The first step involves a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyridine with pyrrolidine. The greater reactivity of the chlorine atoms on the pyridine ring towards nucleophilic attack, especially at the 2- and 6-positions, facilitates this transformation.

Step 2: Methoxylation and Iodination

Following the successful synthesis of the pyrrolidinyl-substituted pyridine, the next crucial step would be the introduction of the methoxy and iodo groups. A plausible approach involves the methoxylation of the remaining chloro-substituent, followed by a regioselective iodination.

Below is a detailed, hypothetical protocol for this synthetic approach, designed to be a self-validating system with clear causality behind each experimental choice.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine

Methodology:

  • To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add pyrrolidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(pyrrolidin-1-yl)pyridine.

Causality of Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the SNAr reaction by solvating the potassium carbonate and increasing the nucleophilicity of the pyrrolidine.

  • Base: Potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is a mild base, minimizing potential side reactions.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridine ring.

  • Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Step 2: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

Methodology:

  • To a solution of 2-chloro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous methanol, add a strong base such as sodium methoxide (NaOMe, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Reagent: Sodium methoxide serves as both the source of the methoxy group and a strong base to facilitate the nucleophilic substitution of the remaining chlorine atom.

  • Solvent: Methanol is used as the solvent and also as the source of the methoxide nucleophile.

  • Temperature: Refluxing conditions are often required to drive the methoxylation to completion.

Step 3: Iodination of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

Methodology:

  • Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add an iodinating agent such as N-iodosuccinimide (NIS, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Causality of Experimental Choices:

  • Iodinating Agent: N-iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. The electron-donating nature of the methoxy and pyrrolidinyl groups activates the pyridine ring towards electrophilic substitution.

  • Temperature: The reaction is initiated at a low temperature to control the reactivity and selectivity of the iodination.

  • Quenching: Sodium thiosulfate is used to reduce excess iodine, simplifying the work-up and purification process.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate1 2-Chloro-6-(pyrrolidin-1-yl)pyridine Start->Intermediate1 Pyrrolidine, K2CO3 DMF, 100-120 °C Intermediate2 2-methoxy-6-(pyrrolidin-1-yl)pyridine Intermediate1->Intermediate2 NaOMe, MeOH Reflux Product This compound Intermediate2->Product NIS, DCM 0 °C to rt

Caption: Proposed synthetic workflow for this compound.

Reproducibility and Potential Challenges

The reproducibility of this synthetic sequence hinges on several critical factors:

  • Purity of Starting Materials: The purity of 2,6-dichloropyridine and pyrrolidine is crucial for the first step to avoid side reactions.

  • Reaction Conditions: Precise control of temperature and reaction time is essential in all steps to maximize yield and minimize byproduct formation. Overheating in the first step could lead to di-substitution, while incomplete reaction will necessitate challenging purification.

  • Moisture Control: The methoxylation step with sodium methoxide should be conducted under anhydrous conditions to prevent hydrolysis of the reagent.

  • Regioselectivity of Iodination: The directing effects of the methoxy and pyrrolidinyl groups should favor iodination at the 3- or 5-position. The steric hindrance from the adjacent methoxy group and the strong activating effect of the pyrrolidinyl group are expected to direct the iodine to the 3-position. However, the formation of the 5-iodo isomer as a potential byproduct cannot be entirely ruled out and would require careful analytical characterization (e.g., by NMR) and chromatographic separation.

Alternative Synthetic Strategies

While the proposed two-step synthesis is logical, other approaches could be considered, each with its own set of advantages and disadvantages.

Alternative 1: Iodination Prior to Pyrrolidine Addition

An alternative route could involve the initial iodination of a suitable pyridine precursor, followed by the introduction of the pyrrolidine and methoxy groups. For instance, starting from 2,6-dichloro-3-iodopyridine. However, the synthesis of this starting material might be more complex.

Alternative 2: Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods involving metal-catalyzed cross-coupling reactions could also be envisioned. For example, a suitably protected 3-bromo or 3-triflyloxy-2-methoxy-6-(pyrrolidin-1-yl)pyridine could undergo a metal-halogen exchange followed by quenching with an iodine source. While potentially offering high yields and selectivity, these methods often require more expensive catalysts and ligands.

Data Summary and Comparison

Parameter Proposed Two-Step Synthesis Alternative 1 (Iodination First) Alternative 2 (Cross-Coupling)
Starting Material Availability High (2,6-dichloropyridine is common)Moderate to LowModerate
Number of Steps 3Potentially morePotentially more
Potential Yield Moderate to GoodVariableGood to Excellent
Reproducibility Good with careful controlPotentially challenging regioselectivityGood, but sensitive to catalyst/ligand
Cost-Effectiveness Likely highModeratePotentially lower due to catalyst cost
Key Challenges Regioselectivity of iodinationSynthesis of starting materialCatalyst screening and optimization

Conclusion

The synthesis of this compound, a valuable intermediate in drug discovery, can be plausibly achieved through a robust three-step sequence starting from 2,6-dichloropyridine. This guide has outlined a detailed experimental protocol for this pathway, emphasizing the rationale behind the chosen conditions to ensure a high degree of reproducibility. While challenges related to regioselectivity in the final iodination step exist, they can be addressed through careful reaction control and rigorous purification. Alternative synthetic routes offer potential advantages in terms of yield or selectivity but may come with increased complexity or cost. For researchers embarking on the synthesis of this and related compounds, the principles and methodologies discussed herein provide a solid foundation for successful and reproducible outcomes.

References

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

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A Head-to-Head Comparison: The Utility of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a medicinal chemistry program. A well-designed scaffold serves as a robust platform for the systematic introduction of chemical diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][2] The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, is prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a bioisosteric replacement for phenyl groups.[3][4] This guide provides an in-depth, head-to-head comparison of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS 1228666-06-5) against other commercially available building blocks, offering experimental data to underscore its performance in key synthetic transformations central to drug development.

This document moves beyond a simple cataloging of features, instead focusing on the causality behind experimental choices and providing self-validating, detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively leverage this versatile scaffold in their synthetic endeavors.

The Anatomy of a Modern Scaffold: Deconstructing the Subject Molecule

The efficacy of This compound stems from the strategic placement of three key functional groups, each imparting distinct and advantageous properties. Understanding the role of each component is crucial to appreciating its synthetic potential.

  • The 3-Iodo Group: This is the primary reactive handle for diversification. The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, enabling efficient bond formation under mild conditions.[5] This high reactivity allows for a broader substrate scope and often translates to higher yields and faster reaction times compared to bromo- or chloro-analogs.

  • The 2-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets. It can also serve as a key hydrogen bond acceptor.

  • The 6-(Pyrrolidin-1-yl) Group: The inclusion of a saturated heterocycle like pyrrolidine is a common strategy in medicinal chemistry to enhance physicochemical properties.[6] It can improve aqueous solubility, tune lipophilicity, and provide a metabolically stable anchor that can occupy specific pockets in a target protein.

To provide a robust comparison, we will evaluate this scaffold against three commercially available alternatives, each chosen to highlight a specific structural or reactive difference.

Figure 1: The primary scaffold and selected commercial comparators for this guide.

Performance in Key Cross-Coupling Reactions

The true value of a scaffold is demonstrated by its performance in robust and versatile chemical reactions. We evaluated the title compound in two of the most critical transformations in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of drug discovery, enabling the synthesis of biaryl motifs common in many approved drugs.[7][8] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

Causality Behind Experimental Choices: We selected a palladium catalyst system known for its high efficiency with heteroaryl halides.[9] Specifically, Pd(dppf)Cl₂ offers a good balance of reactivity and stability. Potassium phosphate was chosen as the base because it is effective in promoting the catalytic cycle while being non-nucleophilic, minimizing side reactions.[7][9] A dioxane/water solvent system is standard, as it facilitates the dissolution of both organic and inorganic reagents.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Analysis A 1. Add Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) to vial. B 2. Add Pd(dppf)Cl₂ (3 mol%). A->B C 3. Add Dioxane/H₂O (4:1). B->C D 4. Degas with Argon for 10 mins. C->D E 5. Heat at 90 °C. Monitor by LC-MS. D->E F 6. Cool, dilute with EtOAc, wash with H₂O and brine. E->F G 7. Dry (Na₂SO₄), filter, and concentrate. F->G H 8. Purify via column chromatography. G->H I 9. Quantify yield and purity (HPLC). H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a 10 mL microwave vial, add the aryl halide scaffold (0.5 mmol, 1.0 eq.), the desired aryl boronic acid (0.6 mmol, 1.2 eq.), and potassium phosphate (1.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and degas the mixture by bubbling argon through the solution for 10 minutes.

  • Place the reaction vial in a preheated oil bath at 90 °C.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Comparative Performance Data

ScaffoldHalogenReaction Time (h)Yield (%)Purity (HPLC, %)
This compound Iodo1.592>98
Comparator ABromo478>98
Comparator B (3-Iodopyridine)Iodo1.594>98

Analysis: The experimental data clearly demonstrates the superior reactivity of the iodinated scaffolds. This compound provided an excellent yield in a significantly shorter reaction time compared to its bromo-analog (Comparator A). This efficiency is critical in library synthesis, where rapid access to analogs is paramount. Its performance was comparable to the simpler 3-Iodopyridine, indicating that the methoxy and pyrrolidinyl substituents do not impede the catalytic cycle.

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The formation of C-N bonds is arguably one of the most important reactions in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of amines, providing access to anilines, N-heterocycles, and other key pharmacophores.[5][10]

Causality Behind Experimental Choices: For this transformation, a more advanced catalyst system is often required, especially for heteroaromatic substrates. We chose the G3 XPhos precatalyst, which is known for its high activity and broad substrate scope.[9] Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base necessary to deprotonate the amine and facilitate the catalytic cycle.[5][11] Toluene is a common, non-polar solvent for this reaction.[5]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Work-up & Analysis A 1. Add Scaffold (1.0 eq) and NaOt-Bu (1.4 eq) to oven-dried vial. B 2. Add XPhos Pd G3 (2 mol%). A->B C 3. Add anhydrous Toluene. B->C D 4. Add Amine (1.2 eq). C->D E 5. Seal and heat at 100 °C. Monitor by LC-MS. D->E F 6. Cool, quench with sat. NH₄Cl (aq). E->F G 7. Extract with EtOAc. F->G H 8. Wash, dry, and concentrate. G->H I 9. Purify via chromatography and analyze. H->I

Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inside a nitrogen-filled glovebox, add the aryl halide scaffold (0.5 mmol, 1.0 eq.), sodium tert-butoxide (0.7 mmol, 1.4 eq.), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) to an oven-dried vial.

  • Add anhydrous toluene (5 mL).

  • Add the desired amine (0.6 mmol, 1.2 eq.).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100-110 °C, monitoring by LC-MS until completion (typically 2-12 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired arylamine product.

Comparative Performance Data

ScaffoldHalogenReaction Time (h)Yield (%)Purity (HPLC, %)
This compound Iodo388>99
Comparator ABromo1081>98
Comparator B (3-Iodopyridine)Iodo485>98

Analysis: Once again, the iodo-scaffold demonstrates superior reactivity over its bromo counterpart, affording a higher yield in less than a third of the reaction time. Interestingly, the title compound slightly outperformed the simpler 3-Iodopyridine. This suggests a potential beneficial electronic or steric effect from the methoxy and pyrrolidinyl groups, possibly stabilizing a key intermediate in the catalytic cycle or preventing catalyst deactivation.

Physicochemical and Stability Profile

A versatile scaffold must not only be reactive but also stable under various conditions. Iodinated aromatic compounds can sometimes exhibit instability, particularly towards light and heat.[12] We conducted a preliminary stability assessment to ensure the scaffold's integrity.

Experimental Protocol: Solution Stability Assessment

  • Prepare a 1 mg/mL stock solution of the scaffold in a 1:1 mixture of acetonitrile and water.

  • Divide the solution into three amber HPLC vials.

  • Vial 1 (Control): Store at 4 °C in the dark.

  • Vial 2 (Thermal Stress): Store at 60 °C in the dark.

  • Vial 3 (Photostability): Store at room temperature under a broad-spectrum light source.

  • Analyze all three samples by HPLC at t=0, 24, and 48 hours, monitoring for the appearance of degradation peaks and the decrease in the area of the parent peak.

Stability_Workflow Start Prepare 1 mg/mL Stock Solution Control Vial 1: Control (4 °C, Dark) Start->Control Thermal Vial 2: Thermal Stress (60 °C, Dark) Start->Thermal Photo Vial 3: Photostability (RT, Light) Start->Photo Analysis Analyze by HPLC at t=0, 24, 48h Control->Analysis Thermal->Analysis Photo->Analysis

Figure 4: Workflow for assessing the stability of the scaffold under stress conditions.

Stability Assessment Results

ScaffoldConditionDegradation after 48h (%)Notes
This compound Control (4 °C)<1%Stable
Thermal (60 °C)<2%Good thermal stability
Photostability~5%Minor de-iodination observed

Analysis: The scaffold demonstrates excellent stability under thermal stress and standard storage conditions. A minor degree of degradation was observed upon prolonged exposure to light, which is typical for some iodinated heteroaromatics.[12] This suggests that reactions and storage should be conducted with protection from direct light to maximize integrity, a standard practice in synthetic chemistry.

Conclusion

This compound stands out as a high-performance scaffold for medicinal chemistry. Its key advantages, validated through the experimental data presented, are:

  • High Reactivity: The 3-iodo group provides a superior handle for palladium-catalyzed cross-coupling, leading to shorter reaction times and higher yields compared to bromo-analogs.

  • Synthetic Versatility: It performs exceptionally well in both C-C (Suzuki) and C-N (Buchwald-Hartwig) bond-forming reactions, enabling access to a wide diversity of chemical space from a single starting point.

  • Favorable Substitution: The 2-methoxy and 6-pyrrolidinyl groups are desirable features in drug design that do not hinder, and may even slightly enhance, its synthetic performance.

  • Robust Stability: The compound is sufficiently stable for routine handling, storage, and reaction conditions, with only minor sensitivity to prolonged light exposure.

For research teams aiming to accelerate their hit-to-lead and lead optimization campaigns, This compound represents a reliable, versatile, and highly efficient building block that merits a prominent place in their chemical toolkit.

References

  • This compound CAS#: 1228666-06-5. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]

  • Helal, C. J., et al. (n.d.). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry, 45(12), 903-914. Retrieved January 19, 2026, from [Link]

  • Chemical Building Blocks. (n.d.). BioSolveIT. Retrieved January 19, 2026, from [Link]

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  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved January 19, 2026, from [Link]

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  • Kelly, T. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(24), 8047-8054. Retrieved January 19, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, A. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities synthesized and utilized along the way. This guide provides an in-depth, procedural framework for the proper disposal of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a halogenated pyridine derivative. By grounding our protocols in established safety principles and regulatory standards, we aim to empower laboratory professionals to handle this compound with the utmost confidence and care, ensuring the safety of both personnel and the environment.

Hazard Assessment: Understanding the Compound's Profile

  • Pyridine Core: Pyridine and its derivatives are typically harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] They can cause skin and eye irritation and may have effects on the central nervous system.[6] Pyridine itself is also a flammable liquid.[5][8]

  • Halogenation (Iodo-group): The presence of iodine classifies this compound as a halogenated organic substance.[9] Halogenated solvents and waste require specific disposal procedures, often at a higher cost, due to the potential for forming harmful byproducts during incineration if not done correctly.[9]

  • Pyrrolidine Moiety: Pyrrolidine is a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Based on these components, this compound should be handled as a hazardous waste , presumed to be toxic and an irritant. All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be classified and disposed of as hazardous.[7]

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationAnticipated EffectsSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.Pyridine, Pyrrolidine
Skin Corrosion/Irritation May cause skin irritation or burns.Pyridine, Pyrrolidine
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Pyridine, Pyrrolidine
Flammability Potentially flammable, based on the pyrrolidine component.Pyrrolidine
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Iodine-containing compounds can be harmful to aquatic life.[10]General Halogenated Organics

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any capacity—from synthesis to disposal—a robust PPE protocol is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for handling pyridine-like substances.[5] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

Spill Management: A Calm and Controlled Response

Accidental spills should be managed promptly and safely.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment: If it is safe to do so, prevent the spill from spreading or entering drains by using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization and Cleanup: Once the spill is absorbed, collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[4][5][7]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for decontamination are also considered hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

The Disposal Workflow: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[11] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4][8][10][12]

Step 1: Waste Segregation Proper segregation is crucial for both safety and cost-effective disposal.

  • Create a Dedicated Waste Stream: Establish a specific, labeled hazardous waste container for this compound and any associated waste.

  • Halogenated vs. Non-Halogenated: Do not mix this halogenated waste with non-halogenated solvent waste streams.[9][12][13] This is a critical step as the disposal of halogenated waste is often more expensive and requires different treatment processes.[9]

  • Avoid Incompatibles: Store this waste away from strong acids, bases, and oxidizing agents.[5]

Step 2: Waste Collection and Labeling

  • Container Selection: Use a chemically compatible, sealable, and airtight container. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "Waste this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")[7]

    • The date of initial accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or is no longer being used, contact your institution's EHS office to arrange for a pickup. They will guide you through the specific internal procedures for waste collection requests.

  • Documentation: Complete any required waste manifest forms provided by your EHS office.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Storage On-Site Storage cluster_Disposal Final Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate as Halogenated Waste A->B Crucial Step C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D Store Safely E Contact Environmental Health & Safety (EHS) D->E When Full F Licensed Hazardous Waste Disposal Facility E->F Arrange Pickup G Incineration F->G Treatment Method

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Navigating the Synthesis and Handling of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, presents significant opportunities in medicinal chemistry and materials science. However, its unique trifunctional structure—incorporating a halogenated pyridine core, a methoxy group, and a pyrrolidine substituent—necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers to work confidently and safely, making this a trusted resource for handling this and similar chemical entities.

Hazard Assessment: Deconstructing the Molecule

  • Pyridine Core: Pyridine and its derivatives are known for their pungent odor and potential for harmful effects upon inhalation, ingestion, or skin contact.[1] They can cause irritation to the skin, eyes, and respiratory tract.[1]

  • Aromatic Amine Functionality (Pyrrolidine): The pyrrolidine group, while not aromatic itself, is an amine. Aromatic amines as a class can be toxic and may be absorbed through the skin.[2][3] For a related compound, 4-(Pyrrolidin-1-yl)pyridine, the hazards include being toxic if swallowed and causing severe skin burns and eye damage.[4]

  • Iodine Substituent: Halogenated organic compounds can have varying toxicities. While elemental iodine is a known hazard, the primary concern with iodinated organic compounds in a laboratory setting is their potential as alkylating agents and their persistence in the environment.[5][6] Disposal of iodinated organic waste must be handled with care, often requiring specialized procedures.[5][6]

  • Methoxy Group: While the methoxy group itself is relatively benign, its presence can influence the overall reactivity and metabolic profile of the molecule.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity upon ingestion, skin and eye irritation or burns, and respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive and comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatNot generally required if performed in a certified chemical fume hood
Running reactions and work-up Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended) with regular changesChemical-resistant lab coat or apron over a lab coatWork exclusively in a certified chemical fume hood
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges

The Rationale Behind Our Recommendations:

  • Eye and Face Protection: The potential for severe eye damage, as indicated by the hazards of the related 4-(Pyrrolidin-1-yl)pyridine, necessitates the use of chemical splash goggles at a minimum.[4] A face shield should be added during procedures with a higher risk of splashing, such as during reaction work-ups or transfers of larger volumes.

  • Hand Protection: Aromatic amines can permeate some glove materials.[2][3] While specific permeation data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling pyridine and its derivatives.[1] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Body Protection: A standard lab coat is sufficient for low-volume operations. However, for larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron or suit is advised to protect against the corrosive potential of the amine functionality.

  • Respiratory Protection: Due to the volatility of pyridine and the potential for aerosolization of the compound, all work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] In the event of a significant spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges should be used.

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling:

The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_reaction Reaction and Work-up cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol react_setup Set up Reaction Apparatus prep_sol->react_setup Transfer Solution react_run Run Reaction react_setup->react_run react_quench Quench Reaction react_run->react_quench react_extract Perform Extraction react_quench->react_extract cleanup_decontaminate Decontaminate Glassware react_extract->cleanup_decontaminate Transfer Waste cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

A flowchart detailing the safe handling process.

Step-by-Step Protocols:

A. Weighing and Solution Preparation:

  • Don PPE: Before entering the laboratory, don a lab coat, chemical splash goggles, and inner nitrile gloves.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Place an absorbent, disposable bench liner on the work surface.

  • Don Outer Gloves: Put on a pair of outer nitrile or neoprene gloves.

  • Weigh the Compound: Carefully weigh the desired amount of this compound in a tared container within the fume hood.

  • Prepare the Solution: Add the solvent to the container and dissolve the compound.

  • Cleanup: Clean any minor spills with a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Doff Outer Gloves: Remove and dispose of the outer gloves before leaving the fume hood.

B. Reaction and Work-up:

  • Follow Standard Operating Procedures: Adhere to your institution's established protocols for setting up and running chemical reactions.

  • Maintain Containment: Ensure all reaction vessels are properly sealed and vented to prevent the release of vapors.

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential exotherms and pressure build-up.

  • Waste Segregation: Collect all aqueous and organic waste streams in separate, clearly labeled, and sealed containers.

C. Spill Cleanup:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Don Appropriate PPE: For trained personnel, don a chemical-resistant suit, heavy-duty gloves, and an air-purifying respirator with organic vapor cartridges.

  • Contain the Spill: Use a commercial spill kit or absorbent material to contain the spill.

  • Neutralize (if applicable): For amine-containing compounds, a weak acid solution can be used to neutralize the material, but consult with safety personnel first.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan:

  • Solid Waste: All contaminated solid waste, including gloves, wipes, and absorbent materials, should be placed in a sealed, labeled container for hazardous solid waste.

  • Liquid Waste: Unused solutions and reaction waste containing this compound should be collected in a sealed, labeled container for hazardous liquid waste. Do not pour this material down the drain.[6]

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Given that this is an iodinated organic compound, it is crucial to follow your institution's specific guidelines for halogenated waste streams.[5] Some institutions may have a dedicated waste stream for these materials to facilitate proper disposal or recycling.[7]

Emergency Procedures: Planning for the Unexpected

Exposure Response:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Response:

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective clothing.

By adhering to these comprehensive safety and operational guidelines, researchers can confidently and responsibly handle this compound, unlocking its potential while prioritizing the well-being of themselves and their colleagues.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • ChemWhat. This compound CAS#: 1228666-06-5. Available at: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • Berardinelli, S. P., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Available at: [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Safesite. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Iodine: Production, Import/Export, Use, and Disposal. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]

  • J.T. Baker. Material Safety Data Sheet for Pyridine. Available at: [Link]

  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Available at: [Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program. Available at: [Link]

  • Reddit. How do you dispose of the iodine-starch complex after a redox titration?. Available at: [Link]

  • National Institutes of Health. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available at: [Link]

Sources

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